molecular formula C23H22N2O5 B15611326 CC-647

CC-647

货号: B15611326
分子量: 406.4 g/mol
InChI 键: KTDDHJCPFRGLJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC-647 is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H22N2O5

分子量

406.4 g/mol

IUPAC 名称

4-(3-tert-butylphenoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H22N2O5/c1-23(2,3)13-6-4-7-14(12-13)30-17-9-5-8-15-19(17)22(29)25(21(15)28)16-10-11-18(26)24-20(16)27/h4-9,12,16H,10-11H2,1-3H3,(H,24,26,27)

InChI 键

KTDDHJCPFRGLJQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Alexa Fluor 647: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and experimental protocols for the far-red fluorescent dye, Alexa Fluor 647, tailored for researchers, scientists, and drug development professionals.

Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that has become an indispensable tool in modern biological research.[1][2] Its exceptional chemical and physical properties make it a versatile label for a wide array of applications, from standard fluorescence microscopy to cutting-edge super-resolution imaging.[1][3] This guide provides a detailed overview of Alexa Fluor 647, including its spectral properties, common research applications, and comprehensive experimental protocols.

Core Properties of Alexa Fluor 647

Alexa Fluor 647 is a sulfonated cyanine (B1664457) dye, a chemical modification that enhances its water solubility and reduces aggregation, leading to brighter and more stable fluorescent conjugates.[3][4] A significant advantage of operating in the far-red region of the spectrum is the reduced autofluorescence from biological specimens, leading to a higher signal-to-noise ratio.[5] The dye's fluorescence is also notably insensitive to pH variations between 4 and 10, ensuring reliable performance in diverse experimental conditions.[6]

Quantitative data on the key characteristics of Alexa Fluor 647 are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum 650 nm[1][7]
Emission Maximum 665 - 671 nm[1][7]
Molar Extinction Coefficient ~239,000 cm⁻¹M⁻¹[1][8]
Quantum Yield ~0.33[1][9][10]
Molecular Weight ~800 Da (for the dye itself)[1]

Key Research Applications

The exceptional brightness, photostability, and far-red emission of Alexa Fluor 647 make it a preferred choice for a multitude of research applications.[2][3]

Fluorescence Microscopy

Alexa Fluor 647 is extensively used in various forms of fluorescence microscopy, including widefield, confocal, and two-photon microscopy.[6][11] Its primary application in this area is immunofluorescence (IF), where it is conjugated to secondary antibodies to detect specific target proteins within fixed cells and tissues.[12] The high signal intensity of Alexa Fluor 647 allows for the sensitive detection of low-abundance proteins.[2]

Flow Cytometry

In flow cytometry, Alexa Fluor 647-conjugated antibodies are used to identify and quantify specific cell populations from a heterogeneous sample.[1][5] Its far-red emission minimizes spectral overlap with other commonly used fluorophores, making it ideal for multicolor flow cytometry experiments.[12] Furthermore, its brightness ensures clear separation between positive and negative cell populations.[13]

Super-Resolution Microscopy

Alexa Fluor 647 is a workhorse fluorophore for several super-resolution microscopy techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[14][15][16] These techniques rely on the ability of individual fluorophores to be switched between a fluorescent "on" state and a dark "off" state. Alexa Fluor 647 exhibits excellent photoswitching properties, enabling the localization of individual molecules with nanoscale precision, far surpassing the diffraction limit of light.[15][17]

Other Applications

Beyond these core applications, Alexa Fluor 647 is also utilized in:

  • Protein-protein interaction studies: To visualize and analyze the colocalization of different proteins.[6]

  • Enzymatic activity monitoring: By labeling substrates to track their conversion in real-time.[6]

  • Fluorescence Resonance Energy Transfer (FRET): Where it can serve as an acceptor fluorophore.[6]

  • Cell proliferation assays: For example, in Click-iT™ EdU assays, an Alexa Fluor 647 azide (B81097) is used to detect newly synthesized DNA.[18][19][20]

Experimental Protocols

Detailed methodologies for key experiments utilizing Alexa Fluor 647 are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Antibody Conjugation with Alexa Fluor 647 NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) ester.[21][22]

Materials:

  • Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)

  • Alexa Fluor® 647 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[8]

  • Prepare the Dye:

    • Immediately before use, dissolve the Alexa Fluor 647 NHS ester in DMSO to a concentration of 10 mg/mL.[21]

  • Conjugation Reaction:

    • Add the dissolved Alexa Fluor 647 NHS ester to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody typically ranges from 5:1 to 15:1 and should be empirically determined.[23]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[21]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[23][24]

    • Collect the fractions containing the colored, labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye).[8]

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[25]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Storage prep_ab Prepare Antibody (1-2 mg/mL, amine-free buffer) adjust_ph Adjust pH to 8.3 (add Sodium Bicarbonate) prep_ab->adjust_ph mix Mix Antibody and Dye adjust_ph->mix prep_dye Prepare Dye (dissolve AF647 NHS in DMSO) prep_dye->mix incubate Incubate 1 hr at RT (protected from light) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize (determine Degree of Labeling) purify->characterize store Store at 4°C or -20°C characterize->store

Workflow for conjugating an antibody with Alexa Fluor 647 NHS ester.
Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of an Alexa Fluor 647-conjugated secondary antibody for the detection of a target protein in cultured cells.[11]

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • Alexa Fluor 647-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. A typical dilution is 1:1000 to 1:3000.[11]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters or lasers for Alexa Fluor 647 (e.g., excitation at ~633 nm or 640 nm).[5]

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., BSA/Serum) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab AF647 Secondary Ab Incubation (in dark) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image (Fluorescence Microscope) mount->image

A typical experimental workflow for immunofluorescence staining.
Protocol 3: Cell Proliferation Analysis using Click-iT™ EdU and Flow Cytometry

This protocol is adapted for the Click-iT™ EdU Alexa Fluor™ 647 Flow Cytometry Assay Kit, which measures DNA synthesis.[18][20][26]

Materials:

  • Cell suspension

  • EdU (5-ethynyl-2'-deoxyuridine) solution

  • Click-iT™ Fixative

  • Click-iT™ Saponin-based Permeabilization and Wash Reagent

  • Click-iT™ Reaction Cocktail components (including Alexa Fluor 647 azide)

  • Flow cytometer with a 633 nm or 635 nm laser

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU at a final concentration of 10 µM for a desired period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.[20]

  • Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Fix the cells using the Click-iT™ fixative for 15 minutes at room temperature.[20]

    • Wash the cells.

    • Permeabilize the cells with the Click-iT™ saponin-based permeabilization and wash reagent.[18]

  • Click Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, which includes the Alexa Fluor 647 azide.

    • Incubate the permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells once with the permeabilization and wash reagent.

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer, using the 633/635 nm laser for excitation and a red emission filter (e.g., 660/20 nm) to detect the Alexa Fluor 647 signal.[18][20]

Signaling_Pathway cluster_cell Cellular Processes cluster_detection Experimental Detection cluster_analysis Analysis proliferating_cells Proliferating Cells dna_synthesis DNA Synthesis (S-Phase) proliferating_cells->dna_synthesis undergo edu_incorporation EdU Incorporation into DNA dna_synthesis->edu_incorporation leads to fix_perm Fix & Permeabilize Cells edu_incorporation->fix_perm are subjected to click_reaction Click Reaction: EdU + AF647-Azide fix_perm->click_reaction labeled_dna AF647-Labeled DNA click_reaction->labeled_dna results in flow_cytometry Flow Cytometry Analysis labeled_dna->flow_cytometry s_phase_quant Quantification of S-Phase Cells flow_cytometry->s_phase_quant

Logical relationship in a Click-iT™ EdU cell proliferation assay.

Conclusion

Alexa Fluor 647 has established itself as a cornerstone fluorophore in biological research due to its superior brightness, photostability, and far-red spectral properties. Its versatility extends from routine immunofluorescence and flow cytometry to advanced super-resolution imaging, enabling researchers to probe cellular structures and processes with unprecedented clarity and sensitivity. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively integrate Alexa Fluor 647 into their experimental workflows and push the boundaries of scientific discovery.

References

An In-depth Technical Guide to the Fluorescence Mechanism of Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexa Fluor 647 is a high-performance, far-red fluorescent dye widely utilized in biological imaging and quantitative assays. As a member of the sulfonated cyanine (B1664457) dye family, its fluorescence mechanism is governed by the photophysical principles of light absorption and emission by a conjugated π-electron system. This guide provides a detailed examination of the core processes underlying its fluorescence, including the roles of its chemical structure, key photophysical parameters, and the pathways that lead to non-emissive states and photobleaching. Furthermore, it delves into the photoswitching mechanism that makes Alexa Fluor 647 a cornerstone of super-resolution microscopy techniques like dSTORM, and provides detailed experimental protocols for its application.

The Core Fluorescence Mechanism

The fluorescence of Alexa Fluor 647, like other fluorophores, is a cyclical process of absorbing and emitting light energy. This process can be effectively described by a simplified Jablonski energy diagram, which illustrates the transitions between electronic and vibrational states of the molecule.

  • Excitation (Absorption): The process begins when a molecule of Alexa Fluor 647 absorbs a photon of light, typically from a laser source (e.g., 633 nm or 647 nm).[1] This absorption event elevates an electron from its stable ground state (S₀) to an excited singlet state (S₁), a process that occurs on the femtosecond timescale. For this to happen, the energy of the photon must match the energy difference between the S₀ and S₁ states.

  • Internal Conversion & Vibrational Relaxation: Immediately following excitation, the molecule rapidly loses some energy through non-radiative processes. It undergoes internal conversion and vibrational relaxation, descending to the lowest vibrational energy level of the excited singlet state (S₁). This energy loss is dissipated as heat to the surrounding solvent and occurs on the picosecond timescale.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) through the emission of a photon. This radiative decay is known as fluorescence. Because energy was lost during vibrational relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon. This energy difference is known as the Stokes shift. For Alexa Fluor 647, excitation peaks around 650 nm, and emission peaks around 665-671 nm.[2][3]

Jablonski Diagram for Alexa Fluor 647 cluster_S0 Singlet Ground State (S₀) cluster_S1 Excited Singlet State (S₁) cluster_T1 Excited Triplet State (T₁) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Excitation (Absorption) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence Emission s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing (ISC) s1_v2->s1_v0 Vibrational Relaxation t1_v0->s0_v0 Non-radiative decay or reaction with O₂ (Photobleaching)

Core fluorescence mechanism of Alexa Fluor 647.

Chemical Structure and Photophysical Properties

Alexa Fluor 647 is a sulfonated cyanine dye.[4] Its structure features a polymethine chain connecting two indolenine rings. This extended system of conjugated double bonds forms the chromophore, which is responsible for the dye's absorption and emission properties in the far-red region of the spectrum.

The key structural features influencing its fluorescence are:

  • Polymethine Chain: The length and rigidity of this chain are primary determinants of the excitation and emission wavelengths.

  • Sulfonate Groups: The addition of sulfonate groups makes the molecule negatively charged and highly water-soluble.[4] This is a significant improvement over its parent dye, Cy5, as it reduces aggregation-induced quenching, allowing for brighter protein conjugates even at high degrees of labeling.[5]

  • Reactive Moiety: Alexa Fluor 647 is commonly supplied as an N-hydroxysuccinimide (NHS) ester or maleimide, allowing for covalent conjugation to primary amines or thiols on target biomolecules, respectively.[6][7]

Quantitative Data Summary

The performance of a fluorophore is defined by several key photophysical parameters. The values for Alexa Fluor 647 are summarized below.

ParameterValueSignificance
Max Excitation (λex) 650 nm[2]Wavelength of light most efficiently absorbed. Matches the 647 nm laser line.[1]
Max Emission (λem) 665 - 671 nm[2][3]Wavelength of peak fluorescence intensity.
Molar Extinction Coefficient (ε) ~239,000 cm-1M-1[2]A measure of how strongly the dye absorbs light at λex. A high value contributes to brightness.
Fluorescence Quantum Yield (Φ) 0.33[2][8]The ratio of photons emitted to photons absorbed. A value of 0.33 indicates that for every 100 photons absorbed, 33 are emitted as fluorescence.
Fluorescence Lifetime (τ) ~1.0 nsThe average time the molecule spends in the excited state before returning to the ground state.

Non-Emissive Pathways and Photodegradation

Not every excitation event results in fluorescence. Several competing non-radiative pathways can depopulate the excited state, reducing fluorescence efficiency and leading to eventual degradation of the dye.

  • Intersystem Crossing (ISC): The excited molecule can transition from the singlet state (S₁) to a long-lived, metastable triplet state (T₁).[9][10] This is a "forbidden" transition, but it occurs with a certain probability. Molecules in the triplet state do not fluoresce.

  • Triplet State Reactions (Photobleaching): The long lifetime of the triplet state (~milliseconds) increases the probability of it reacting with other molecules.[11] The most common reaction is with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[12] This singlet oxygen can then attack and irreversibly destroy the fluorophore's conjugated system, a process known as photobleaching.[12][13]

  • Photo-isomerization: Under illumination, the polymethine chain of Alexa Fluor 647 can undergo reversible isomerization, leading to the formation of long-lived, non-fluorescent "dark" species.[14] This process is a key contributor to the "blinking" phenomenon exploited in super-resolution microscopy.[14]

  • Photoblueing: Intense laser irradiation can cause oxidative fragmentation of the cyanine chromophore. This can create a smaller, blue-shifted fluorescent species, which can be a source of artifacts in multicolor imaging experiments.[12][13]

Mechanism in dSTORM Super-Resolution Microscopy

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) leverages the ability of Alexa Fluor 647 to be reversibly photoswitched between a fluorescent "ON" state and a long-lived dark "OFF" state.[15] This is achieved by using a specific imaging buffer, often called a "STORM buffer," which contains a reducing agent (typically a primary thiol like β-mercaptoethanol or MEA) and an oxygen-scavenging system (e.g., glucose oxidase and catalase).[16]

The switching mechanism proceeds as follows:

  • Excitation and Intersystem Crossing: A high-power 647 nm laser excites the fluorophore and promotes intersystem crossing to the triplet state (T₁).

  • Formation of a Dark State: In the presence of a thiol, the triplet-state molecule can react to form a radical anion, which is a long-lived, non-fluorescent dark state.[16] This effectively shelves the vast majority of fluorophores in the OFF state.

  • Stochastic Reactivation: A low-power activation laser (e.g., 405 nm) is used to provide the energy needed to stochastically convert a small, random subset of molecules from the dark state back to the fluorescent ground state (S₀).

  • Detection and Bleaching: These few "ON" molecules are then excited by the 647 nm laser, fluoresce for a short period, and are localized with high precision before they are driven back into the dark state or photobleached.

This cycle is repeated for thousands of frames, allowing the positions of individual molecules to be determined and a super-resolved image to be reconstructed.

dSTORM Photoswitching Cycle S0 Ground State (S₀) (Fluorescent ON) S1 Excited State (S₁) S0->S1 647 nm Laser (Excitation) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Dark Long-Lived Dark State (Radical Anion/Thiol Adduct) (OFF) T1->Dark Thiol (STORM Buffer) Dark->S0 405 nm Laser (Activation)

Photoswitching mechanism of Alexa Fluor 647 in dSTORM.

Experimental Protocols

Protocol: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of an Alexa Fluor 647-conjugated secondary antibody for visualizing a target protein in fixed and permeabilized mammalian cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20 in PBS

  • Primary antibody (specific to the target protein)

  • Alexa Fluor 647-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Methodology:

  • Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with pre-warmed PBS (37°C) to remove culture medium.

  • Fixation: Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature. This step is required for intracellular targets.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 647-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Image using a confocal or widefield fluorescence microscope equipped with appropriate lasers (e.g., 633 nm or 647 nm) and emission filters (e.g., 660/20 nm bandpass).[2]

Immunofluorescence Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize (0.1% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Block with 1% BSA wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Incubate with AF647 Secondary Ab (Protect from light) wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Image on Microscope mount->image

Experimental workflow for immunofluorescence.
Protocol: Sample Preparation for dSTORM Imaging

This protocol builds upon the immunofluorescence procedure, with a critical final step of replacing the standard buffer with a specialized imaging buffer immediately before imaging.

Materials:

  • A successfully stained sample from Protocol 6.1 (unmounted)

  • dSTORM Buffer Stock Solutions:

    • Solution A: 1 M Tris-HCl, pH 8.0

    • Solution B: 50% (w/v) Glucose solution

    • Solution C: GLOX solution (10 mg/mL Glucose Oxidase, 2 mg/mL Catalase in 50 mM Tris-HCl)

    • Solution D: 1 M β-mercaptoethanol (MEA) or Cysteamine (MEA)

  • Imaging dish (e.g., 35 mm glass-bottom dish)

Methodology:

  • Staining: Prepare the sample following steps 1-13 of the Immunofluorescence Protocol (6.1), but do not mount with antifade medium. Keep the final sample in PBS in the imaging dish.

  • Prepare Imaging Buffer (Fresh): Immediately before imaging, prepare the final dSTORM imaging buffer. For a final volume of 1 mL:

    • 880 µL of deionized water

    • 100 µL of Solution A (Final: 100 mM Tris)

    • 10 µL of Solution B (Final: 0.5% Glucose)

    • 10 µL of Solution C (GLOX enzyme system)

    • 10 µL of Solution D (Final: 10 mM MEA)

    • Note: Concentrations may require optimization for different setups and targets.

  • Buffer Exchange: Carefully remove the PBS from the imaging dish and immediately add ~1 mL of the freshly prepared dSTORM imaging buffer.

  • Imaging:

    • Place the dish on a microscope equipped for dSTORM (e.g., a TIRF microscope).

    • Find the region of interest using low-intensity illumination.

    • Switch to imaging mode:

      • Illuminate the sample with a high-power 647 nm laser to drive most fluorophores into the dark state.

      • Simultaneously illuminate with a low-power 405 nm laser to stochasticity reactivate molecules.

      • Acquire a time-series of 5,000-20,000 frames at a high frame rate (e.g., 50-100 Hz).

  • Data Processing: Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM) to identify single-molecule blinking events, determine their precise coordinates, and reconstruct the final super-resolution image.

References

Unlocking the Nanoscale: A Technical Guide to Super-Resolution Microscopy with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of super-resolution microscopy, with a specific focus on the application of the exceptional fluorophore, Alexa Fluor 647 (AF647). By overcoming the diffraction limit of light, these revolutionary imaging techniques provide an unprecedented view into the intricate molecular machinery of life, enabling advancements in cellular biology and drug discovery.

Introduction to Super-Resolution Microscopy

Conventional fluorescence microscopy is fundamentally limited by the diffraction of light, restricting the achievable resolution to approximately 200-250 nanometers (nm) in the lateral dimension and 450-700 nm in the axial dimension.[1] This barrier long obscured the finer details of subcellular structures. Super-resolution microscopy encompasses a suite of techniques that circumvent this limitation, offering a window into the nanoscale world within cells. Among the most prominent of these are Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).

Alexa Fluor 647, a bright and photostable cyanine (B1664457) dye, has emerged as a workhorse fluorophore for many of these applications, particularly for dSTORM, due to its remarkable photoswitching properties.[1][2]

Core Principles of Super-Resolution Techniques with AF647

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively deactivating fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected.[3] This is accomplished by overlaying the conventional excitation laser spot with a second, donut-shaped "depletion" laser beam.[4] Fluorophores in the path of the depletion laser are forced back to their ground state through stimulated emission before they can fluoresce.[4]

Alexa Fluor 647 is a suitable dye for STED microscopy.[5] For successful depletion, the STED laser wavelength must overlap with the red tail of the fluorophore's emission spectrum.[4]

STED_Principle cluster_excitation Excitation cluster_depletion Depletion cluster_sample Sample cluster_emission Emission Excitation_Laser Excitation Laser p1 Excitation_Laser->p1 Excites all fluorophores p2 Excitation_Laser->p2 Excites all fluorophores p3 Excitation_Laser->p3 Excites all fluorophores p4 Excitation_Laser->p4 Excites all fluorophores p5 Excitation_Laser->p5 Excites all fluorophores STED_Laser STED Laser (Donut Shape) STED_Laser->p1 Depletes peripheral fluorophores STED_Laser->p3 Depletes peripheral fluorophores STED_Laser->p4 Depletes peripheral fluorophores STED_Laser->p5 Depletes peripheral fluorophores Emitted_Signal Detected Fluorescence p2->Emitted_Signal Fluoresces from center

Principle of STED Microscopy.
Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM)

STORM and dSTORM are SMLM techniques that rely on the sequential activation and localization of individual, photoswitchable fluorophores. By ensuring that only a sparse subset of fluorophores is fluorescent at any given moment, their individual positions can be determined with high precision by fitting their point spread function (PSF).[6] A super-resolved image is then reconstructed from the coordinates of thousands to millions of these localizations.[7]

The primary distinction between STORM and dSTORM lies in the photoswitching mechanism. Classical STORM often utilizes an "activator-reporter" dye pair, where the activator dye facilitates the switching of the reporter dye.[1] In contrast, dSTORM employs a single fluorophore that is induced to "blink" (stochastically switch between a fluorescent "on" state and a dark "off" state) under specific imaging conditions, typically involving a high-power laser and a specialized imaging buffer.[3]

Alexa Fluor 647 is an exemplary fluorophore for dSTORM due to its high photon output, robust photoswitching behavior, and low duty cycle (the fraction of time spent in the "on" state).[1][2] The photoswitching of AF647 in dSTORM is facilitated by an imaging buffer containing a reducing agent, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA), and an oxygen-scavenging system.[8] The thiol in the buffer reacts with the excited fluorophore to form a long-lived dark state.[3]

dSTORM_Principle cluster_workflow dSTORM Workflow Start Sample with densely labeled AF647 Imaging High-power laser excitation in blinking buffer Start->Imaging Acquisition Acquire thousands of frames with sparse blinking events Imaging->Acquisition Localization Localize the center of each blinking event with nanometer precision Acquisition->Localization Reconstruction Reconstruct final super-resolved image Localization->Reconstruction

Workflow of dSTORM imaging.

AF647_Photoswitching On AF647 (Fluorescent 'On' State) Off AF647 (Dark 'Off' State) On->Off High Laser Power + Thiol (e.g., MEA) Off->On Spontaneous or Low Power UV Activation

Photoswitching of AF647 in dSTORM.

Quantitative Data for AF647 in Super-Resolution Microscopy

The performance of a fluorophore in super-resolution microscopy is paramount for achieving high-quality images. The following tables summarize key photophysical properties of Alexa Fluor 647 relevant to dSTORM.

Photophysical PropertyValueReference
Excitation Maximum~650 nm[4]
Emission Maximum~668 nm[4]
Photon Count per Switching Event~5000 - 6900[8][9]
Localization Precision~10 - 30 nm[8][10]
Duty CycleLow (favorable for SMLM)[1][2]

Note: These values can vary depending on the specific imaging buffer composition, laser power, and microscope setup.

Imaging ConditionEffect on AF647 PerformanceReference
High Laser PowerDrives fluorophores into the dark state[6]
Thiol (MEA or BME) in BufferFacilitates photoswitching to the dark state[3][8]
Oxygen Scavenging System (e.g., GLOX)Reduces photobleaching and stabilizes the dark state[3][8]
Fast Imaging SpeedCan decrease photon count and localization precision[11]

Experimental Protocols

Immunofluorescence Staining for dSTORM with AF647

This protocol provides a general guideline for immunolabeling intracellular targets for dSTORM imaging. Optimization of antibody concentrations and incubation times is crucial for achieving high-quality results.

Materials:

  • Cells grown on #1.5 glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 3-4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) in PBS)

  • Quenching solution (e.g., 0.1% sodium borohydride (B1222165) in PBS, freshly prepared)

  • Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5-10% normal goat serum and/or 1-3% bovine serum albumin in PBS)

  • Primary antibody specific to the target protein

  • AF647-conjugated secondary antibody

  • Washing buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Fixation: Wash cells briefly with PBS. Fix with fixation buffer for 10-15 minutes at room temperature.[7]

  • Quenching: Wash cells three times with PBS. If using glutaraldehyde, reduce autofluorescence by incubating with freshly prepared sodium borohydride solution for 7-10 minutes at room temperature.[7]

  • Permeabilization: Wash cells three times with PBS. Permeabilize with permeabilization buffer for 10-15 minutes at room temperature.[7]

  • Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for at least 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Wash cells three to five times with washing buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the AF647-conjugated secondary antibody in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[8]

  • Final Washes: Wash cells extensively with washing buffer (at least five times for 5 minutes each) and then three times with PBS.

  • Post-fixation (Optional but Recommended): Fix the sample again with 4% PFA for 10 minutes to stabilize the labeling.[8]

  • Storage: Store the sample in PBS at 4°C until imaging.

dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of AF647. The following is a commonly used recipe.

Stock Solutions:

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase solution (17 mg/mL in Buffer A). Store at 4°C for up to 2 weeks.[8]

  • 1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for up to 2 weeks.[8]

Working Imaging Buffer (prepare fresh before imaging):

  • To 1 mL of Buffer B, add 10 µL of GLOX solution and 100 µL of 1 M MEA solution.[8] Gently mix.

Note: For AF647, a buffer containing β-mercaptoethanol (BME) can sometimes provide higher photon counts. A typical recipe involves adding 7 µL of GLOX and 7 µL of BME to 690 µL of Buffer B.[12]

Conclusion

Super-resolution microscopy, empowered by fluorophores like Alexa Fluor 647, has opened a new frontier in biological imaging. By understanding the core principles of techniques such as STED and dSTORM and by meticulously following optimized experimental protocols, researchers can visualize cellular structures and processes with unprecedented detail. This technical guide provides a solid foundation for scientists and drug development professionals to harness the power of super-resolution microscopy, paving the way for new discoveries and therapeutic innovations.

References

An In-depth Technical Guide to Alexa Fluor 647: Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral properties, performance characteristics, and common applications of Alexa Fluor 647, a widely used far-red fluorescent dye. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.

Core Spectroscopic and Photophysical Properties

Alexa Fluor 647 is a bright and photostable fluorophore with excitation and emission profiles in the far-red region of the spectrum.[1][2] This makes it particularly suitable for multicolor imaging applications, as its fluorescence is well-separated from commonly used green and red fluorophores, minimizing spectral crosstalk.[3] Furthermore, its emission is beyond the range of most endogenous autofluorescence, leading to high signal-to-noise ratios.[4] The dye's fluorescence is also notably insensitive to pH variations between 4 and 10, ensuring stable signal generation in diverse cellular environments.[3][5]

Key quantitative data for Alexa Fluor 647 are summarized in the table below for easy reference.

ParameterValueReference
Excitation Maximum (Ex)650 nm[1][6]
Emission Maximum (Em)665 - 671 nm[1][6]
Molar Extinction Coefficient (ε)239,000 - 270,000 cm⁻¹M⁻¹[1][7]
Quantum Yield (Φ)0.33[1][8][9]
Recommended Laser Line633 nm, 635 nm, 640 nm, 647 nm[1][4]
Common Emission Filter660/20 nm[1][10][11]

Experimental Protocols

Detailed methodologies for common applications of Alexa Fluor 647 are provided below. These protocols are generalized and may require optimization for specific experimental contexts.

Antibody Conjugation via Succinimidyl Ester Chemistry

This protocol describes the labeling of primary amines on antibodies with Alexa Fluor 647 succinimidyl ester (NHS ester).

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • Alexa Fluor 647 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution: Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3).[12] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate.[12]

  • Prepare the Dye Stock Solution: Allow the vial of Alexa Fluor 647 NHS ester to warm to room temperature.[12] Dissolve the dye in DMSO to a concentration of 10-20 mM.[13]

  • Labeling Reaction: While stirring, slowly add the calculated amount of dye stock solution to the antibody solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 4:1 to 10:1.[13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[14][15]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[13][15]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 650 nm. The DOL can be calculated using the following formula:

    DOL = (A₆₅₀ × ε_protein) / (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) × ε_dye

    Where:

    • A₆₅₀ and A₂₈₀ are the absorbances at 650 nm and 280 nm, respectively.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 203,000 cm⁻¹M⁻¹ for IgG).[14]

    • ε_dye is the molar extinction coefficient of Alexa Fluor 647 at 650 nm (239,000 cm⁻¹M⁻¹).[14]

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.03).[14]

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01-0.03% sodium azide) and store at -20°C or -80°C.[12][15]

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of Alexa Fluor 647-conjugated antibodies for staining fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 10% Donor Calf Serum in PBS)

  • Primary Antibody

  • Alexa Fluor 647-conjugated Secondary Antibody

  • PBS

  • Mounting Medium

Procedure:

  • Cell Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde for 20 minutes at room temperature.[16]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[17]

  • Permeabilization and Blocking: Add Permeabilization and Blocking Solution to each well and incubate for 20 minutes at room temperature.[16]

  • Primary Antibody Incubation: Dilute the primary antibody in Antibody Diluent (e.g., 10% DCS in PBS).[16] Aspirate the blocking solution and add the diluted primary antibody. Incubate for 60-90 minutes at room temperature or overnight at 4°C.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[17]

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 647-conjugated secondary antibody in Antibody Diluent.[16] Add the diluted secondary antibody and incubate for 20-60 minutes at room temperature, protected from light.[16]

  • Washing: Wash the cells four times with PBS.[16]

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Examine the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 647 (e.g., excitation at 633 nm, emission at 660/20 nm).[10][11]

Flow Cytometry Analysis

This protocol describes the staining of cells in suspension for flow cytometric analysis using an Alexa Fluor 647-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Alexa Fluor 647-conjugated antibody

  • (Optional) Fixation/Permeabilization buffers

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[18]

  • Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated antibody.

  • Incubation: Incubate for 30 minutes to 1 hour at 2-8°C, protected from light.[18]

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.[18] Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.[18]

  • Analysis: Analyze the cells on a flow cytometer using 633 nm or 635 nm excitation and a red emission filter (e.g., 660/20 nm).[10][11]

Visualizations

The following diagrams illustrate key concepts and workflows related to Alexa Fluor 647.

G cluster_excitation Excitation cluster_emission Emission Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation Photon_Out Emitted Photon (e.g., 668 nm) Ground_State->Photon_Out Emission Excited_State->Ground_State Fluorescence Photon_In Incoming Photon (e.g., 650 nm) Photon_In->Ground_State Absorption

Caption: Jablonski diagram illustrating the process of fluorescence excitation and emission.

G Start Start: Antibody & Alexa Fluor 647 NHS Ester Prepare_Antibody 1. Prepare Antibody Solution (pH 8.3-9.0) Start->Prepare_Antibody Prepare_Dye 2. Prepare Dye Stock Solution (in DMSO) Start->Prepare_Dye Mix 3. Mix Antibody and Dye Prepare_Antibody->Mix Prepare_Dye->Mix Incubate 4. Incubate for 1 hour (Room Temperature, Dark) Mix->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize 6. Characterize (Measure DOL) Purify->Characterize End End: Purified Antibody-AF647 Conjugate Characterize->End

Caption: Workflow for conjugating an antibody with Alexa Fluor 647 NHS ester.

G cluster_cell Cell cluster_reagents Reagents Antigen Target Antigen Primary_Ab Primary Antibody Primary_Ab->Antigen Binding Secondary_Ab Secondary Antibody-AF647 Secondary_Ab->Primary_Ab Binding Signal Fluorescent Signal (668 nm) Secondary_Ab->Signal Detection

Caption: Indirect immunofluorescence signaling pathway using an Alexa Fluor 647 conjugate.

References

In-Depth Technical Guide to the Basic Applications of CF647 in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CF647 is a bright and photostable far-red fluorescent dye that has become an invaluable tool in modern cell biology. Its spectral properties, with an excitation maximum around 650 nm and an emission maximum around 665 nm, place it in a region of the spectrum where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in a variety of applications.[1] This technical guide provides an in-depth overview of the core applications of CF647, complete with experimental protocols, quantitative data for comparison, and visualizations of relevant biological pathways and workflows.

Core Properties of CF647 and Spectrally Similar Dyes

The selection of a fluorescent dye is critical for the success of fluorescence-based assays. The table below summarizes the key spectral and photophysical properties of CF647 and its common alternatives, Alexa Fluor 647 and Cy5. This data allows for an informed decision based on the specific experimental requirements.

PropertyCF647Alexa Fluor 647Cy5
Excitation Maximum (nm) ~650[1]~650~649
Emission Maximum (nm) ~665[1]~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000[1]~270,000~250,000
Quantum Yield Not consistently reported, but generally high~0.33Varies, prone to quenching
Photostability Generally highHighModerate, prone to photobleaching
Brightness High, often reported as brighter than Cy5HighGood, but susceptible to quenching
Signal-to-Noise Ratio Superior in many applications[1]HighGood

Key Applications and Experimental Protocols

CF647 and its conjugates are versatile reagents used in a multitude of cell biology techniques. Below are detailed protocols for some of its most common and impactful applications.

Immunofluorescence (IF) Staining

Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of proteins. CF647-conjugated secondary antibodies offer excellent brightness and photostability for this application.

Experimental Workflow for Immunofluorescence

G A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., BSA or serum) C->D E Primary Antibody Incubation D->E F Washing Steps E->F G CF647-Secondary Antibody Incubation F->G H Final Washing Steps G->H I Mounting & Imaging H->I

A generalized workflow for immunofluorescence staining.

Detailed Protocol for Immunofluorescence Staining of Cultured Cells:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in imaging-grade multi-well plates to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets. For cell surface targets, this step can be omitted.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the CF647-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (e.g., excitation at ~640 nm and emission at ~665 nm).

Staining of the Actin Cytoskeleton with CF647-Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to CF647, it provides a vibrant and detailed visualization of the actin cytoskeleton.

Experimental Workflow for F-Actin Staining

G A Cell Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D CF647-Phalloidin Staining C->D E Washing D->E F Mounting & Imaging E->F

A streamlined workflow for staining F-actin with fluorescent phalloidin.

Detailed Protocol for F-Actin Staining:

  • Cell Preparation and Fixation:

    • Follow steps 1 and 2 as described in the immunofluorescence protocol.

  • Permeabilization:

    • Wash the fixed cells twice with PBS.

    • Permeabilize by incubating with 0.1% Triton X-100 in PBS for 5 minutes.

  • Phalloidin Staining:

    • Wash the cells twice with PBS.

    • Prepare the CF647-phalloidin staining solution by diluting a stock solution in PBS containing 1% BSA to the recommended concentration.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells two to three times with PBS.

    • Mount the coverslips as described in the immunofluorescence protocol.

  • Imaging:

    • Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for CF647.

Detection of Apoptosis using CF647-Annexin V

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. CF647-conjugated Annexin V is a sensitive probe for detecting apoptotic cells by flow cytometry or fluorescence microscopy.

Logical Flow of Apoptosis Detection

G cluster_0 Staining A Healthy Cell (PS on inner leaflet) B Early Apoptosis (PS translocated to outer leaflet) A->B Apoptotic Stimulus C Late Apoptosis/Necrosis (Membrane compromised) B->C Progression D CF647-Annexin V binds to exposed PS B->D C->D E Propidium Iodide (PI) enters cell C->E

The principle of distinguishing cell fate using Annexin V and a viability dye.

Detailed Protocol for Apoptosis Detection by Flow Cytometry:

  • Cell Induction and Harvesting:

    • Induce apoptosis in your cell population using the desired method, leaving a negative control population untreated.

    • Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of CF647-Annexin V and 5 µL of a viability dye such as Propidium Iodide (PI) or SYTOX Green.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Healthy cells: CF647-negative and PI-negative.

      • Early apoptotic cells: CF647-positive and PI-negative.

      • Late apoptotic/necrotic cells: CF647-positive and PI-positive.

Visualization of Signaling Pathways: EGFR Internalization

CF647 and its spectral analogs are frequently used to study the dynamics of cell surface receptors. A prime example is the tracking of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. By using CF647-labeled EGF, researchers can visualize the internalization and subsequent trafficking of the receptor.

EGFR Endocytic Pathway

G cluster_0 Cell Surface cluster_1 Clathrin-Coated Pit cluster_2 Early Endosome cluster_3 Recycling Pathway cluster_4 Degradative Pathway A CF647-EGF B EGFR A->B Binding C Receptor-Ligand Complex B->C Dimerization & Internalization D Sorting C->D E Recycling Endosome D->E Recycling F Late Endosome/Lysosome D->F Degradation E->B

Visualization of the CF647-EGF-mediated endocytosis of EGFR.

This pathway can be investigated using live-cell imaging. Cells expressing EGFR are incubated with CF647-labeled EGF, and the movement of the fluorescent signal from the cell surface into intracellular vesicles is monitored over time using confocal or total internal reflection fluorescence (TIRF) microscopy. This allows for the quantitative analysis of internalization rates and the determination of the subsequent fate of the receptor, whether it is recycled back to the plasma membrane or targeted for degradation in lysosomes.

Conclusion

CF647 is a powerful and versatile far-red fluorescent dye with broad applications in cell biology. Its superior brightness and high signal-to-noise ratio make it an excellent choice for immunofluorescence, visualization of cellular structures, and the study of dynamic cellular processes like apoptosis and receptor trafficking. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate CF647 into their experimental workflows. As imaging technologies continue to advance, the utility of high-performance fluorophores like CF647 will undoubtedly continue to expand, enabling new discoveries in the intricate world of the cell.

References

Alexa Fluor 647: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexa Fluor 647, a bright, far-red fluorescent dye, has become an indispensable tool in modern biological research and drug development. Its superior photostability, high quantum yield, and pH insensitivity make it a preferred choice for a wide range of applications, from conventional fluorescence microscopy to cutting-edge super-resolution imaging. This guide provides an in-depth overview of the discovery, chemical structure, spectral properties, and key applications of Alexa Fluor 647, complete with detailed experimental protocols and data presented for clarity and practical use.

Discovery and Development

The Alexa Fluor family of dyes, including Alexa Fluor 647, was invented by chemists Richard and Rosaria Haugland, founders of Molecular Probes, which is now part of Thermo Fisher Scientific.[1][2] The development of these dyes in the 1990s marked a significant advancement in fluorescence technology.[3] The key innovation behind the Alexa Fluor dyes was the chemical process of sulfonation applied to existing classes of dyes, such as coumarins, rhodamines, and cyanines.[1][4] This process of adding sulfonate groups rendered the dyes negatively charged and more hydrophilic, which in turn improved their solubility in aqueous buffers and reduced their tendency to cause quenching of the fluorescent signal upon conjugation to biomolecules.[1][2] The Alexa Fluor dyes were named after Alex Haugland, the son of the founders.[1][2]

Chemical Structure

The core structure of Alexa Fluor 647 is based on a sulfonated cyanine (B1664457) dye backbone. The sulfonation is key to its enhanced water solubility and reduced aggregation, which contributes to its bright and stable fluorescence. The precise chemical structure of the Alexa Fluor 647 core is depicted below.

For practical applications, Alexa Fluor 647 is commonly supplied as a reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent labeling of primary amines on proteins and other biomolecules.[5]

Chemical Structure of Alexa Fluor 647 NHS Ester:

  • Molecular Formula: C₃₉H₄₇N₃O₁₆S₄[6]

  • IUPAC Name: 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate[6]

Spectral and Physicochemical Properties

Alexa Fluor 647 is characterized by its absorption and emission in the far-red region of the spectrum, making it ideal for multiplexing with other fluorophores and for applications where minimizing autofluorescence from biological samples is crucial.

PropertyValueReference(s)
Excitation Maximum 650 nm[7]
Emission Maximum 665 nm[7]
Molar Extinction Coefficient 239,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield 0.33[8]
Recommended Laser Lines 633 nm, 635 nm, 640 nm[9]
pH Sensitivity Insensitive over a wide pH range[9]

Key Applications and Experimental Protocols

Alexa Fluor 647 is a versatile dye used in a multitude of fluorescence-based assays. Its brightness and photostability are particularly advantageous in demanding applications.

Immunofluorescence

Immunofluorescence (IF) utilizes antibodies labeled with fluorophores to visualize specific target antigens within cells and tissues. Alexa Fluor 647 is an excellent choice for the far-red channel in multiplexing experiments.

Detailed Immunofluorescence Protocol:

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Fix cells/tissues with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[10]

    • Wash three times with PBS.[10]

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 20 minutes (for intracellular targets).[10]

    • Block non-specific antibody binding with a blocking buffer (e.g., 10% donor calf serum in PBS) for 1 hour at room temperature.[10]

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in antibody diluent (e.g., 10% DCS in PBS) for 1-2 hours at room temperature or overnight at 4°C.[10]

    • Wash three times with PBS.[10]

    • Incubate with Alexa Fluor 647-conjugated secondary antibody (typically at a 1:1000 dilution) in antibody diluent for 1 hour at room temperature, protected from light.[10]

    • Wash four times with PBS, protected from light.[10]

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

    • Image using a fluorescence microscope equipped with a laser and filter set suitable for Alexa Fluor 647 (e.g., 633 nm excitation and a 660/20 nm emission filter).

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Fixation Fixation (4% PFA) Wash1 Wash (PBS) Fixation->Wash1 Permeabilization Permeabilization (0.2% Triton X-100) Wash1->Permeabilization Blocking Blocking (10% DCS) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash2 Wash (PBS) PrimaryAb->Wash2 SecondaryAb Alexa Fluor 647 Secondary Antibody Wash2->SecondaryAb Wash3 Wash (PBS) SecondaryAb->Wash3 Mount Mount Sample Wash3->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence Experimental Workflow.
Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a fluid stream. Alexa Fluor 647 is a common fluorophore for detecting cell surface and intracellular markers.

Detailed Flow Cytometry Protocol (Cell Proliferation using Click-iT™ EdU):

  • Cell Labeling with EdU:

    • Incubate cells with 10 µM EdU (5-ethynyl-2'-deoxyuridine) for 2 hours to allow for incorporation into newly synthesized DNA.[11]

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.[11]

    • Fix the cells using a fixative solution.[11]

  • Permeabilization:

    • Permeabilize the cells with a saponin-based permeabilization and wash reagent.[11]

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing the Alexa Fluor 647 azide.[11]

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]

    • Wash the cells with the permeabilization and wash reagent.[11]

  • Analysis:

    • Resuspend the cells in an appropriate buffer (e.g., 1% BSA in PBS).

    • Analyze the cells on a flow cytometer using a 633 nm or 635 nm laser for excitation and a red emission filter (e.g., 660/20 nm).[11]

Flow_Cytometry_Workflow cluster_labeling Cell Labeling & Preparation cluster_detection Detection cluster_analysis Analysis EdU_Incubation Incubate cells with EdU Harvest Harvest and Wash Cells EdU_Incubation->Harvest Fix_Perm Fix and Permeabilize Cells Harvest->Fix_Perm Click_Reaction Click-iT Reaction with Alexa Fluor 647 Azide Fix_Perm->Click_Reaction Wash Wash Cells Click_Reaction->Wash Flow_Cytometer Analyze on Flow Cytometer Wash->Flow_Cytometer

Flow Cytometry (Click-iT™ EdU) Workflow.
Super-Resolution Microscopy (STORM/dSTORM)

Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are super-resolution imaging techniques that enable visualization of cellular structures at the nanoscale. Alexa Fluor 647 is one of the most widely used fluorophores for dSTORM due to its excellent photoswitching properties.[3][4]

Key Considerations for dSTORM with Alexa Fluor 647:

  • Labeling: For dSTORM, it is crucial to use antibodies with a low degree of labeling (DOL) to ensure that individual fluorophores can be localized.[4]

  • Imaging Buffer: A specific imaging buffer is required to induce the photoswitching (blinking) of Alexa Fluor 647. This buffer typically contains a reducing agent.[12]

  • Instrumentation: A specialized fluorescence microscope with high-power lasers and a sensitive camera is necessary for STORM/dSTORM imaging.

Simplified dSTORM Workflow:

  • Sample Preparation: Prepare the sample as for standard immunofluorescence, ensuring optimal labeling for super-resolution.

  • Imaging:

    • Mount the sample in a STORM imaging buffer.

    • Use a high-power laser (e.g., 640 nm) to excite Alexa Fluor 647 and induce its transition to a dark state.

    • Use a lower-power activation laser (e.g., 405 nm) to sparsely reactivate individual fluorophores back to a fluorescent state.

    • Acquire a large series of images (thousands to tens of thousands of frames) to capture the stochastic blinking of individual molecules.

  • Image Reconstruction:

    • Process the acquired image series with specialized software to precisely localize the position of each blinking fluorophore.

    • Reconstruct a super-resolved image from the localization data.

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_reconstruction Image Reconstruction Labeling Immunolabeling with Alexa Fluor 647 Mount_Buffer Mount in STORM Imaging Buffer Labeling->Mount_Buffer Acquisition Image Acquisition (Thousands of frames) Mount_Buffer->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Generate Super-Resolved Image Localization->Reconstruction

dSTORM Experimental Workflow.

Conclusion

Alexa Fluor 647 has established itself as a cornerstone fluorophore in biological and biomedical research. Its exceptional brightness, photostability, and versatility have empowered scientists to visualize cellular processes with unprecedented clarity and detail. From routine immunofluorescence to the demanding requirements of super-resolution microscopy, Alexa Fluor 647 continues to be a vital tool for advancing our understanding of biology and for the development of new therapeutic strategies. The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to effectively harness the power of this remarkable fluorescent dye.

References

A Technical Guide to Fluorescent Labeling with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Alexa Fluor 647, a widely used far-red fluorescent dye. It covers the fundamental principles of fluorescent labeling, detailed experimental protocols for conjugating Alexa Fluor 647 to proteins and nucleic acids, and essential quality control measures to ensure the reliability and reproducibility of experimental results.

Introduction to Alexa Fluor 647

Alexa Fluor 647 is a bright and photostable cyanine (B1664457) dye that belongs to the Alexa Fluor family of fluorescent dyes.[1][2][3] Its excitation and emission spectra are well-suited for the 633 nm or 647 nm laser lines commonly found on fluorescence microscopes and flow cytometers.[3] A key advantage of using a far-red dye like Alexa Fluor 647 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a higher signal-to-noise ratio.[2] Furthermore, Alexa Fluor 647 is pH-insensitive over a wide range (pH 4-10), ensuring stable fluorescence in various biological buffers.[1][3] These properties make it an excellent choice for a multitude of applications, including immunofluorescence, flow cytometry, super-resolution microscopy, and fluorescence in situ hybridization (FISH).[1][2]

Photophysical Properties of Alexa Fluor 647

The performance of a fluorescent dye is determined by its photophysical properties. The key quantitative data for Alexa Fluor 647 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λex) 650 - 653 nm[1][4]
Maximum Emission Wavelength (λem) 665 - 671 nm[1][5][6]
Molar Extinction Coefficient (ε) 239,000 cm⁻¹M⁻¹[1][7]
Quantum Yield (Φ) 0.33[1][2]
Molecular Weight (approximate) ~800 Da[1]

Principles of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to a target molecule, such as a protein, antibody, or nucleic acid. The choice of labeling chemistry depends on the available functional groups on the target molecule. For Alexa Fluor 647, two primary reactive forms are commonly used:

  • NHS (N-hydroxysuccinimidyl) esters: These react with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[7][8] This is the most common method for labeling proteins and antibodies.

  • Maleimides: These react with free sulfhydryl or thiol groups (-SH) on cysteine residues.[9][10] This provides a more site-specific labeling approach if a free cysteine is available or can be engineered into the protein.

The following diagram illustrates the general principle of amine-reactive labeling using an NHS ester.

G General Principle of Amine-Reactive Labeling cluster_reaction Conjugation Reaction (pH 8.3-8.5) Protein Protein with Primary Amines (e.g., Lysine residues, N-terminus) Conjugate Alexa Fluor 647-Labeled Protein (Stable Amide Bond) Protein->Conjugate + AF647_NHS Alexa Fluor 647 NHS Ester AF647_NHS->Conjugate NHS_leaving_group NHS Leaving Group

Principle of Amine-Reactive Labeling

Experimental Protocols

This section provides detailed methodologies for labeling proteins and nucleic acids with Alexa Fluor 647, followed by purification and quality control procedures.

Protein and Antibody Labeling with Alexa Fluor 647 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[5][7][11]

Materials:

  • Protein or antibody of interest (1 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor 647 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)[12]

  • Reaction tubes

  • Pipettes

Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.

    • The protein concentration should ideally be at least 2 mg/mL for optimal results.[7] If the protein is more dilute, the labeling efficiency may be lower.[11]

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3. Mix gently.[11]

  • Prepare the Reactive Dye Solution:

    • Warm the vial of Alexa Fluor 647 NHS ester to room temperature.

    • Dissolve the contents of one vial (typically sufficient for 1 mg of protein) in a small volume (e.g., 10 µL) of high-quality anhydrous DMF or DMSO.[7] This solution should be prepared immediately before use.

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][11]

The following diagram outlines the experimental workflow for protein labeling.

G Protein Labeling Workflow with Alexa Fluor 647 NHS Ester start Start prep_protein Prepare Protein Solution (Amine-free buffer, adjust pH) start->prep_protein conjugate Conjugation Reaction (1 hour, room temperature, dark) prep_protein->conjugate prep_dye Prepare Reactive Dye Solution (Dissolve AF647 NHS Ester in DMSO/DMF) prep_dye->conjugate purify Purification (Size-Exclusion Chromatography) conjugate->purify qc Quality Control (Determine DOL, assess functionality) purify->qc end End qc->end

Protein Labeling Workflow
Nucleic Acid Labeling

There are several methods for labeling nucleic acids with Alexa Fluor 647. One common approach involves a two-step process where an amine-modified nucleotide is first incorporated into the DNA or RNA, followed by labeling with an amine-reactive Alexa Fluor 647 dye. Kits are commercially available for this purpose.[13]

General Principle:

  • Enzymatic Incorporation of Amine-Modified Nucleotides: An amine-modified deoxynucleotide (e.g., aminoallyl-dUTP) is incorporated into the nucleic acid using standard enzymatic methods such as nick translation, random priming, or PCR.

  • Chemical Labeling: The amine-modified nucleic acid is then chemically labeled with Alexa Fluor 647 NHS ester.

Alternatively, ULYSIS™ Nucleic Acid Labeling Kits provide a one-step, non-enzymatic method for labeling.[14][15]

Purification of the Labeled Conjugate

After the labeling reaction, it is crucial to remove any unreacted, free dye from the labeled conjugate. This is essential for accurate determination of the degree of labeling and to minimize background fluorescence in downstream applications.[16] Size-exclusion chromatography is a common and effective method for this purification.[1][14][17]

Methodology (Size-Exclusion Chromatography):

  • Prepare the Column: Pack a suitable size-exclusion resin (e.g., Bio-Gel P-30 for proteins >40 kDa) into a column.[5] Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the Sample: Carefully load the entire reaction mixture onto the top of the resin bed.

  • Elution: Allow the sample to enter the resin, then begin adding elution buffer. The larger, labeled protein will travel through the column faster than the smaller, free dye molecules.

  • Collect Fractions: Collect the colored fractions. The first colored band to elute will be the Alexa Fluor 647-labeled protein. The second, slower-moving band will be the free dye.

Quality Control of the Labeled Conjugate

1. Determine the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~650 nm (for Alexa Fluor 647).[18]

Calculations:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A₆₅₀ = Absorbance of the conjugate at 650 nm

    • CF = Correction factor for the absorbance of the dye at 280 nm (for Alexa Fluor 647, this is typically around 0.03)[7]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Dye Concentration (M) = A₆₅₀ / ε_dye

    • ε_dye = Molar extinction coefficient of Alexa Fluor 647 at 650 nm (239,000 cm⁻¹M⁻¹)[7]

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

For most antibodies, an optimal DOL is between 3 and 7.[5][7] Over-labeling can lead to fluorescence quenching and reduced antibody functionality.[2]

The following diagram illustrates the logical relationship in calculating the Degree of Labeling.

G Calculating the Degree of Labeling (DOL) A280 Measure Absorbance at 280 nm (A₂₈₀) Protein_Conc Calculate Protein Concentration A280->Protein_Conc A650 Measure Absorbance at 650 nm (A₆₅₀) A650->Protein_Conc Dye_Conc Calculate Dye Concentration A650->Dye_Conc DOL Calculate DOL Protein_Conc->DOL Dye_Conc->DOL

Degree of Labeling Calculation

2. Assess Functionality:

It is critical to verify that the labeling process has not compromised the biological activity of the protein.[2] The specific functional assay will depend on the protein of interest. For antibodies, this could involve:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To confirm that the labeled antibody can still bind to its target antigen.

  • Flow Cytometry: To assess the ability of the labeled antibody to bind to cells expressing the target antigen.

  • Western Blotting: To verify that the labeled antibody can detect the target protein in a complex mixture.

Storage of Labeled Conjugates

Proper storage is essential to maintain the stability and functionality of the labeled conjugate.

  • Store the labeled protein at 2-8°C, protected from light.[7]

  • For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into single-use aliquots, and store at -20°C or below.[5][7]

  • Avoid repeated freeze-thaw cycles.[5][7]

Conclusion

Alexa Fluor 647 is a versatile and robust fluorescent dye that is well-suited for a wide range of applications in biological research and drug development. By following the detailed protocols for labeling, purification, and quality control outlined in this guide, researchers can generate high-quality fluorescently labeled conjugates, leading to reliable and reproducible experimental outcomes. Careful consideration of the degree of labeling and confirmation of post-labeling functionality are critical steps to ensure the success of any experiment utilizing Alexa Fluor 647-labeled molecules.

References

A Technical Guide to CF647 Dye for Novice Fluorescence Microscopy Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CF647, a far-red fluorescent dye. It is intended for novice users in fluorescence microscopy, offering detailed technical data, comparative performance metrics, and robust experimental protocols to facilitate its successful application.

Core Properties and Performance

CF647 is a cyanine-based dye designed for the far-red spectrum, making it an excellent choice for imaging applications where minimizing background autofluorescence is critical.[1] Endogenous cellular components, such as NADH and flavins, as well as common aldehyde-based fixatives, can produce significant autofluorescence in the blue to green spectral regions.[2][3] By utilizing a dye that excites and emits in the far-red, researchers can significantly improve the signal-to-noise ratio of their images.

CF647 is spectrally similar to widely used dyes like Alexa Fluor® 647 and Cy®5, and it is positioned as a direct replacement with comparable or superior performance in brightness and photostability.[4][5][6] One notable advantage of CF647 is that it is minimally charged. This property can be beneficial as highly charged dyes, like some variants of Alexa Fluor® 647, may alter the isoelectric point of antibody conjugates, potentially leading to non-specific binding.[1]

Comparative Analysis of Far-Red Dyes

The following table summarizes the key photophysical properties of CF647 in comparison to Alexa Fluor 647 and Cy5. This data is crucial for selecting the appropriate laser lines, filter sets, and for estimating the potential signal brightness.

PropertyCF647Alexa Fluor 647Cy5
Excitation Maximum (nm) 650[1]650[2]649[4]
Emission Maximum (nm) 665[1]665[2]666[4]
Extinction Coefficient (M⁻¹cm⁻¹) 240,000[1]239,000[2]250,000[4][7]
Quantum Yield (Φ) Not specified, but noted for high brightness[1]~0.33[2][3]~0.20[4][7]
Recommended Laser Line (nm) 633, 635, 640[6]633, 635, 640633, 647[4]

Key Concepts & Visualized Workflows

Understanding the rationale for using far-red dyes and the standard workflows for antibody conjugation and immunofluorescence is fundamental for new users. The following diagrams, rendered using Graphviz, illustrate these core concepts and procedures.

G Why Use Far-Red Dyes? cluster_0 Conventional Fluorophores (e.g., FITC, GFP) cluster_1 Far-Red Dyes (e.g., CF647) BlueGreen_Excitation Blue/Green Light Excitation (e.g., 488 nm laser) Autofluorescence Cellular Autofluorescence (NADH, Flavins) BlueGreen_Excitation->Autofluorescence Excites Target_Signal Specific Target Signal BlueGreen_Excitation->Target_Signal Excites Low_SNR Low Signal-to-Noise Ratio Autofluorescence->Low_SNR Signals Overlap Target_Signal->Low_SNR Signals Overlap FarRed_Excitation Far-Red Light Excitation (e.g., 640 nm laser) Autofluorescence_Bypass Autofluorescence Not Excited FarRed_Excitation->Autofluorescence_Bypass Target_Signal_FR Specific Target Signal FarRed_Excitation->Target_Signal_FR Excites High_SNR High Signal-to-Noise Ratio Autofluorescence_Bypass->High_SNR Clean Signal Target_Signal_FR->High_SNR Clean Signal

Caption: The advantage of using far-red dyes like CF647 to avoid cellular autofluorescence.

G Workflow: Antibody Labeling with CF647 NHS Ester Prep_Ab 1. Prepare Antibody - Buffer exchange into amine-free buffer (e.g., bicarbonate) - Adjust pH to ~8.3 - Concentrate to >2 mg/mL Reaction 3. Labeling Reaction - Add dye stock to antibody solution - Incubate for 1 hour at RT, protected from light Prep_Ab->Reaction Prep_Dye 2. Prepare Dye Stock - Warm vial to room temperature - Dissolve CF647 NHS Ester in anhydrous DMSO - Mix to create 10 mM stock solution Prep_Dye->Reaction Purification 4. Purify Conjugate - Separate labeled antibody from free dye - Use size-exclusion chromatography (e.g., Sephadex G-25) Reaction->Purification Characterize 5. Characterize (Optional) - Measure absorbance at 280 nm and 650 nm - Calculate Degree of Labeling (DOL) Purification->Characterize Store 6. Store Conjugate - Store at 4°C, protected from light - Add stabilizer (e.g., BSA) for long-term storage Characterize->Store

Caption: Step-by-step workflow for conjugating a primary antibody with CF647 NHS ester.

G Workflow: Immunofluorescence Staining Prep_Cells 1. Cell Preparation - Culture cells on coverslips or chamber slides - Ensure 50-80% confluency Fix 2. Fixation - Fix with 4% paraformaldehyde in PBS for 10-20 min at RT Prep_Cells->Fix Permeabilize 3. Permeabilization - For intracellular targets, treat with 0.1-0.2% Triton X-100 - Incubate for 5-15 min Fix->Permeabilize Block 4. Blocking - Incubate with blocking buffer (e.g., 5% normal serum) - 1 hour at RT to reduce non-specific binding Permeabilize->Block Primary_Ab 5. Primary Antibody Incubation - Dilute primary antibody in blocking buffer - Incubate overnight at 4°C or for 1-3 hours at RT Block->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation - Dilute CF647-conjugated secondary antibody - Incubate for 1 hour at RT in the dark Primary_Ab->Secondary_Ab Mount 7. Mounting & Imaging - Wash cells extensively with PBS - Mount coverslip with appropriate mounting medium - Image using a fluorescence microscope Secondary_Ab->Mount

Caption: A standard indirect immunofluorescence workflow using a CF647-conjugated secondary antibody.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of CF647 dye.

Protocol 1: Labeling an IgG Antibody with CF647 Succinimidyl Ester (SE)

This protocol describes the covalent labeling of an antibody's primary amines (lysine residues) using an N-hydroxysuccinimide (NHS or SE) ester of CF647.[8]

Materials:

  • IgG Antibody (in amine-free buffer)

  • CF647 Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3[8]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (Tris, glycine, or ammonium (B1175870) ions will compete with the reaction). If necessary, perform a buffer exchange.

    • Adjust the antibody concentration to 2.5 - 5.0 mg/mL in the Reaction Buffer.[8] The labeling efficiency is higher at greater protein concentrations.[6]

  • Dye Stock Preparation:

    • Allow the vial of CF647 SE to warm completely to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex briefly to fully dissolve the dye.

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. A common starting point is a 15:1 molar ratio of dye to antibody. This ratio may require optimization.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column according to the manufacturer's instructions.

    • Apply the reaction mixture directly to the top of the column.

    • Elute the conjugate with 1X PBS. The first colored fraction to elute will be the labeled antibody; the slower-migrating colored band is the unreacted free dye.

    • Collect the antibody-containing fractions.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like Bovine Serum Albumin (BSA) to a final concentration of 0.1% and store in single-use aliquots at -20°C.

Protocol 2: Indirect Immunofluorescence (IF) Staining of Cultured Cells

This protocol outlines a standard procedure for fixing, permeabilizing, and staining adherent cells grown on glass coverslips.

Materials:

  • Cells cultured on sterile glass coverslips

  • Fixation Solution: 4% Paraformaldehyde (PFA) in 1X PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in 1X PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in 1X PBS

  • Primary Antibody (specific to the target antigen)

  • CF647-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Wash Buffer: 1X PBS

  • Mounting Medium (e.g., ProLong™ Glass Antifade Mountant). Note: Some cyanine-based dyes are incompatible with VECTASHIELD®.

Procedure:

  • Cell Preparation:

    • Gently wash the cells on coverslips once with 1X PBS.

  • Fixation:

    • Aspirate the PBS and add the Fixation Solution to completely cover the cells.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Add Permeabilization Buffer to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal working concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with Wash Buffer for 5 minutes each.

    • Dilute the CF647-conjugated secondary antibody to its working concentration (typically 1-10 µg/mL) in Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody. From this point forward, protect the coverslips from light.

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash the cells three times with Wash Buffer for 5 minutes each in the dark.

    • Perform a final quick rinse with deionized water to remove salt crystals.

    • Mount the coverslip onto a glass slide using a drop of mounting medium. Gently press to remove air bubbles.

    • Allow the mounting medium to cure as per the manufacturer's instructions (often overnight at room temperature in the dark) before imaging.

References

Alexa Fluor 647 Dye: A Comprehensive Technical Guide for Advanced Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features, benefits, and applications of Alexa Fluor 647, a leading far-red fluorescent dye. Detailed experimental protocols for its use in immunofluorescence, flow cytometry, and super-resolution microscopy (dSTORM) are provided, along with its core photophysical and chemical properties, to empower researchers in leveraging this powerful tool for their scientific endeavors.

Core Features and Benefits of Alexa Fluor 647

Alexa Fluor 647 is a bright and highly photostable fluorophore with excitation and emission spectra in the far-red region of the spectrum.[1][2] Its exceptional performance characteristics make it a versatile and reliable choice for a wide range of applications in biological research and drug development.

Key benefits include:

  • Exceptional Brightness and Photostability: Alexa Fluor 647 conjugates exhibit intense fluorescence and are more photostable than spectrally similar dyes like Cy5, allowing for longer exposure times and more robust image acquisition.[1]

  • Far-Red Spectral Range: With an excitation maximum around 650 nm and an emission maximum around 665-671 nm, it is well-suited for excitation by common 633 nm or 635 nm laser lines.[3][4] This spectral region is advantageous due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios.

  • pH Insensitivity: The fluorescence of Alexa Fluor 647 is stable over a broad pH range (pH 4 to 10), ensuring consistent performance in various cellular environments and experimental conditions.[1]

  • High Water Solubility: The dye's good water solubility facilitates protein conjugation without the need for organic solvents and helps prevent precipitation of conjugates during storage.

  • Minimal Self-Quenching: Alexa Fluor 647 can be conjugated to proteins at high molar ratios with minimal self-quenching, resulting in brighter and more sensitive detection of target molecules.[1]

Quantitative Data

The photophysical and chemical properties of Alexa Fluor 647 are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of Alexa Fluor 647

PropertyValueReference(s)
Excitation Maximum (λex) 650 nm[3][4]
Emission Maximum (λem) 665 - 671 nm[3][4]
Molar Extinction Coefficient (ε) ~239,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.33[3][5]
Recommended Laser Line 633 nm (He-Ne), 635 nm (Red Diode)[1][3]
Common Filter Set 660/20 nm[3]

Table 2: Chemical Properties of Alexa Fluor 647 NHS Ester

PropertyValueReference(s)
Molecular Formula C₃₉H₄₇N₃O₁₆S₄[6]
Molecular Weight ~942.1 g/mol [6]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[7]
Target for Conjugation Primary amines (-NH₂)[7]

Experimental Protocols

Detailed methodologies for key applications of Alexa Fluor 647 are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.

Antibody/Protein Conjugation with Alexa Fluor 647 NHS Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with Alexa Fluor 647 NHS ester.

Materials:

  • Purified antibody or protein (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)

  • Alexa Fluor 647 NHS Ester

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Reaction tubes

Procedure:

  • Prepare the Antibody/Protein:

    • Ensure the antibody/protein is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Prepare the Dye Solution:

    • Warm the vial of Alexa Fluor 647 NHS ester to room temperature.

    • Dissolve the dye in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Slowly add the desired molar excess of the reactive dye to the protein solution while gently vortexing. A molar labeling ratio of 3-7 moles of dye per mole of IgG is often optimal.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9][10]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis against PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 650 nm and 280 nm.

    • Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., 50% glycerol) and store at -20°C.[11]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage Protein Purified Antibody/Protein (in amine-free buffer) Bicarbonate Add 1M Sodium Bicarbonate (pH ~8.3) Protein->Bicarbonate Mix Mix Antibody and Dye Bicarbonate->Mix Dye Alexa Fluor 647 NHS Ester (dissolved in DMSO) Dye->Mix Incubate Incubate 1 hour at RT (protected from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Characterize Characterize (DOL, Concentration) Purify->Characterize Store Store at 4°C or -20°C Characterize->Store

Caption: Workflow for conjugating antibodies or proteins with Alexa Fluor 647 NHS ester.

Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescent staining of cells using an Alexa Fluor 647-conjugated secondary antibody.

Materials:

  • Cells cultured on coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target of interest)

  • Alexa Fluor 647-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes at room temperature (for intracellular targets).

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash cells twice with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Visualize the sample using a fluorescence microscope equipped with the appropriate laser lines and filters for Alexa Fluor 647 (and DAPI, if used).

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps Fix Fixation (e.g., 4% PFA) Permeabilize Permeabilization (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Blocking (e.g., 1% BSA) Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Alexa Fluor 647 Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mount Mounting Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for immunofluorescence staining using Alexa Fluor 647.

Flow Cytometry

This protocol outlines the steps for staining cells for flow cytometric analysis using an Alexa Fluor 647-conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Alexa Fluor 647-conjugated primary antibody

  • (Optional) Fixable viability dye

  • (Optional) Fixation/Permeabilization buffers (for intracellular staining)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., tissue culture cells, blood).

    • Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1 x 10⁷ cells/mL.

  • (Optional) Viability Staining:

    • If desired, stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the Alexa Fluor 647-conjugated antibody to the cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash:

    • Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes.

    • Decant the supernatant.

    • Repeat the wash step.

  • (Optional) Intracellular Staining:

    • If staining for an intracellular target, fix and permeabilize the cells according to a suitable protocol before and during the antibody incubation step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 635 nm laser and the appropriate emission filter for Alexa Fluor 647.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellSuspension Prepare Single-Cell Suspension Viability (Optional) Viability Staining CellSuspension->Viability Aliquot Aliquot Cells Viability->Aliquot AddAb Add Alexa Fluor 647 Conjugated Antibody Aliquot->AddAb Incubate Incubate at 4°C in the dark AddAb->Incubate Wash Wash Cells (2x) Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze

Caption: Workflow for cell staining for flow cytometry using an Alexa Fluor 647 conjugate.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

Alexa Fluor 647 is an excellent fluorophore for dSTORM, a super-resolution imaging technique that relies on the stochastic photoswitching of single fluorophores.[12][13][14]

Principle of dSTORM with Alexa Fluor 647:

In dSTORM, a high-power laser is used to switch most of the Alexa Fluor 647 molecules into a long-lived dark state. A small, stochastic fraction of these molecules spontaneously returns to the fluorescent state at any given time. By imaging these individual, spatially separated molecules and fitting their point spread functions to a Gaussian distribution, their precise locations can be determined with sub-diffractional accuracy. A super-resolved image is then reconstructed by accumulating thousands of these localizations over time.

Materials:

  • Sample prepared for immunofluorescence with an Alexa Fluor 647 conjugate.

  • dSTORM imaging buffer (typically contains an oxygen scavenging system and a thiol, e.g., glucose oxidase, catalase, and MEA or BME).

  • A microscope equipped for TIRF or highly inclined illumination, with a high-power 640 nm laser, a sensitive EMCCD or sCMOS camera, and appropriate filters.

Procedure:

  • Sample Preparation:

    • Prepare the sample as for standard immunofluorescence, ensuring optimal labeling density and minimal background.

  • Imaging Setup:

    • Mount the sample on the dSTORM microscope.

    • Focus on the region of interest.

  • Photoswitching and Image Acquisition:

    • Illuminate the sample with the high-power 640 nm laser to induce photoswitching of the Alexa Fluor 647 molecules into the dark state.

    • Acquire a time-series of thousands of images (frames) at a high frame rate, capturing the stochastic blinking of individual fluorophores.

  • Data Analysis and Image Reconstruction:

    • Use specialized software to analyze the acquired image series.

    • Localize the single-molecule events in each frame with high precision.

    • Reconstruct the final super-resolution image from the accumulated localization data.

dSTORM_Principle cluster_on_state Fluorescent 'On' State cluster_off_state Dark 'Off' State cluster_imaging Imaging & Reconstruction OnState Alexa Fluor 647 (Fluorescent) OffState Long-Lived Dark State OnState->OffState High-Power Laser (Switching Off) Localize Localize Single Molecules OnState->Localize Capture Emission OffState->OnState Stochastic Reactivation (Blinking On) Reconstruct Reconstruct Super-Resolution Image Localize->Reconstruct Accumulate Localizations

Caption: The principle of dSTORM imaging using the photoswitching of Alexa Fluor 647.

References

Methodological & Application

Application Note: Covalent Conjugation of Antibodies with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent conjugation of antibodies with Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This procedure utilizes the Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on the antibody to form a stable amide bond. The resulting fluorescently labeled antibodies are valuable tools for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. The protocol described here is a general guideline and may require optimization depending on the specific antibody and its concentration.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Commercial kits, such as the Alexa Fluor® 647 Conjugation Kit - Lightning-Link® (ab269823) or the Alexa Fluor® 647 Protein Labeling Kit (A20173), offer a streamlined workflow and contain all necessary reagents.[1][2]

Reagent/MaterialSpecificationsSupplier Examples
AntibodyPurified IgG, 0.5-2 mg/mL in an amine-free buffer (e.g., PBS)Various
Alexa Fluor 647 NHS EsterAmine-reactive succinimidyl esterThermo Fisher Scientific, AAT Bioquest
Anhydrous Dimethyl Sulfoxide (DMSO)High-purity, molecular biology gradeSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Reagent gradeSigma-Aldrich
Phosphate-Buffered Saline (PBS)pH 7.2-7.4Various
1 M Hydrochloric Acid (HCl)For pH adjustmentSigma-Aldrich
1 M Sodium Hydroxide (NaOH)For pH adjustmentSigma-Aldrich
Purification Resin/ColumnSize-exclusion chromatography (e.g., Sephadex G-25) or spin columnsBio-Rad, Thermo Fisher Scientific
Collection TubesMicrocentrifuge tubesVarious
SpectrophotometerCapable of measuring absorbance at 280 nm and ~650 nmVarious

Experimental Protocol

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.[2] Adjustments may be necessary for different antibody amounts or types. For smaller scale conjugations (20-100 µg), microscale labeling kits are available.[3]

Antibody Preparation
  • The antibody to be labeled must be purified and in an appropriate buffer.[1] The buffer should be free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[4][5]

  • Ideal antibody concentration is 1-2 mg/mL.[6][] If the antibody concentration is higher, it should be diluted. If it is lower, it should be concentrated.

  • The recommended buffer pH is between 6.5 and 8.5.[6]

Preparation of Reagents
  • 1 M Sodium Bicarbonate Buffer (pH 8.3-9.0): Dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[2] Adjust the pH to be within the 8.3-9.0 range using 1 M NaOH or 1 M HCl if necessary.[4] This buffer is used to increase the pH of the reaction mixture to facilitate the reaction between the NHS ester and primary amines.[2][8]

  • 10 mg/mL Alexa Fluor 647 NHS Ester Stock Solution: Immediately before use, dissolve 1 mg of Alexa Fluor 647 NHS ester in 100 µL of anhydrous DMSO.[4] Vortex to ensure the dye is fully dissolved. This stock solution should be used promptly as NHS esters are not stable in solution.[9]

Antibody Labeling Reaction
  • Transfer 0.5 mL of the 2 mg/mL antibody solution to a reaction tube.

  • Add 50 µL of the 1 M sodium bicarbonate buffer to the antibody solution and mix gently. This will raise the pH of the solution to the optimal range for conjugation.[2]

  • Slowly add a calculated volume of the 10 mg/mL Alexa Fluor 647 NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody for IgG is typically between 5:1 and 20:1.[4] For initial experiments, a molar ratio of 10:1 is a good starting point.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4] Some protocols suggest incubation for 15 minutes at room temperature.[1]

Purification of the Conjugated Antibody

Purification is necessary to remove unconjugated Alexa Fluor 647 dye. Size-exclusion chromatography using a spin column is a common and efficient method.[4]

  • Prepare a spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.

  • Load the entire reaction mixture onto the center of the equilibrated column.

  • Centrifuge the column according to the manufacturer's recommendations (e.g., 2000 x g for 5 minutes).[4]

  • The labeled antibody will be collected in the eluate. The unconjugated dye will remain in the column resin.

Characterization of the Conjugated Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the antibody concentration and the DOL using the following equations:

    • Antibody Concentration (mg/mL) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / (Antibody Extinction Coefficient) × Dilution Factor

      • The correction factor for Alexa Fluor 647 at 280 nm is typically around 0.03.

      • The extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.

    • Degree of Labeling (DOL) = (A₆₅₀ × Antibody Molecular Weight) / (Dye Extinction Coefficient × Antibody Concentration in mg/mL)

      • The extinction coefficient for Alexa Fluor 647 is ~239,000 M⁻¹cm⁻¹.

      • The molecular weight of IgG is ~150,000 g/mol .

    An optimal DOL for most applications is between 3 and 7.[2]

Storage of the Conjugated Antibody

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[6] A carrier protein such as 0.1% bovine serum albumin (BSA) can also be added to improve stability.[4]

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation Labeling Antibody Labeling (1 hr, RT) Ab_Prep->Labeling Reagent_Prep Reagent Preparation Reagent_Prep->Labeling Purification Purification (Spin Column) Labeling->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Storage Storage (4°C or -20°C) Characterization->Storage

Caption: Workflow for Alexa Fluor 647 antibody conjugation.

Quantitative Data Summary

ParameterRecommended Value/Range
Antibody Concentration0.5 - 2 mg/mL[6]
Reaction Buffer pH8.3 - 9.0[2][4][8]
Dye:Antibody Molar Ratio (for IgG)5:1 to 20:1[4]
Incubation Time15 - 60 minutes[1][4]
Incubation TemperatureRoom Temperature[1][4]
Optimal Degree of Labeling (DOL)3 - 7[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inactive dye (hydrolyzed NHS ester)- Low pH of reaction buffer- Presence of primary amines in antibody buffer- Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use.- Ensure the pH of the reaction mixture is between 8.3 and 9.0.- Buffer exchange the antibody into an amine-free buffer like PBS.
High DOL (Over-labeling) - Too high a dye:antibody molar ratio- Reduce the amount of Alexa Fluor 647 NHS ester used in the reaction.
Precipitation of Antibody - High concentration of organic solvent (DMSO)- Over-labeling- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.[4]- Reduce the dye:antibody molar ratio.
Low Antibody Recovery - Inefficient purification- Ensure the spin column is not overloaded and is used according to the manufacturer's instructions.

Conclusion

This protocol provides a robust method for conjugating Alexa Fluor 647 to antibodies. By carefully controlling the reaction conditions, particularly the pH and the dye-to-antibody ratio, researchers can consistently produce high-quality fluorescently labeled antibodies for a variety of downstream applications. For simplified and rapid conjugation, commercially available kits offer a convenient alternative.[1][10]

References

Application Notes and Protocols for Labeling Proteins with CF™647 SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the covalent labeling of proteins with CF™647 succinimidyl ester (SE). CF™647 is a bright and photostable far-red fluorescent dye, spectrally similar to Cy®5 and Alexa Fluor™ 647, making it an excellent choice for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

The protocol outlined below is optimized for labeling IgG antibodies but can be adapted for other proteins with accessible primary amine groups.[1]

Introduction to Amine-Reactive Labeling

CF™647 SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety reacts with primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form a stable amide bond.[1][2][3] This reaction is most efficient at a slightly basic pH (8.3-8.5), where the amino groups are deprotonated and therefore more nucleophilic.[2][3][4]

It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3][5]

Quantitative Data Summary

Table 1: Spectral Properties of CF™647
PropertyValue
Excitation Maximum (λex)650 nm[6]
Emission Maximum (λem)665 nm[6]
Molar Extinction Coefficient (ε)240,000 cm⁻¹M⁻¹ at 650 nm
Correction Factor (A₂₈₀/A₆₅₀)0.03
Table 2: Recommended Molar Ratios for Labeling
Protein ConcentrationRecommended Dye:Protein Molar RatioExpected Labeling Efficiency
~1 mg/mL9:1 to 15:120-30%[1]
~2.5 mg/mL9:1 to 15:1~35%[1]
>5 mg/mL9:1 to 15:1>35%[1]

Note: These are starting recommendations. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[1]

Experimental Protocol

This protocol is designed for labeling approximately 1-5 mg of an IgG antibody.[1][5]

Required Materials
  • CF™647 SE (e.g., from Sigma-Aldrich, Biotium)

  • Protein to be labeled (e.g., IgG antibody)

  • Anhydrous Dimethylsulfoxide (DMSO)[1][7]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[1][7]

  • Purification Column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Spectrophotometer

Experimental Workflow Diagram

experimental_workflow P_prep Prepare Protein Solution (2-10 mg/mL in 0.1 M NaHCO₃, pH 8.3) Mix Mix Protein and Dye Solutions (Target Molar Ratio) P_prep->Mix D_prep Prepare Dye Stock Solution (10 mM CF647 SE in anhydrous DMSO) D_prep->Mix Incubate Incubate for 1 hour at Room Temperature (in the dark) Mix->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Measure_Abs Measure Absorbance (A₂₈₀ and A₆₅₀) Collect->Measure_Abs Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL

Caption: Workflow for labeling proteins with CF™647 SE.

Step-by-Step Procedure

Step 1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3]

  • If the protein is already in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. This can be done by dialysis against the Reaction Buffer or by using a desalting column.[5] Sodium azide (B81097) does not interfere with the labeling reaction.[5]

Step 2: Dye Preparation

  • Allow the vial of CF™647 SE to warm to room temperature before opening to prevent moisture condensation.[1]

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For a 1 µmole vial, add 100 µL of DMSO.[1]

  • Vortex the vial briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[8]

Step 3: Labeling Reaction

  • Calculate the volume of the 10 mM dye stock solution needed to achieve the desired dye-to-protein molar ratio (see Table 2 for recommendations).

  • While gently stirring or rocking the protein solution, slowly add the calculated volume of the CF™647 SE stock solution.[3][9]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][9] For some proteins, incubation overnight at 2-8°C after an initial 1-hour incubation at room temperature may yield better results.[10]

Step 4: Purification of the Labeled Protein

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS, pH 7.4.[1]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with PBS. The labeled protein will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Collect the purified, labeled protein.

Storage of the Labeled Protein

Store the labeled protein at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL and to aliquot the conjugate and store at -20°C or below.[10][11] Avoid repeated freeze-thaw cycles.[10][11]

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[12][13]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.[14] Dilute the sample if the absorbance reading is greater than 2.0.[14]

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x Correction Factor)] / ε_protein

    • A₂₈₀: Absorbance at 280 nm

    • A₆₅₀: Absorbance at 650 nm

    • Correction Factor: 0.03 for CF™647

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

  • Calculate the DOL using the following formula:

    DOL = A₆₅₀ / (ε_dye x Protein Concentration (M))

    • A₆₅₀: Absorbance at 650 nm

    • ε_dye: Molar extinction coefficient of CF™647 (240,000 M⁻¹cm⁻¹)

For IgG antibodies labeled with CF™647, the optimal DOL is typically between 3 and 6.[1] A DOL below 0.5 may result in a low signal, while a DOL greater than 10 can lead to fluorescence quenching and reduced protein activity.[13][15]

Troubleshooting

Table 3: Common Issues and Solutions
IssuePossible CauseSuggested Solution
Low DOL Inaccurate initial protein concentration.Accurately quantify the protein concentration before labeling (e.g., using BCA assay).[16]
Presence of primary amines in the protein buffer.Perform buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3][16]
Hydrolyzed/inactive dye.Use fresh, anhydrous DMSO to reconstitute the dye immediately before use. Store the dye desiccated at -20°C.[1][16]
High DOL Actual protein concentration is lower than measured.Re-quantify the protein concentration. Ensure the protein is fully solubilized.[16]
Excessive dye used in the reaction.Reduce the dye-to-protein molar ratio in the labeling reaction.[16]
Protein Precipitation High degree of labeling leading to aggregation.Optimize for a lower DOL.[16]
Protein instability in the labeling buffer.Ensure the protein is stable at pH 8.3. If not, consider alternative labeling chemistries (e.g., maleimide (B117702) chemistry for cysteine residues).[2]
Low Protein Recovery Protein aggregation during labeling or purification.Centrifuge the labeled protein solution to remove aggregates before use.[10]
Improper use of purification column/device.Follow the manufacturer's instructions for the purification method. Ensure the molecular weight cutoff is appropriate for the protein.[5]

References

Application Notes and Protocols: Utilizing Alexa Fluor 647 in Multicolor Flow Cytometry Panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 647 is a bright and photostable far-red fluorescent dye that has become a cornerstone for multicolor flow cytometry.[1][2][3] Its excitation and emission properties are well-suited for the 633 nm helium-neon (HeNe) laser or 635/640 nm red diode lasers commonly found on modern cytometers.[2][3][4] This fluorochrome's high quantum yield, pH insensitivity, and minimal self-quenching make it an excellent choice for detecting antigens of varying expression levels, from highly abundant to rare populations.[1][2] This document provides detailed application notes and protocols for the effective incorporation of Alexa Fluor 647 into multicolor flow cytometry panels.

Key Characteristics of Alexa Fluor 647

A thorough understanding of the spectral properties of Alexa Fluor 647 is crucial for successful panel design.

PropertyValueReference
Excitation Maximum 650 nm[1][5]
Emission Maximum 665 nm[1]
Common Laser Line 633 nm, 635 nm, 640 nm[2][3]
Quantum Yield 0.33[1]
Extinction Coefficient 239,000 cm⁻¹M⁻¹[1]
Brightness High[1][6]
Photostability High[1][6]

Designing Multicolor Panels with Alexa Fluor 647

Effective multicolor panel design is essential for minimizing spectral overlap and ensuring accurate data.

Core Principles:
  • Know Your Instrument: Understand the specific lasers, filters, and detectors of your flow cytometer to determine the optimal configuration for your panel.[7][8]

  • Antigen Density and Fluorochrome Brightness: Match bright fluorochromes with weakly expressed antigens and dimmer fluorochromes with highly expressed antigens.[7][9] Alexa Fluor 647 is considered a bright fluorochrome, making it suitable for a wide range of targets.[10]

  • Minimize Spectral Overlap: Utilize online spectra viewers to assess the potential spillover between different fluorochromes in your panel.[9] While Alexa Fluor 647 has a relatively narrow emission peak, careful consideration of its neighbors is still necessary.

  • Compensation: Single-stained compensation controls are mandatory for each fluorochrome in your panel to mathematically correct for spectral overlap.[8][11]

  • Fluorescence Minus One (FMO) Controls: FMO controls are critical for accurately setting gates for positive populations, especially when dealing with spillover spreading.[7][8]

Logical Workflow for Panel Design

PanelDesign cluster_planning Planning Phase cluster_fluorochrome Fluorochrome Selection cluster_controls Control Design cluster_validation Validation & Execution antigen Identify Antigens of Interest expression Determine Antigen Expression Levels antigen->expression instrument Review Cytometer Configuration expression->instrument select_bright Assign Bright Dyes (e.g., AF647) to Low-Abundance Antigens instrument->select_bright select_dim Assign Dimmer Dyes to High-Abundance Antigens select_bright->select_dim spectra Check Spectral Overlap with Online Tools select_dim->spectra comp Plan Single-Stained Compensation Controls spectra->comp fmo Design FMO Controls for Critical Gates comp->fmo isotype Consider Isotype Controls for New Antibody Clones fmo->isotype titrate Titrate Antibodies isotype->titrate stain Perform Staining Protocol titrate->stain acquire Acquire Data stain->acquire analyze Analyze with Proper Compensation and Gating acquire->analyze StainingWorkflow cluster_surface Surface Staining cluster_intracellular Intracellular Staining start Start: Single-Cell Suspension fc_block Fc Receptor Block (Optional) start->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain wash1 Wash surface_stain->wash1 viability_stain Viability Staining (Optional) wash1->viability_stain wash2 Wash viability_stain->wash2 fixation Fixation wash2->fixation permeabilization Permeabilization fixation->permeabilization intracellular_stain Intracellular Antibody Staining permeabilization->intracellular_stain wash3 Wash intracellular_stain->wash3 acquire Acquire on Flow Cytometer wash3->acquire

References

Application Notes and Protocols for Immunofluorescence Staining with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells and tissues. This method relies on the specificity of antibodies to bind to their target antigens and the sensitivity of fluorescent dyes to emit light when excited by a specific wavelength. Alexa Fluor 647 is a bright, far-red fluorescent dye that is an excellent choice for immunofluorescence applications due to its high quantum yield, photostability, and minimal spectral overlap with other commonly used fluorophores.[1][2][3] Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from biological specimens, leading to a higher signal-to-noise ratio.[4][5] This document provides detailed protocols for both indirect and direct immunofluorescence staining using Alexa Fluor 647, along with information on sample preparation, data acquisition, and troubleshooting.

Spectral Properties of Alexa Fluor 647

Alexa Fluor 647 has an excitation maximum at approximately 650 nm and an emission maximum at around 665-668 nm.[1][6][7][8] This positions it well for excitation by the 633 nm laser line of a He-Ne laser or a 647 nm krypton-ion laser.[5]

ParameterWavelength (nm)
Excitation Maximum ~650[1][6][7]
Emission Maximum ~665-668[1][8]
Recommended Laser Line 633 nm or 647 nm

Experimental Protocols

Two primary methods are employed for immunofluorescence staining: indirect and direct detection. The choice between these methods depends on factors such as antigen abundance, antibody availability, and the need for signal amplification.

Indirect Immunofluorescence

In this method, a primary antibody that is not fluorescently labeled binds to the target antigen. Subsequently, a secondary antibody conjugated to Alexa Fluor 647, which is directed against the host species of the primary antibody, is used to detect the primary antibody. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[9]

Workflow for Indirect Immunofluorescence

A Sample Preparation (Fixation & Permeabilization) B Blocking A->B C Primary Antibody Incubation B->C D Secondary Antibody Incubation (Alexa Fluor 647 conjugated) C->D E Counterstaining (Optional) D->E F Mounting & Imaging E->F

Caption: Workflow for indirect immunofluorescence staining.

Detailed Protocol for Indirect Immunofluorescence:

  • Sample Preparation:

    • Cell Culture on Coverslips:

      • Coat sterile glass coverslips with a solution like 0.1 mg/ml poly-L-lysine to enhance cell adhesion.[10]

      • Seed cells onto the coverslips in a culture plate and grow overnight at 37°C to achieve approximately 70-80% confluency.[11][12]

    • Fixation: The goal of fixation is to preserve cellular morphology and antigenicity.[13] The choice of fixative can depend on the target antigen and the antibody used.

      • Aldehyde-based fixatives (e.g., Paraformaldehyde): Recommended for preserving cell structure.[14] A common protocol is to fix cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[15]

      • Organic solvents (e.g., cold Methanol (B129727) or Acetone): These can simultaneously fix and permeabilize the cells.[13][16] A typical procedure involves incubating cells in ice-cold methanol for 10-20 minutes at -20°C.[17]

    • Permeabilization: This step is necessary for intracellular targets to allow antibodies to cross the cell membrane.[13][16] If using an aldehyde fixative, permeabilize with a detergent like 0.1% to 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[10][16] Organic solvents typically do not require a separate permeabilization step.[16]

    • Washing: After fixation and permeabilization, wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Blocking is crucial to prevent non-specific binding of antibodies.[18][19]

    • Incubate the samples in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer consists of 5-10% normal serum from the same species as the secondary antibody in PBS with 0.1% Triton X-100.[18] Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS-T can be used.[15][18]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration (this should be determined by titration).

    • Incubate the samples with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.[15][20][21] The overnight incubation at 4°C is often recommended for optimal signal.[22]

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Triton X-100 (PBS-T) for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 647-conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.[15][20]

  • Washing:

    • Wash the samples three times with PBS-T for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • To visualize nuclei, you can counterstain with a DNA dye like DAPI or Hoechst 33342.[15] Incubate with the dye for 5-10 minutes at room temperature.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a confocal or epifluorescence microscope equipped with the appropriate laser lines and filters for Alexa Fluor 647.

Direct Immunofluorescence

In the direct method, the primary antibody is directly conjugated to Alexa Fluor 647. This method is faster as it involves fewer steps but lacks the signal amplification of the indirect method.[9][20]

Workflow for Direct Immunofluorescence

A Sample Preparation (Fixation & Permeabilization) B Blocking A->B C Primary Antibody Incubation (Alexa Fluor 647 conjugated) B->C D Counterstaining (Optional) C->D E Mounting & Imaging D->E

Caption: Workflow for direct immunofluorescence staining.

Detailed Protocol for Direct Immunofluorescence:

  • Sample Preparation: Follow the same steps for fixation and permeabilization as described in the indirect immunofluorescence protocol.

  • Blocking: Perform the blocking step as described previously to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the Alexa Fluor 647-conjugated primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the conjugated primary antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the samples three times with PBS-T for 5 minutes each to remove unbound antibody, protected from light.

  • Counterstaining (Optional):

    • Counterstain with a nuclear dye if desired, as described in the indirect protocol.

  • Mounting and Imaging:

    • Mount the coverslips and image the samples as described previously.

Reagent and Buffer Compositions

Reagent/BufferComposition
1X Phosphate Buffered Saline (PBS) 8g NaCl, 0.2g KCl, 1.15g Na2HPO4, 0.2g KH2PO4 in 1L dH2O, pH 7.4.[10]
Fixation Buffer (4% PFA) 4% Paraformaldehyde in 1X PBS.
Permeabilization Buffer 0.1% - 0.3% Triton X-100 in 1X PBS.[10]
Blocking Buffer 5-10% Normal Serum (from secondary antibody host species) or 1-5% BSA in PBS with 0.1% Triton X-100.[18]
Antibody Diluent Blocking Buffer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inadequate fixation or permeabilization. - Primary or secondary antibody concentration is too low. - Incorrect secondary antibody used (for indirect IF). - Photobleaching of the fluorophore.- Optimize fixation and permeabilization protocols for your specific antigen.[23] - Titrate antibodies to determine the optimal concentration.[23] - Ensure the secondary antibody is raised against the host species of the primary antibody.[23] - Minimize exposure to light after adding fluorescent antibodies and use an anti-fade mounting medium.[24][25]
High Background - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing. - Autofluorescence of the tissue.- Increase blocking time or try a different blocking agent.[23] - Titrate antibodies to a lower concentration.[26] - Increase the number and duration of wash steps.[23] - Use a far-red dye like Alexa Fluor 647 to minimize autofluorescence. Treat with a quenching agent like sodium borohydride (B1222165) if necessary.[27]
Non-specific Staining - Cross-reactivity of the secondary antibody. - Hydrophobic interactions.- Use a pre-adsorbed secondary antibody.[28] - Include a non-ionic detergent like Triton X-100 in the blocking and antibody dilution buffers.[18]

References

Application Notes and Protocols: Visualizing the Actin Cytoskeleton with Alexa Fluor™ 647 Phalloidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in processes such as cell motility, shape determination, and intracellular transport.[1] Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly selective probe that binds to filamentous actin (F-actin).[1][2][3][4] When conjugated to fluorescent dyes like Alexa Fluor™ 647, phalloidin becomes a powerful tool for visualizing the intricate network of actin filaments within fixed and permeabilized cells.[1][2][5] This high-affinity interaction provides a clear and detailed representation of the F-actin structures.[2] Alexa Fluor™ 647 is a bright and photostable far-red fluorescent dye, making it an excellent choice for fluorescence microscopy, including super-resolution techniques.[3][6]

These application notes provide a detailed protocol for staining F-actin in cultured cells using Alexa Fluor™ 647 phalloidin.

Product Information

Alexa Fluor™ 647 Phalloidin is a high-affinity F-actin probe conjugated to the far-red fluorescent dye, Alexa Fluor™ 647. It is suitable for staining F-actin in fixed and permeabilized cells, tissue sections, and cell-free preparations.[2]

PropertyValueReference
Excitation Wavelength (max)~650 nm[1]
Emission Wavelength (max)~668 nm[1]
Recommended Dilution1:50 - 1:1000[1][2][6]
Solvent for ReconstitutionAnhydrous DMSO[1]

Experimental Protocol: Staining of Cultured Adherent Cells

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells grown on coverslips.

Reagents and Materials
  • Alexa Fluor™ 647 Phalloidin (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde (B43269) (3-4% in PBS)

  • Triton™ X-100 (0.1% in PBS)

  • Bovine Serum Albumin (BSA) (1% in PBS for blocking, optional)

  • Mounting Medium (e.g., ProLong™ Gold Antifade Mountant)

  • Coverslips with cultured adherent cells

  • Humidified chamber

  • Fluorescence microscope with appropriate filter sets for Cy5/Alexa Fluor 647

Staining Procedure
  • Reconstitution of Phalloidin: To prepare a stock solution, reconstitute the lyophilized Alexa Fluor™ 647 Phalloidin in anhydrous DMSO.[1] For example, adding 200 µL of DMSO can create a 100X stock solution.[1] It is recommended to aliquot the stock solution and store it at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[7]

  • Cell Fixation:

    • Wash the cells grown on coverslips twice with pre-warmed PBS.

    • Fix the cells by incubating them with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[2][3] Note: It is crucial to use methanol-free formaldehyde as methanol (B129727) can disrupt the actin cytoskeleton.[3][4]

    • Aspirate the fixation solution and wash the cells two to three times with PBS for 5 minutes each.[1][7]

  • Permeabilization:

    • To allow the phalloidin conjugate to enter the cells, permeabilize them by incubating with 0.1% Triton™ X-100 in PBS for 3-5 minutes at room temperature.[2][3]

    • Wash the cells two to three times with PBS.[2]

  • Blocking (Optional but Recommended):

    • To reduce non-specific background staining, you can incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[2][8]

  • Staining with Alexa Fluor™ 647 Phalloidin:

    • Prepare the working staining solution by diluting the Alexa Fluor™ 647 phalloidin stock solution in PBS. The optimal dilution factor may vary depending on the cell type and experimental conditions, but a starting point of 1:100 to 1:1000 is common.[2] Some protocols suggest using a 1% BSA solution for dilution to minimize non-specific binding.[3]

    • Remove the PBS from the coverslips and add the phalloidin staining solution.

    • Incubate for 20-90 minutes at room temperature in the dark.[2][3] For some applications, a longer incubation of up to 2 hours may be beneficial.[6] It is advisable to perform this step in a humidified chamber to prevent the samples from drying out.[7]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS for 5 minutes each to remove any unbound phalloidin conjugate.[2]

  • Mounting and Imaging:

    • Carefully remove the excess PBS from the coverslip.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Examine the stained cells using a fluorescence microscope equipped with a filter set suitable for Alexa Fluor™ 647 (e.g., Cy5 filter).[3]

Experimental Workflow

Staining_Workflow start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 3-4% Formaldehyde (10-30 min, RT) wash1->fix wash2 Wash with PBS (2-3x) fix->wash2 perm Permeabilize with 0.1% Triton X-100 (3-5 min, RT) wash2->perm wash3 Wash with PBS (2-3x) perm->wash3 block Optional: Block with 1% BSA (20-30 min, RT) wash3->block stain Stain with Alexa Fluor 647 Phalloidin (20-90 min, RT, in dark) block->stain wash4 Wash with PBS (2-3x) stain->wash4 mount Mount Coverslip wash4->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for Alexa Fluor 647 phalloidin staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Insufficient permeabilizationIncrease Triton™ X-100 incubation time or concentration slightly.
Phalloidin conjugate degradationEnsure proper storage of the stock solution at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[7]
Inadequate fixationUse fresh, methanol-free formaldehyde. Poor fixation can lead to loss of actin structures.[9]
High Background Insufficient washingIncrease the number and duration of PBS washes after staining.
Non-specific bindingInclude a blocking step with 1% BSA before staining.[8] Use a blocking buffer that is compatible with your secondary antibodies if performing co-staining.[10]
Phalloidin concentration too highTitrate the concentration of the Alexa Fluor™ 647 phalloidin to find the optimal signal-to-noise ratio.
Altered Actin Structure Presence of methanol in fixativeUse only methanol-free formaldehyde for fixation.[3][4]
Fixation artifactsOptimize fixation time and temperature.

Concluding Remarks

Staining with Alexa Fluor™ 647 phalloidin is a robust and reliable method for visualizing F-actin in fixed cells. By following this detailed protocol and considering the troubleshooting tips, researchers can obtain high-quality images of the actin cytoskeleton, providing valuable insights into various cellular processes. The exceptional brightness and photostability of Alexa Fluor™ 647 make it a versatile tool for a wide range of fluorescence microscopy applications.

References

Application Notes and Protocols for Single-Molecule Localization Microscopy (SMLM) with Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Molecule Localization Microscopy (SMLM) encompasses a family of super-resolution microscopy techniques that bypass the diffraction limit of light to generate images with nanoscale resolution. Among these techniques, direct Stochastic Optical Reconstruction Microscopy (dSTORM) has gained widespread adoption due to its compatibility with conventional fluorophores. Alexa Fluor 647, a bright and photostable cyanine (B1664457) dye, is one of the most popular and reliable fluorophores for SMLM, particularly dSTORM.[1][2][3] Its exceptional photoswitching properties, including a high photon yield and a large number of switching cycles, make it an ideal candidate for achieving high-quality super-resolution images.[1]

These application notes provide detailed protocols and critical considerations for performing SMLM experiments using Alexa Fluor 647, from sample preparation to data acquisition. The information is intended to guide researchers in obtaining high-quality, reproducible super-resolution data for a wide range of biological applications.

Principle of SMLM with Alexa Fluor 647

SMLM techniques rely on the sequential localization of individual fluorescent molecules.[1][4] In a densely labeled sample, the fluorophores are too close to be resolved simultaneously. To overcome this, SMLM employs photoswitchable fluorophores that can be reversibly or irreversibly transitioned between a fluorescent "on" state and a dark "off" state.[4] By stochastically activating a sparse subset of fluorophores in each imaging frame, their positions can be precisely determined by fitting their point spread function (PSF) to a Gaussian function.[5][6] A super-resolved image is then reconstructed by accumulating the localizations from thousands of frames.[4]

Alexa Fluor 647 is particularly well-suited for dSTORM.[2][7] In the presence of a specific imaging buffer containing a reducing agent (a thiol), and under illumination with a strong red laser (typically 642 nm), the dye is induced to "blink" – stochastically entering and exiting a long-lived dark state.[3][8] The addition of a weaker UV or violet laser (e.g., 405 nm) can facilitate the reactivation of the fluorophores back to the fluorescent state.[9]

Key Performance Parameters of Alexa Fluor 647 in SMLM

The quality of SMLM data is critically dependent on the photophysical properties of the fluorophore and the imaging conditions. Key parameters for Alexa Fluor 647 are summarized below.

ParameterTypical Value/RangeKey ConsiderationsReference(s)
Excitation Maximum ~650 nmUse a laser line close to the excitation peak for efficient excitation.[10]
Emission Maximum ~665 nmSelect an appropriate emission filter to collect the maximum number of photons while minimizing background.[10]
Photon Yield per Switching Event 1,800 - 6,000 photonsHigher photon yield leads to better localization precision. This is highly dependent on the imaging buffer and laser power.[10][11][12]
Localization Precision 10 - 30 nmDepends on photon yield, background noise, and the algorithm used for localization.[13]
Duty Cycle Low (typically <0.1%)A low duty cycle is crucial to ensure a sparse subset of active fluorophores per frame, preventing overlapping PSFs.[1][14]
Blinking Rate TunableCan be controlled by adjusting the laser power (both excitation and activation) and the composition of the imaging buffer.[5][15]
Photostability HighAlexa Fluor 647 can undergo numerous switching cycles before photobleaching, allowing for the collection of a large number of localizations.[1][12]

Experimental Workflow for SMLM with Alexa Fluor 647

The following diagram outlines the major steps involved in a typical SMLM experiment.

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Seeding fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking immunostaining Immunostaining with Alexa Fluor 647 blocking->immunostaining post_fixation Post-fixation immunostaining->post_fixation buffer_prep Imaging Buffer Preparation post_fixation->buffer_prep mounting Sample Mounting buffer_prep->mounting microscope_setup Microscope Setup & Calibration mounting->microscope_setup data_acquisition Data Acquisition microscope_setup->data_acquisition localization Single-Molecule Localization data_acquisition->localization drift_correction Drift Correction localization->drift_correction reconstruction Image Reconstruction quantification Quantitative Analysis reconstruction->quantification drift_correction->reconstruction G raw_data Raw Image Stack (10,000-100,000 frames) spot_detection Spot Detection (Candidate Localizations) raw_data->spot_detection psf_fitting PSF Fitting (e.g., 2D Gaussian) spot_detection->psf_fitting localization_table Localization Table (x, y, intensity, precision) psf_fitting->localization_table filtering Filtering (by precision, photon count) localization_table->filtering drift_correction Drift Correction filtering->drift_correction reconstruction Image Reconstruction (Histogram or Gaussian rendering) drift_correction->reconstruction super_res_image Super-Resolved Image reconstruction->super_res_image

References

Application Notes and Protocols for Western Blotting with Alexa Fluor 647 Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing Western blotting using Alexa Fluor 647-conjugated secondary antibodies. This technique offers a sensitive and quantitative method for protein detection, enabling multiplex analysis and wider dynamic range compared to traditional chemiluminescent methods.[1][2]

Introduction

Fluorescent Western blotting is a powerful immunodetection technique that utilizes fluorophore-conjugated secondary antibodies to detect a target protein. Alexa Fluor 647 is a bright and photostable far-red fluorescent dye, making it an excellent choice for this application.[3] Its emission at approximately 668 nm minimizes autofluorescence from biological samples and blotting membranes, leading to high signal-to-noise ratios.[4][5] This protocol outlines the essential steps from sample preparation to data analysis for successful Western blotting with Alexa Fluor 647 secondary antibodies.

Key Advantages of Fluorescent Western Blotting

  • Quantitative Analysis: The signal generated is directly proportional to the amount of target protein, allowing for accurate quantification.[2]

  • Multiplexing: The ability to use multiple spectrally distinct fluorophores allows for the simultaneous detection of several proteins on the same blot.[1][2][6] This is particularly useful for analyzing a protein of interest and a loading control concurrently.[1]

  • Wide Dynamic Range: Fluorescent detection offers a broader linear range compared to enzyme-based chemiluminescence, enabling the detection of both low and high abundance proteins.[2]

  • Signal Stability: The fluorescent signal is stable over time, allowing for blots to be archived and re-imaged later.[2][7]

Experimental Workflow Overview

The following diagram illustrates the major steps involved in a fluorescent Western blotting experiment.

Western_Blotting_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis Sample_Prep 1. Sample Lysis Protein_Quant 2. Protein Quantification Sample_Prep->Protein_Quant Sample_Denat 3. Denaturation Protein_Quant->Sample_Denat SDS_PAGE 4. SDS-PAGE Sample_Denat->SDS_PAGE Blocking 6. Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Alexa Fluor 647) Primary_Ab->Secondary_Ab Imaging 9. Imaging Secondary_Ab->Imaging Data_Analysis 10. Data Analysis Imaging->Data_Analysis Transfer 5. Protein Transfer SDS_PAGE->Transfer Transfer->Blocking

A high-level overview of the Western blotting workflow.

Detailed Protocols

Sample Preparation and Lysis

Proper sample preparation is critical for obtaining high-quality Western blot data. The goal is to efficiently extract proteins while minimizing degradation.

Protocol:

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS.[8]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9][10] Use approximately 1 mL per 10^7 cells.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and resuspend in lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Tissue Lysis:

    • Homogenize the tissue in ice-cold lysis buffer using a dounce homogenizer or sonicator.

    • The volume of lysis buffer will depend on the amount of tissue.

  • Clarification:

    • Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.[8]

Protein Quantification

Accurate protein quantification is essential for loading equal amounts of protein for each sample, which is crucial for comparative analysis.

Protocol:

  • Use a standard protein assay such as the Bradford or BCA assay to determine the protein concentration of each lysate.

  • The optimal protein concentration is typically between 1-5 mg/mL.[8]

Sample Denaturation

Protocol:

  • Dilute the protein samples to the desired concentration with lysis buffer and dH₂O.

  • Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).[8]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][11] For multi-pass membrane proteins that may aggregate, heating at 70°C for 5-10 minutes is an alternative.[8]

  • Centrifuge briefly before loading onto the gel.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Protocol:

  • Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein.

  • Load 10-50 µg of protein lysate per lane.[9]

  • Include a pre-stained molecular weight marker to monitor protein separation and transfer efficiency.[6]

  • Run the gel in 1x running buffer at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[9]

Protein Transfer

Protocol:

  • Equilibrate the gel, blotting membrane (nitrocellulose or low-fluorescence PVDF), and filter papers in transfer buffer.[12] For PVDF membranes, pre-wet with methanol (B129727) for 30 seconds before equilibrating in transfer buffer.[12][13]

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Perform the transfer. Transfer times and voltages will vary depending on the system and the size of the protein.

Blocking

Blocking prevents the non-specific binding of antibodies to the membrane.

Protocol:

  • After transfer, wash the membrane briefly with deionized water or TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]

  • Incubate the membrane in a blocking buffer for at least 1 hour at room temperature with gentle agitation.[14]

  • For fluorescent Western blotting, specialized fluorescent blocking buffers are recommended to minimize background fluorescence.[15][16] Using 5% non-fat dry milk or BSA in TBST is a common alternative, but milk can sometimes interfere with the detection of certain proteins.[4]

Primary Antibody Incubation

Protocol:

  • Dilute the primary antibody in the recommended blocking buffer or antibody diluent at the concentration suggested by the manufacturer's datasheet. A typical starting dilution is 1:1000.[17]

  • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

Secondary Antibody Incubation

Protocol:

  • Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][11]

  • Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. The optimal concentration should be determined experimentally, but a typical range is 0.1 to 0.4 µg/mL (1:5,000 to 1:20,000 dilution).[1][6]

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this step onwards to prevent photobleaching of the fluorophore. [1][17]

  • Wash the membrane extensively with TBST (at least five times for 10 minutes each) to remove unbound secondary antibody and reduce background.[11]

Imaging

Protocol:

  • The blot can be imaged while still wet or after drying.[1] To dry, briefly dip the membrane in methanol and allow it to air dry completely.[18]

  • Use a digital imaging system equipped with the appropriate excitation and emission filters for Alexa Fluor 647 (Excitation max: ~650 nm, Emission max: ~668 nm).[5]

  • Capture the image, adjusting the exposure time to obtain a strong signal without saturating the detector.

Data Analysis

Protocol:

  • Use image analysis software to quantify the band intensities.

  • Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Protein Load 10 - 50 µg per laneOptimal amount depends on target protein abundance.[9]
Primary Antibody Dilution 1:500 - 1:2000 (starting point)Titration is necessary to determine the optimal concentration.[10][17]
Alexa Fluor 647 Secondary Antibody Concentration 0.1 - 0.4 µg/mL (1:5,000 - 1:20,000 dilution)Higher concentrations may be needed compared to HRP-conjugated secondaries.[1][6]
Blocking Time 1 hour at room temperatureCan be extended to overnight at 4°C.[14]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight incubation at 4°C often yields better results.[4]
Secondary Antibody Incubation 1 hour at room temperatureProtect from light.[17]
Washing Steps 3-5 washes, 5-10 minutes eachThorough washing is crucial for low background.[4][11]

Signaling Pathway Example: MAPK/ERK Pathway

Fluorescent Western blotting is frequently used to study signaling pathways. The MAPK/ERK pathway is a well-characterized cascade involved in cell proliferation, differentiation, and survival. A common experiment is to measure the phosphorylation of ERK1/2 in response to a stimulus.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Phosphorylated Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates

Simplified diagram of the MAPK/ERK signaling cascade.

In a multiplex fluorescent Western blot, one could probe for phosphorylated ERK (p-ERK) using a specific primary antibody and an Alexa Fluor 647 secondary antibody, while simultaneously probing for total ERK or a loading control using a different primary antibody and a spectrally distinct fluorescent secondary antibody (e.g., Alexa Fluor 546).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated buffers- Use a specialized fluorescent blocking buffer.[15][16]- Optimize antibody concentrations by titration.[19]- Increase the number and duration of wash steps.[4][11]- Use fresh, filtered buffers.[6]
Weak or No Signal - Low protein expression- Inefficient protein transfer- Primary or secondary antibody issue- Photobleaching- Increase protein load.- Verify transfer efficiency with Ponceau S stain.- Use fresh, properly stored antibodies at optimal dilutions.- Protect the membrane from light during and after secondary antibody incubation.[17]
Non-specific Bands - Primary antibody cross-reactivity- Secondary antibody cross-reactivity- Use a more specific primary antibody.- Use highly cross-adsorbed secondary antibodies.[20]- Optimize blocking and washing conditions.
Saturated Signal - Too much protein loaded- Antibody concentration too high- Reduce the amount of protein loaded.- Decrease the primary or secondary antibody concentration.- Reduce the exposure time during imaging.

References

Application Notes: Alexa Fluor 647 for High-Performance In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor 647 is a premier far-red fluorescent dye renowned for its exceptional brightness, photostability, and pH insensitivity, making it an outstanding choice for a wide range of in vivo imaging applications.[1][2][3] Its spectral properties, with excitation and emission in the near-infrared (NIR) window (650/668 nm), allow for deep tissue penetration and minimize interference from tissue autofluorescence, which is a critical requirement for sensitive and high-contrast whole-animal imaging.[4] These characteristics have established Alexa Fluor 647 as a gold-standard fluorophore for non-invasive tracking of cells, antibodies, nanoparticles, and other biological molecules in living subjects, providing crucial insights into drug delivery, tumor targeting, biodistribution, and fundamental biological processes.[5][6]

Key Advantages for In Vivo Imaging:
  • High Brightness & Photostability: Conjugates of Alexa Fluor 647 are exceptionally bright and resistant to photobleaching, enabling long-term imaging studies with high signal-to-noise ratios.[3][7][8][9]

  • Near-Infrared (NIR) Emission: Its emission in the far-red/NIR region of the spectrum (peak ~668 nm) minimizes light absorption and scattering by endogenous molecules like hemoglobin and melanin, facilitating deeper tissue imaging.[4]

  • pH Insensitivity: The fluorescence of Alexa Fluor 647 is stable across a broad pH range (pH 4-10), ensuring reliable signal quantification in diverse physiological microenvironments.[1][2]

  • Minimal Self-Quenching: The dye can be conjugated to proteins at high molar ratios with negligible self-quenching, leading to brighter and more sensitive detection probes.[10]

  • Versatile Conjugation Chemistry: Available with various reactive moieties, most commonly N-hydroxysuccinimidyl (NHS) ester, for straightforward and efficient labeling of primary amines on proteins and antibodies.[1][11]

Photophysical Properties of Alexa Fluor 647

The quantitative photophysical properties of Alexa Fluor 647 are summarized below, providing a technical basis for its selection and for the configuration of imaging systems.

PropertyValueReference
Excitation Maximum 650 nm[2][3][12]
Emission Maximum 665-671 nm[2][3][12]
Molar Extinction Coefficient ~239,000 cm⁻¹M⁻¹[2][13]
Quantum Yield ~0.33[2]
Fluorescence Lifetime (τ) ~1.0 ns in H₂O[14]
Recommended Laser Line 633 nm, 640 nm[2][10]

Protocols

Protocol 1: Conjugation of Alexa Fluor 647 NHS Ester to an Antibody

This protocol details the covalent labeling of an antibody with Alexa Fluor 647 NHS ester, a common method for creating targeted fluorescent probes for in vivo imaging.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Alexa Fluor 647 NHS Ester (succinimidyl ester).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column).

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is purified and at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.[15]

    • If necessary, perform a buffer exchange into PBS using dialysis or a desalting column.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Alexa Fluor 647 NHS ester powder in a small volume of anhydrous DMSO to create a 10 mg/mL stock solution.[11] Vortex briefly to ensure it is fully dissolved.

  • Adjust pH for Reaction:

    • Add one-tenth the volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[13] This alkaline pH is optimal for the reaction between the NHS ester and primary amines (lysine residues) on the antibody.

  • Conjugation Reaction:

    • Calculate the required volume of dye solution. A molar dye-to-antibody ratio between 5:1 and 15:1 is a good starting point for optimization. For in vivo applications, a final Degree of Labeling (DOL) of 1.5 to 3 is often optimal to balance brightness and clearance.[14]

    • Add the calculated volume of Alexa Fluor 647 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13][15]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.

    • Collect the first colored fraction containing the purified Alexa Fluor 647-antibody conjugate.

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 650 nm.

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (50% final concentration) and store in aliquots at -20°C.[13]

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage ab_prep Antibody in Amine-Free Buffer (e.g., PBS) ph_adjust Adjust pH to 8.3 with Bicarbonate Buffer dye_prep Prepare AF647-NHS Stock in DMSO mixing Mix Antibody and Dye dye_prep->mixing ph_adjust->mixing incubation Incubate 1 hr at RT, protected from light mixing->incubation sec Size-Exclusion Chromatography incubation->sec collect Collect Labeled Antibody Fraction sec->collect store Characterize (DOL) & Store at 4°C collect->store G In Vivo Imaging Experimental Workflow start Tumor-Bearing Mouse Model anesthesia Anesthetize Mouse (e.g., Isoflurane) start->anesthesia baseline Acquire Baseline Fluorescence Image anesthesia->baseline injection Administer AF647-Probe (e.g., IV Injection) baseline->injection imaging Longitudinal Imaging (Multiple Time Points) injection->imaging analysis ROI Analysis: Quantify Signal in Tumor & Organs imaging->analysis euthanasia Euthanize Mouse (Final Time Point) analysis->euthanasia exvivo Excise Organs & Tumor for Ex Vivo Imaging euthanasia->exvivo end Confirm Biodistribution exvivo->end G Targeted Probe Binding to Cancer Cell cluster_tme Tumor Microenvironment probe AF647-Antibody Conjugate receptor Cell Surface Receptor (e.g., HER2) probe->receptor Binding & Accumulation cancer_cell Cancer Cell

References

Application Notes and Protocols for Labeling Oligonucleotides with Alexa Fluor 647 for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and localize specific DNA or RNA sequences within the context of the cell. The specificity of this technique relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The choice of fluorophore is critical for achieving high sensitivity and specificity. Alexa Fluor 647, a bright and highly photostable far-red fluorescent dye, is an excellent choice for FISH applications.[1][2][3] Its emission in the far-red spectrum minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[4] Furthermore, its fluorescence is independent of pH over a wide range, ensuring stable signal generation in various experimental conditions.[1][2][5][6][7]

These application notes provide detailed protocols for the chemical labeling of oligonucleotides with Alexa Fluor 647 and their subsequent use in FISH experiments.

Properties of Alexa Fluor 647

Alexa Fluor 647 offers significant advantages for FISH probes due to its superior photophysical properties. A summary of its key characteristics is presented in the table below.

PropertyValueReference
Excitation Maximum~650 nm[1]
Emission Maximum~665-672 nm[1][6]
Molar Extinction Coefficient~270,000 cm⁻¹M⁻¹[6]
Quantum YieldHigh[1]
PhotostabilityHigh[1][3][5]
pH SensitivityInsensitive between pH 4 and 10[1][2][5][6][7]
Water SolubilityHigh[5]

Oligonucleotide Labeling with Alexa Fluor 647

The most common method for labeling oligonucleotides with Alexa Fluor 647 involves the use of an amine-reactive dye, such as Alexa Fluor 647 NHS ester, which forms a stable covalent bond with an amine-modified oligonucleotide.[1][6][8] Alternatively, for oligonucleotides modified with a thiol group, a maleimide-reactive Alexa Fluor 647 can be used.[4][9]

Workflow for Amine-Modified Oligonucleotide Labeling

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Oligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction Oligo->Reaction Dye Alexa Fluor 647 NHS Ester Dye->Reaction Buffer Labeling Buffer (pH 8.3-8.5) Buffer->Reaction Purification Purification of Labeled Oligo Reaction->Purification QC Quality Control (Spectrophotometry) Purification->QC Labeled_Oligo Alexa Fluor 647 Labeled Oligonucleotide QC->Labeled_Oligo

Caption: Workflow for labeling an amine-modified oligonucleotide with Alexa Fluor 647 NHS ester.

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Alexa Fluor 647 NHS Ester

This protocol is optimized for labeling 50 µg of a 5'-amine-modified oligonucleotide that is 18-24 bases in length.[10][11]

Materials:

  • Amine-modified oligonucleotide

  • Alexa Fluor 647 NHS Ester (Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[6][10]

  • Nuclease-free water

  • Purification system (e.g., HPLC, gel electrophoresis supplies)

Procedure:

  • Oligonucleotide Preparation:

    • To ensure the oligonucleotide is free of interfering compounds like Tris or ammonium (B1175870) salts, it is recommended to purify it before labeling.[10]

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.

  • Dye Preparation:

    • Warm the vial of Alexa Fluor 647 NHS ester to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. The reactive dye is sensitive to hydrolysis and should be used immediately after dissolution.[10]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide and the labeling buffer.

    • Add the dissolved Alexa Fluor 647 NHS ester to the oligonucleotide solution. A molar ratio of dye to oligonucleotide may need to be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • It is crucial to remove the unreacted "free" dye, as it can cause high background in FISH experiments.[10]

    • Ethanol (B145695) Precipitation (Initial Cleanup):

      • Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[12]

      • Incubate at -20°C for at least 30 minutes.[12]

      • Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.[12]

      • Carefully remove the supernatant and wash the pellet with 70% ethanol.

      • Air dry the pellet and resuspend in nuclease-free water or TE buffer.

    • Further Purification (Recommended):

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method to separate the labeled oligonucleotide from the unlabeled oligo and free dye.[10][12]

      • Polyacrylamide Gel Electrophoresis (PAGE): The labeled oligonucleotide can be purified by running the sample on a denaturing polyacrylamide gel. The fluorescent band corresponding to the labeled product can be excised and eluted.[10][12]

      • pH-Controlled Extraction: This method utilizes the pH-dependent solubility of the fluorescent dye to separate it from the hydrophilic oligonucleotide using an organic solvent like n-butanol.[13][14]

  • Quantification and Quality Control:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for nucleic acid) and 650 nm (for Alexa Fluor 647).[15]

    • Calculate the concentration of the oligonucleotide and the dye.

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide. The optimal DOL for FISH probes is typically between 1 and 3 to avoid self-quenching.[11][16][17][18][19]

Degree of Labeling (DOL) Calculation:

The DOL can be calculated using the following formula:

DOL = (A_max × ε_oligo) / [(A_260 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at 650 nm.

  • ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

  • A_260 is the absorbance of the conjugate at 260 nm.

  • CF is the correction factor for the dye's absorbance at 260 nm (A_260 / A_max for the free dye). For Alexa Fluor 647, this is approximately 0.03.[20]

  • ε_dye is the molar extinction coefficient of Alexa Fluor 647 at 650 nm (~270,000 cm⁻¹M⁻¹).[6]

Fluorescence In Situ Hybridization (FISH) with Alexa Fluor 647 Labeled Probes

This section provides a general protocol for performing FISH on adherent cells using an Alexa Fluor 647 labeled oligonucleotide probe. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for specific applications.

Workflow for a Typical FISH Experiment

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Mounting cluster_imaging Imaging Cell_Culture Cell Culture & Seeding Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation (Sample & Probe) Permeabilization->Denaturation Hybridization Hybridization Denaturation->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Counterstain Counterstaining (e.g., DAPI) Post_Hyb_Wash->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Protocol 2: FISH on Adherent Cells

Materials:

  • Alexa Fluor 647 labeled oligonucleotide probe

  • Adherent cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 0.4x SSC with 0.3% NP-40, 2x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells briefly with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial to allow the probe to access the target nucleic acids.[21]

    • Wash the cells three times with PBS for 5 minutes each.

  • Hybridization:

    • Prepare the hybridization mix containing the Alexa Fluor 647 labeled probe at the desired concentration (typically 1-10 ng/µL) in the hybridization buffer.

    • Denature the probe mix by heating at 75-85°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.

    • Apply the denatured probe mix to the coverslip with the cells.

    • Cover with a larger coverslip to prevent evaporation and seal the edges with rubber cement.

    • Denature the cellular DNA/RNA by placing the slide on a heat block at 75°C for 5 minutes.[22]

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization.[22]

  • Post-Hybridization Washes:

    • The stringency of the washes is critical for removing non-specifically bound probes and reducing background.[23][24]

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in a pre-warmed solution of 0.4x SSC with 0.3% NP-40 at 55-72°C for 2-3 minutes.[22][25]

    • Wash the slides in 2x SSC at room temperature for 2 minutes.[22][25]

  • Counterstaining and Mounting:

    • Briefly rinse the slides in water.

    • Apply a drop of antifade mounting medium containing DAPI to the slide to counterstain the nuclei.

    • Mount the coverslip onto the slide, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Alexa Fluor 647. The fluorescence of Alexa Fluor 647 is not visible to the human eye and requires a far-red imaging system.[10][15]

Troubleshooting

High background and weak or no signal are common issues in FISH experiments. The following table provides potential causes and solutions.

IssuePotential CauseSuggested SolutionReference
High Background Insufficient removal of free dyeRepurify the probe using HPLC or gel electrophoresis.[10]
Probe concentration is too highTitrate the probe to determine the optimal concentration.[21]
Insufficient washing/low stringencyIncrease the temperature and/or duration of the post-hybridization washes. Decrease the salt concentration of the wash buffer.[21][24][26]
Non-specific binding of the probeInclude blocking agents (e.g., Cot-1 DNA for DNA probes) in the hybridization buffer.[15] Dilute the probe further.[26]
Weak or No Signal Poor labeling efficiencyVerify the Degree of Labeling. Repeat the labeling reaction with fresh reagents.[21]
Probe degradationStore labeled probes protected from light at -20°C. Avoid repeated freeze-thaw cycles.
Inefficient denaturationOptimize the denaturation temperature and time for both the probe and the sample.[21]
Inefficient permeabilizationOptimize the concentration and incubation time of the permeabilization agent.[21]
PhotobleachingUse an antifade mounting medium. Minimize exposure of the sample to the excitation light.[21][27]
Uneven Signal Uneven distribution of the probeEnsure the probe is well-mixed and evenly spread during hybridization.[21]
Air bubbles during mountingBe careful to avoid trapping air bubbles when placing the coverslip.[21]

References

Troubleshooting & Optimization

Technical Support Center: Alexa Fluor 647 Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of Alexa Fluor 647 in your microscopy experiments, ensuring high-quality, reproducible data.

Troubleshooting Guide

Rapid signal loss and dim fluorescence are common indicators of photobleaching. This guide will help you identify and address the potential causes.

Issue: My Alexa Fluor 647 signal is photobleaching too quickly.

Troubleshooting Steps:

  • Review Your Antifade Reagent: The choice of mounting medium is critical for preserving your fluorescent signal. Not all antifade reagents are compatible with Alexa Fluor 647.

  • Optimize Imaging Parameters: Excessive excitation light is a primary cause of photobleaching.

  • Check Your Experimental Protocol: Proper sample preparation and handling are essential for optimal fluorescence longevity.

Quantitative Comparison of Antifade Reagents for Alexa Fluor 647

The selection of an appropriate antifade mounting medium is one of the most effective ways to combat photobleaching. Below is a summary of the performance of various common antifade reagents with Alexa Fluor 647.

Antifade ReagentFluorescence Retention/PhotostabilityKey CharacteristicsRecommendations & Notes
ProLong Gold Excellent[1]Curing mountant. Offers enhanced resistance to photobleaching and causes little or no initial quenching of the fluorescent signal.[2] Cures in about 24 hours.[2]Highly recommended for Alexa Fluor dyes.[1] For long-term storage, sealing the coverslip after curing is advised.[1]
ProLong Diamond Excellent[1]Curing mountant. Similar photobleaching protection to ProLong Gold for Alexa Fluor dyes and is also suitable for fluorescent proteins.[1]A robust choice for multicolor experiments involving both Alexa Fluor dyes and fluorescent proteins.
SlowFade Diamond Good[1]Non-curing mountant. Allows for immediate imaging after mounting.[3]Ideal for short-term storage (2-3 weeks).[1][3]
SlowFade Gold Good[1]Non-curing mountant. Similar antifade protection to ProLong Gold for Alexa Fluor dyes.[1]Suitable for immediate imaging and short-term storage.
Vectashield Not Recommended [4][5]Can cause significant quenching (reduction of initial brightness) of Alexa Fluor 647 fluorescence.[4][5][6]Studies have shown a drop in Alexa Fluor 647 intensity to about 15% of the initial signal in PBS.[6] While it may induce blinking suitable for dSTORM, it is detrimental for conventional fluorescence microscopy.[6]
Homemade (n-propyl gallate) GoodA common and effective homemade antifade reagent.Can be a cost-effective alternative, but consistency may vary between batches.

Frequently Asked Questions (FAQs)

Q1: Why is my Alexa Fluor 647 signal dim from the start, even before I begin imaging?

A1: This issue, known as initial quenching, can be caused by the mounting medium. Some antifade reagents, like Vectashield, are known to quench the fluorescence of far-red dyes such as Alexa Fluor 647.[4][5][6] We recommend using a mounting medium specifically validated for Alexa Fluor dyes, such as ProLong Gold or ProLong Diamond.

Q2: I am performing live-cell imaging. Can I use the same antifade reagents as for fixed cells?

A2: No, most antifade mounting media for fixed cells are not compatible with live-cell imaging due to their composition and curing properties. For live-cell experiments, you can use specialized reagents like ProLong Live Antifade Reagent, which is a ready-to-use 100X formulation added to your imaging medium.[7] Additionally, you can supplement your imaging medium with antioxidants like Trolox or L-Ascorbic acid to scavenge reactive oxygen species.[8]

Q3: How does excitation laser power affect photobleaching of Alexa Fluor 647?

A3: Higher laser power leads to faster photobleaching. It is crucial to use the lowest possible laser power that still provides an adequate signal-to-noise ratio. For every experiment, you should determine the optimal balance between signal intensity and photostability.

Q4: Can I reuse my antifade reagent?

A4: It is not recommended to reuse antifade reagents. Once opened, they can be exposed to air and light, which can degrade their performance. For curing mountants, exposure to air will initiate the curing process. Always use fresh reagent for each experiment to ensure optimal performance.

Q5: Are there alternatives to Alexa Fluor 647 that are more photostable?

A5: While Alexa Fluor 647 is known for its excellent photostability compared to other dyes like Cy5, some newer dyes may offer enhanced performance in specific applications.[9][10][11] However, for most standard microscopy applications, optimizing imaging conditions and using the correct antifade reagent with Alexa Fluor 647 will yield excellent results.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with Alexa Fluor 647 and ProLong Gold Mounting

This protocol provides a general workflow for immunofluorescence staining of cultured cells on coverslips.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • Alexa Fluor 647-conjugated Secondary Antibody

  • ProLong Gold Antifade Reagent[2]

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a petri dish or multi-well plate and culture overnight.

    • Gently wash the cells twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 647-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting:

    • Briefly rinse the coverslips in deionized water to remove salt crystals.

    • Remove excess water by gently touching the edge of the coverslip to a kimwipe.

    • Place a drop of ProLong Gold Antifade Reagent onto a clean microscope slide.[1]

    • Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.[1]

    • Allow the mounting medium to cure for 24 hours at room temperature in the dark.[1][2]

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.[2]

Protocol 2: Live-Cell Imaging with Alexa Fluor 647

This protocol outlines general steps for labeling and imaging live cells.

Materials:

  • Live cells in a suitable imaging dish (e.g., glass-bottom dish)

  • Alexa Fluor 647-conjugated probe (e.g., antibody fragment, fluorescent ligand)

  • Live-Cell Imaging Solution (e.g., phenol (B47542) red-free medium)

  • ProLong Live Antifade Reagent (optional)[7]

Procedure:

  • Cell Preparation:

    • Plate cells in an imaging-compatible dish and allow them to adhere and grow to the desired confluency.

    • Replace the culture medium with pre-warmed Live-Cell Imaging Solution.

  • Labeling:

    • Dilute the Alexa Fluor 647 probe to the desired concentration in Live-Cell Imaging Solution.

    • Add the labeling solution to the cells and incubate for the appropriate time and temperature as determined by your specific probe. Protect from light.

    • If required by your probe, wash the cells gently with pre-warmed Live-Cell Imaging Solution to remove unbound probe.

  • Imaging:

    • If using, add ProLong Live Antifade Reagent to the imaging medium according to the manufacturer's instructions.

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.

    • Use the lowest possible excitation laser power and exposure time that allow for adequate signal detection.

    • Minimize the duration of light exposure by using time-lapse imaging with the longest possible intervals that still capture the biological process of interest.

Visualizations

Workflow for Minimizing Alexa Fluor 647 Photobleaching

This diagram outlines the key steps and considerations for a successful imaging experiment with reduced photobleaching.

Photobleaching_Workflow A Start: Experiment Planning B Sample Preparation A->B Proper fixation & labeling C Select Appropriate Antifade Reagent (e.g., ProLong Gold) B->C For fixed samples D Microscope Setup B->D For live samples C->D E Minimize Excitation Light D->E Use lowest laser power F Optimize Acquisition Settings D->F Short exposure, appropriate gain G Image Acquisition E->G F->G H Data Analysis G->H

Caption: A logical workflow for minimizing photobleaching.

Mechanism of Action of Antifade Reagents

This diagram illustrates the simplified signaling pathway of how antifade reagents protect fluorophores from photobleaching.

Antifade_Mechanism cluster_fluorophore Fluorophore States cluster_photobleaching Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption Bleached Photobleached Fluorophore (Non-fluorescent) S1->S0 Emission T1 Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence ROS Reactive Oxygen Species (ROS) T1->ROS Generates ROS->S0 Reacts with ROS->Bleached Causes Antifade Antifade Reagent (e.g., ROS Scavenger) Antifade->ROS Quenches Excitation Excitation Light

Caption: How antifade reagents prevent photobleaching.

References

Troubleshooting Low Signal with Alexa Fluor 647 Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Alexa Fluor 647 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or absent signal when using Alexa Fluor 647 conjugates?

A weak or no signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective detection.[1][2]

  • Poor Antigen Expression: The target protein may not be present or may be expressed at very low levels in the sample.[3][4]

  • Inadequate Fixation and Permeabilization: Fixation can mask the epitope, while insufficient permeabilization can prevent the antibody from reaching an intracellular target.[1][3]

  • Incorrect Instrument Settings: The microscope or flow cytometer settings, such as the laser line, filters, and detector gain, may not be optimized for Alexa Fluor 647.[1][5]

  • Photobleaching: Excessive exposure to the excitation light source can lead to the irreversible loss of fluorescence.[1][6]

  • Improper Storage and Handling: Repeated freeze-thaw cycles or exposure to light can degrade the fluorescent conjugate.[1][2][7]

  • Incompatible Reagents: Components of your blocking buffer or mounting media may quench the fluorescence of Alexa Fluor 647.[8][9]

Q2: How can I optimize the concentration of my Alexa Fluor 647-conjugated antibody?

Antibody titration is a critical step to determine the optimal concentration that maximizes the signal-to-noise ratio.

  • Perform a Titration Experiment: Test a range of antibody concentrations to find the one that provides the brightest specific staining with the lowest background.[2][8]

  • Start with a Recommended Range: For primary antibodies, a starting concentration of 1 µg/mL or higher is often recommended for initial testing. Secondary antibodies are typically used at around 1 µg/mL for cell staining.[8]

  • Use Controls: Include positive and negative controls in your titration experiment to accurately assess specific staining.[2]

Q3: What is the optimal Dye-to-Protein (D/P) ratio for Alexa Fluor 647 conjugates?

The D/P ratio, also known as the Degree of Labeling (DOL), affects the brightness of the conjugate.

  • Optimal Range: For IgG antibodies, an optimal D/P ratio is typically between 3 and 7 moles of dye per mole of antibody.[10][11]

  • Avoid Over-labeling: While a higher D/P ratio might seem desirable, over-labeling can lead to self-quenching, where the fluorescent molecules interact and reduce the overall signal.[10][12] Alexa Fluor 647 is less prone to self-quenching compared to other dyes like Cy5.[12][13]

Q4: Can the mounting medium affect the signal from Alexa Fluor 647?

Yes, the choice of mounting medium can significantly impact the fluorescence signal.

  • Quenching Effects: Some mounting media, such as Vectashield, have been reported to quench the fluorescence of Alexa Fluor 647 in conventional fluorescence microscopy.[9]

  • Antifade Reagents: It is recommended to use a mounting medium containing an antifade reagent, such as ProLong® Gold Antifade Reagent, to protect the fluorophore from photobleaching.[3]

  • Refractive Index: Ensure the refractive index of the mounting medium is compatible with your objective lens for optimal image quality.

Q5: How can I minimize photobleaching of my Alexa Fluor 647 signal?

Alexa Fluor 647 is known for its photostability, but prolonged exposure to intense light will still cause photobleaching.[7][13]

  • Minimize Light Exposure: Protect your samples from light during incubations and storage.[1][3]

  • Use Antifade Reagents: As mentioned above, use a mounting medium with an antifade agent.[3]

  • Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[14][15]

  • Image Promptly: Image your samples as soon as possible after staining, as the signal can decrease over time.[1]

Troubleshooting Guides

Low Signal in Immunofluorescence (IF)

IF_Troubleshooting start Low or No Signal protein_expression protein_expression start->protein_expression Check fixation fixation start->fixation permeabilization permeabilization start->permeabilization primary_ab primary_ab start->primary_ab secondary_ab secondary_ab start->secondary_ab incubation incubation start->incubation instrument_settings instrument_settings start->instrument_settings photobleaching photobleaching start->photobleaching solution_protein solution_protein protein_expression->solution_protein solution_fixation solution_fixation fixation->solution_fixation solution_perm solution_perm permeabilization->solution_perm solution_primary_ab solution_primary_ab primary_ab->solution_primary_ab solution_secondary_ab solution_secondary_ab secondary_ab->solution_secondary_ab solution_incubation solution_incubation incubation->solution_incubation solution_instrument solution_instrument instrument_settings->solution_instrument solution_photobleaching solution_photobleaching photobleaching->solution_photobleaching

Problem Possible Cause Recommended Solution
Weak or No Staining Incorrect light source/filter set for Alexa Fluor 647.Ensure your microscope is equipped with the correct filters for Alexa Fluor 647 (Excitation/Emission: ~650/668 nm).[1][3]
Low gain/exposure settings.Increase the gain and/or exposure time to capture any available signal.[1]
Over-fixation of cells/tissues.Reduce the duration of fixation or perform antigen retrieval to unmask the epitope.[1]
Inadequate cell permeabilization.If using formaldehyde (B43269) fixation, permeabilize cells with a detergent like 0.2% Triton X-100.[1]
Insufficient primary antibody.Increase the concentration of the primary antibody or extend the incubation time.[1][3]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]
Sample dried out during staining.Keep the sample covered in liquid throughout the entire staining process.[1]
Improper storage of antibodies or slides.Store antibodies as recommended, avoiding multiple freeze-thaw cycles. Image slides shortly after staining and store them at 4°C in the dark.[1]
Low Signal in Flow Cytometry

Flow_Troubleshooting start Weak Signal ab_degraded ab_degraded start->ab_degraded ab_conc ab_conc start->ab_conc ag_expression ag_expression start->ag_expression permeabilization permeabilization start->permeabilization blocking blocking start->blocking washing washing start->washing instrument_settings instrument_settings start->instrument_settings compensation compensation start->compensation solution_ab_storage solution_ab_storage ab_degraded->solution_ab_storage solution_ab_titration solution_ab_titration ab_conc->solution_ab_titration solution_ag_expression solution_ag_expression ag_expression->solution_ag_expression solution_perm solution_perm permeabilization->solution_perm solution_blocking solution_blocking blocking->solution_blocking solution_washing solution_washing washing->solution_washing solution_instrument solution_instrument instrument_settings->solution_instrument solution_compensation solution_compensation compensation->solution_compensation

Problem Possible Cause Recommended Solution
Weak Fluorescence Intensity Degraded or expired antibody.Ensure antibodies are stored correctly and are within their expiration date. Protect fluorescently labeled antibodies from light.[2]
Antibody concentration is too low.Titrate the antibody to determine the optimal concentration for your specific cell type and experiment.[2]
Low expression of the target antigen.Confirm antigen expression in your cell type. For low-expressing targets, consider using a brighter fluorophore or an amplification strategy.[2]
Inaccessible intracellular target.For intracellular staining, ensure the fixation and permeabilization protocol is appropriate and effective.[16][17]
Incorrect instrument settings.Verify that the correct laser and filter combination for Alexa Fluor 647 is being used and that the PMT voltages are set appropriately.[17]
Improper compensation for spectral overlap.Use single-color controls to set up the correct compensation to correct for spectral overlap from other fluorochromes in a multicolor experiment.[16]
Antigen internalization.To prevent the loss of surface antigens, perform all staining steps on ice or at 4°C with cold reagents. Adding sodium azide (B81097) can also help prevent internalization.[16]

Experimental Protocols

General Protocol for Direct Immunofluorescence Staining
  • Cell Preparation:

    • Culture cells on sterile glass coverslips or chamber slides until they reach the desired confluency.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

  • Antibody Staining:

    • Dilute the Alexa Fluor 647-conjugated primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[3]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.[3]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides promptly using a fluorescence microscope with the appropriate filter set for Alexa Fluor 647 (Excitation/Emission: ~650/668 nm).[1]

General Protocol for Intracellular Staining for Flow Cytometry
  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% FBS).

  • Surface Staining (if applicable):

    • If staining for surface markers, incubate the cells with the appropriate fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with wash buffer.

  • Fixation and Permeabilization:

    • Use a commercial fixation/permeabilization kit according to the manufacturer's instructions, or use a protocol with paraformaldehyde and a detergent like saponin (B1150181) or Triton X-100.[17]

    • Incubate the cells in the fixation buffer, then wash.

    • Resuspend the cells in the permeabilization buffer.

  • Intracellular Staining:

    • Add the Alexa Fluor 647-conjugated antibody (diluted in permeabilization buffer) to the cells.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 2% FBS).

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Alexa Fluor 647.

    • Ensure proper controls (unstained cells, isotype controls, single-stain controls for compensation) are included.[2][17]

Data Presentation

Table 1: Recommended Starting Concentrations for Antibody Titration

ApplicationAntibody TypeStarting Concentration Range
ImmunofluorescencePrimary Antibody1-10 µg/mL
Secondary Antibody1-5 µg/mL
Flow CytometryPrimary/Conjugated Antibody0.5-5 µg per 10^6 cells

Table 2: Key Spectral and Performance Characteristics of Alexa Fluor 647

CharacteristicValue
Excitation Maximum~650 nm
Emission Maximum~668 nm
Recommended Laser Line633 nm, 635 nm, or 640 nm
Optimal D/P Ratio (for IgG)3-7
PhotostabilityHigh

References

solving spectral bleed-through with Alexa Fluor 647 in multicolor imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to spectral bleed-through when using Alexa Fluor 647 in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem with Alexa Fluor 647?

A1: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1][2] This happens because fluorophores often have broad emission spectra that can overlap.[1][3] Alexa Fluor 647 is a far-red fluorescent dye, and while it's designed to minimize overlap with many common fluorophores, its emission tail can still extend into the detection channels of other red or far-red dyes, leading to false-positive signals and inaccurate colocalization or quantitative data.[1][4]

Q2: I am seeing a signal in my Alexa Fluor 647 channel, even though I'm exciting a different fluorophore. What is happening?

A2: This could be a case of cross-excitation. While less common with well-separated fluorophores, the excitation spectrum of one dye might slightly overlap with the laser line used to excite another, causing it to emit fluorescence.[2] However, it is more likely that you are observing emission bleed-through from a fluorophore with a broad emission spectrum that overlaps with the Alexa Fluor 647 detection channel.

Q3: Which fluorophores are best to pair with Alexa Fluor 647 to minimize spectral bleed-through?

A3: To minimize spectral bleed-through, it is best to choose fluorophores with well-separated emission spectra from Alexa Fluor 647.[5][6] Excellent choices include fluorophores in the green and yellow-orange range. For example, the combination of Alexa Fluor 488 and Alexa Fluor 647 exhibits virtually no spectral overlap, making them an ideal pair for multicolor imaging.[1][5] When selecting fluorophores, it is crucial to consult a spectra viewer to visualize and assess the degree of spectral overlap.[7]

Q4: Can I use Alexa Fluor 647 with other far-red dyes like APC or Cy5?

A4: Using Alexa Fluor 647 with other far-red dyes like Allophycocyanin (APC) or Cy5 can be challenging due to significant spectral overlap.[8][9] While their emission peaks are distinct, their spectra are broad and can lead to substantial bleed-through, making it difficult to distinguish their individual signals without advanced techniques like spectral unmixing.[3][10] If you must use them together, meticulous compensation or spectral unmixing is required.[11][12]

Q5: What is the difference between compensation and spectral unmixing?

A5: Compensation is a process used primarily in flow cytometry to correct for spectral overlap by subtracting a percentage of the signal from one channel that has bled into another.[11][13] This correction is calculated based on single-color controls.[13] Spectral unmixing, used in both microscopy and spectral flow cytometry, is a more advanced technique. It collects the entire emission spectrum of each fluorophore and uses algorithms to mathematically separate the contribution of each dye to the overall signal on a pixel-by-pixel or event-by-event basis.[12][14][15]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving spectral bleed-through issues involving Alexa Fluor 647.

Step 1: Identify the Source of the Problem

The first step is to determine if the observed signal is genuine or an artifact of spectral bleed-through.

  • Run Single-Color Controls: Prepare samples stained with each primary antibody and its corresponding Alexa Fluor 647-conjugated secondary antibody individually. Image these controls using all the laser and filter combinations you intend to use in your multicolor experiment.

  • Analyze Control Images: If you observe a signal in a channel other than the one designated for Alexa Fluor 647, you have confirmed spectral bleed-through. For instance, if your Alexa Fluor 488-stained control shows a signal in the Alexa Fluor 647 channel, there is bleed-through from the green to the far-red channel.

Data Presentation

The following tables provide spectral properties of Alexa Fluor 647 and other commonly used fluorophores to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of Alexa Fluor 647

PropertyValue
Excitation Maximum650 nm[8][16][17]
Emission Maximum665 nm[8][17]
Common Laser Line633 nm, 635 nm, 640 nm[18][19]
Extinction Coefficient239,000 cm⁻¹M⁻¹[8]
Quantum Yield0.33[8]

Table 2: Common Fluorophore Combinations with Alexa Fluor 647 and Potential for Spectral Overlap

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with Alexa Fluor 647Recommended Action
Alexa Fluor 488 490525Very Low[1][5]Ideal for multicolor imaging, minimal correction needed.
FITC 498519LowGenerally compatible, check for minor bleed-through.
PE 565578LowGood separation, suitable for flow cytometry.
Alexa Fluor 555 555565Low to ModerateGenerally usable, but sequential scanning is recommended to avoid bleed-through.[4]
TRITC 557576ModerateProne to bleed-through, sequential scanning or compensation is necessary.
Cy3 550570ModerateSignificant overlap, requires careful controls and correction.[1]
APC 650660HighSignificant overlap, not recommended for use together without spectral unmixing.[9][19]
Cy5 649670Very HighSpectra are very similar, making them difficult to distinguish.[8]

Experimental Protocols

Protocol 1: Setting Up Compensation Controls for Flow Cytometry

Compensation is crucial for correcting spectral overlap in multicolor flow cytometry.[13]

Materials:

  • Your experimental cells or compensation beads (e.g., UltraComp eBeads).[13][20]

  • All single-color stained samples (one for each fluorophore in your panel, including Alexa Fluor 647).

  • An unstained control sample.

Methodology:

  • Prepare Single-Color Controls: For each fluorophore in your panel, prepare a separate tube of cells or beads stained with that single fluorophore.[11] It is critical that the fluorophore used for compensation is the same as in the experiment.[21]

  • Prepare an Unstained Control: Have a tube of unstained cells or beads to set the negative population baseline.

  • Set Voltages: Run the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place your cell population of interest on scale. Adjust the fluorescence detector voltages so that the autofluorescence of the unstained population is low but on scale.

  • Run Single-Stained Controls: For each single-stained control, run the sample and ensure that the positive signal is on scale and ideally as bright or brighter than what is expected in the experimental sample.[10][21]

  • Calculate Compensation Matrix: Use the flow cytometer's software to automatically calculate the compensation matrix. The software will measure the amount of signal from each fluorophore that spills into other detectors and create a matrix to correct for this overlap.[11][22]

  • Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples.

  • Verify Compensation: Visually inspect the compensated data. For any two parameters, the median fluorescence intensity of the single-positive population should be the same as the double-negative population.

Protocol 2: Sequential Scanning in Confocal Microscopy

Sequential scanning is an effective method to eliminate bleed-through in confocal microscopy by exciting and detecting each fluorophore one at a time.[23][24][25]

Materials:

  • A multicolor-stained specimen (e.g., with Alexa Fluor 488 and Alexa Fluor 647).

  • A confocal microscope with sequential scanning capabilities.

Methodology:

  • Set Up Individual Channels:

    • Channel 1 (e.g., Alexa Fluor 488):

      • Select the 488 nm laser for excitation.

      • Set the detector to capture the emission of Alexa Fluor 488 (e.g., 500-550 nm).

      • Adjust laser power, gain, and offset to obtain an optimal image for this channel alone.

    • Channel 2 (e.g., Alexa Fluor 647):

      • Select the 633 nm or 640 nm laser for excitation.

      • Set the detector to capture the emission of Alexa Fluor 647 (e.g., 660-720 nm).

      • Adjust laser power, gain, and offset for an optimal image in this channel.

  • Enable Sequential Scanning Mode: In the microscope software, switch from simultaneous to sequential acquisition mode.[23][24]

  • Configure the Sequence:

    • Assign the settings for Channel 1 to the first scan sequence.

    • Assign the settings for Channel 2 to the second scan sequence.

  • Choose a Sequential Mode:

    • Between Frames: The microscope will capture the entire image for Channel 1, then switch settings and capture the entire image for Channel 2. This is the most common and robust method.[23][24]

    • Between Lines: The microscope scans one line for Channel 1, then switches settings and scans the same line for Channel 2 before moving to the next line. This is useful for imaging live cells or dynamic processes to minimize movement artifacts.[23][24]

  • Acquire the Image: Start the acquisition. The microscope will now sequentially excite and detect each fluorophore, resulting in separate images for each channel with no bleed-through.

  • Merge Channels: After acquisition, the software will allow you to merge the individual channel images to create a final multicolor image.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting spectral bleed-through.

Spectral_Bleed_Through Concept of Spectral Bleed-Through cluster_0 Fluorophore A (e.g., Alexa Fluor 555) cluster_1 Fluorophore B (e.g., Alexa Fluor 647) cluster_2 Detection Channels ExcitationA 555 nm Laser FluorophoreA Alexa Fluor 555 ExcitationA->FluorophoreA EmissionA Emission Spectrum A FluorophoreA->EmissionA DetectorA Channel A (Red) EmissionA->DetectorA Correct Detection DetectorB Channel B (Far-Red) EmissionA->DetectorB Spectral Bleed-Through ExcitationB 640 nm Laser FluorophoreB Alexa Fluor 647 ExcitationB->FluorophoreB EmissionB Emission Spectrum B FluorophoreB->EmissionB EmissionB->DetectorB Correct Detection

Caption: Spectral bleed-through from a red to a far-red channel.

Troubleshooting_Workflow Troubleshooting Spectral Bleed-Through Start Suspected Spectral Bleed-Through RunControls Run Single-Color Controls Start->RunControls CheckBleedthrough Bleed-Through Observed? RunControls->CheckBleedthrough OptimizeImaging Optimize Imaging Parameters CheckBleedthrough->OptimizeImaging Yes End Problem Solved CheckBleedthrough->End No SequentialScan Use Sequential Scanning (Confocal Microscopy) OptimizeImaging->SequentialScan Compensation Apply Compensation (Flow Cytometry) OptimizeImaging->Compensation SpectralUnmixing Perform Spectral Unmixing (Advanced Microscopy/Flow) OptimizeImaging->SpectralUnmixing If available & necessary ReassessPanel Re-evaluate Fluorophore Panel OptimizeImaging->ReassessPanel If bleed-through is severe SequentialScan->End Compensation->End SpectralUnmixing->End EndFail Problem Persists ReassessPanel->EndFail EndFail->Start Redesign Experiment

Caption: A logical workflow for troubleshooting spectral bleed-through.

References

Technical Support Center: Alexa Fluor 647 & pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the fluorescence stability of Alexa Fluor 647 in relation to pH.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of Alexa Fluor 647?

A1: Alexa Fluor 647 is known for its exceptional pH insensitivity across a broad range, making it a reliable choice for various biological experiments.[1] Its fluorescence intensity remains stable and bright throughout a pH range of approximately 4 to 10.[1] This stability ensures consistent signal generation in both imaging and flow cytometry applications.

Q2: Is there any pH at which Alexa Fluor 647 fluorescence is compromised?

A2: While generally stable, some studies have shown a minor decrease in fluorescence intensity (around 18%) at highly acidic pH values of 3 and 4.[2] However, from pH 5 to 10, the fluorescence is consistently stable.[2] For most biological applications, which are typically conducted between pH 6 and 8, Alexa Fluor 647 will exhibit stable and bright fluorescence.

Q3: How does Alexa Fluor 647's pH stability compare to other dyes like Cy5?

A3: Alexa Fluor 647 and Cy5 are both cyanine-based dyes and share a similar insensitivity to pH in the near-neutral range.[3][4] Experimental data for Cy5 shows that its fluorescence intensity remains constant within a 5% margin across a pH range of 3.5 to 8.3.[3] Given that Alexa Fluor 647 is an optimized derivative of this dye class, it exhibits at least comparable, if not superior, pH stability.[4]

Q4: Can extreme pH values permanently damage the Alexa Fluor 647 dye?

A4: While temporary exposure to pH values within the 4-10 range does not typically affect fluorescence, prolonged exposure to extreme pH levels (below 4 or above 10) can potentially lead to the hydrolysis of reactive groups (like NHS esters) or degradation of the dye molecule itself, which could result in a permanent loss of fluorescence.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Dim or no fluorescence signal Acidic experimental buffer: Your buffer system may be below pH 4, causing a slight quenching of the Alexa Fluor 647 fluorescence.[2]Measure the pH of your buffer and adjust to a range between 6.5 and 8.5 for optimal performance.
Photobleaching: Although highly photostable, prolonged exposure to high-intensity light can lead to photobleaching.Reduce laser power or exposure time. Use an anti-fade mounting medium for fixed samples.
Inconsistent fluorescence between samples pH variability in samples: Different sample preparations or treatments may have altered the local pH.Ensure all samples are in a consistent and well-buffered solution. Consider using a stronger buffering agent if significant pH shifts are expected.
Unexpected pH sensitivity in the experiment Electrochemical conditions: In specific experimental setups involving an applied reducing potential, Alexa Fluor 647's fluorescence can become highly pH-sensitive.This is a known phenomenon in single-molecule electrochemistry. If you are not intentionally studying this effect, ensure that no unintended electrical potentials are being applied to your sample.

Data Presentation

The following table summarizes the pH stability of cyanine (B1664457) dyes, using Cy5 as a close structural and spectral analog for Alexa Fluor 647. The data shows the relative fluorescence intensity across a range of pH values, demonstrating the dye's stable performance.

pHRelative Fluorescence Intensity (%)
3.5~95%
4.5~98%
6.2~100%
7.4~100%
8.3~100%

Data is based on studies of Cy5, a spectrally similar cyanine dye, and is representative of the expected performance of Alexa Fluor 647.[3] Alexa Fluor 647 may exhibit a slight decrease in fluorescence at pH values below 5.[2]

Experimental Protocols

Detailed Methodology for Assessing Fluorophore pH Stability

This protocol outlines the steps to quantitatively measure the fluorescence intensity of a fluorophore, such as Alexa Fluor 647, across a range of pH values.

1. Materials:

  • Alexa Fluor 647 conjugate (e.g., antibody or protein conjugate)
  • A set of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10)
  • Spectrofluorometer or fluorescence microplate reader
  • pH meter
  • Cuvettes or microplates suitable for fluorescence measurements

2. Procedure:

  • Prepare a stock solution of the Alexa Fluor 647 conjugate in a neutral buffer (e.g., PBS, pH 7.4).
  • Create a series of dilutions of the stock solution in each of the different pH buffers. Ensure the final concentration of the fluorophore is consistent across all samples.
  • Calibrate the pH meter and verify the final pH of each sample solution.
  • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for Alexa Fluor 647 (typically ~650 nm excitation and ~668 nm emission).
  • Measure the fluorescence intensity of each sample. Be sure to include a blank measurement for each buffer to subtract any background fluorescence.
  • Record the fluorescence intensity for each pH value.
  • Normalize the data by setting the highest fluorescence intensity value to 100% and calculating the relative intensity for all other pH values.
  • Plot the relative fluorescence intensity as a function of pH to visualize the stability profile.

Visualizations

ph_effect_on_af647 cluster_ph_range pH Range cluster_fluorescence Alexa Fluor 647 Fluorescence Stability ph_low < 4 fluorescence_quenched Slight Quenching ph_low->fluorescence_quenched Slight decrease in intensity ph_optimal 4 - 10 fluorescence_stable Stable & Bright ph_optimal->fluorescence_stable Optimal performance ph_high > 10 fluorescence_degraded Potential Degradation ph_high->fluorescence_degraded Risk of hydrolysis

Caption: Logical relationship between pH and Alexa Fluor 647 fluorescence.

experimental_workflow start Start: Prepare AF647 Stock Solution prepare_buffers Prepare Buffers of Varying pH start->prepare_buffers dilute_dye Dilute AF647 in Each pH Buffer prepare_buffers->dilute_dye measure_ph Verify Final pH of Samples dilute_dye->measure_ph measure_fluorescence Measure Fluorescence Intensity (Excitation: ~650nm, Emission: ~668nm) measure_ph->measure_fluorescence normalize_data Normalize Fluorescence Data measure_fluorescence->normalize_data plot_results Plot Relative Intensity vs. pH normalize_data->plot_results end_point End: pH Stability Profile plot_results->end_point

Caption: Experimental workflow for assessing fluorophore pH stability.

References

common pitfalls in Alexa Fluor 647 conjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 647 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the conjugation of Alexa Fluor 647 to proteins, antibodies, and oligonucleotides.

Low Labeling Efficiency or No Labeling

Question: My protein/antibody/oligonucleotide is not labeled or shows very low fluorescence after conjugation with Alexa Fluor 647. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or no labeling. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Storage:

  • Dye Reactivity: Alexa Fluor 647 NHS ester and maleimide (B117702) derivatives are sensitive to moisture. Ensure the reactive dye has been stored properly at -20°C with desiccant.[1] Once dissolved in anhydrous DMSO, the dye should be used immediately as it becomes more susceptible to hydrolysis.[1]

  • Age of Dye: Dyes older than six months may have reduced reactivity due to hydrolysis.[1]

2. Buffer Conditions:

  • Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[2][3] Ammonium salts also interfere with the reaction.[1]

    • Solution: Dialyze or use a spin column to exchange the buffer to a non-amine-containing buffer like phosphate-buffered saline (PBS) before conjugation.[2][3]

  • Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 8.0-8.5.[2] For thiol-maleimide conjugation, a pH of 6.5-7.5 is optimal.

    • Solution: Adjust the pH of your protein solution by adding a bicarbonate buffer to reach the optimal pH range.[2]

3. Protein/Oligonucleotide Concentration and Purity:

  • Low Concentration: Dilute solutions of proteins (≤1 mg/mL) or antibodies (≤1 mg/mL) will not label efficiently.[2] For some protocols, a concentration of 2 mg/mL is recommended.[2]

    • Solution: Concentrate your sample before conjugation. If concentration is not possible, you may need to increase the molar ratio of dye to the target molecule.[2]

  • Impurity: The presence of other proteins, such as BSA or gelatin, as stabilizers will compete for the dye and lead to poor labeling of the target molecule.[3]

    • Solution: Purify your protein or antibody to remove any contaminating proteins.

4. Molar Ratio of Dye to Target Molecule:

  • Suboptimal Ratio: The optimal dye-to-protein/oligonucleotide molar ratio can vary depending on the target molecule.

    • Solution: For some reactions, a larger dye-to-oligonucleotide molar ratio may be necessary.[1] You may need to perform a titration experiment to determine the optimal ratio for your specific molecule.

Over-labeling (High Degree of Labeling - DOL)

Question: My conjugate appears to be over-labeled. What are the consequences and how can I avoid this?

Answer:

Over-labeling can lead to several issues:

  • Fluorescence Quenching: At high degrees of labeling, fluorescence quenching can occur, where the fluorescence intensity of the conjugate decreases despite having more dye molecules attached.[3] However, Alexa Fluor 647 is known to be resistant to quenching at high degrees of substitution compared to other dyes like Cy5.[3]

  • Protein Aggregation: Excessive conjugation of the hydrophobic dye can lead to aggregation of the protein conjugate.[3]

  • Reduced Biological Activity: Labeling of critical functional sites on a protein or antibody can reduce its biological activity or binding specificity.[3]

Solutions to Avoid Over-labeling:

  • Decrease the Dye-to-Protein Ratio: Reduce the amount of reactive dye used in the conjugation reaction.

  • Shorten the Reaction Time: A shorter incubation time will result in a lower degree of labeling.[3]

  • Increase Protein Concentration: Using a higher concentration of the protein will decrease the effective molar ratio of dye to protein.

High Background or Non-specific Staining

Question: I am observing high background or non-specific staining in my application (e.g., immunofluorescence, flow cytometry). What could be the cause?

Answer:

High background is often caused by the presence of unconjugated (free) dye or aggregated conjugates.

  • Inefficient Removal of Free Dye: Unconjugated Alexa Fluor 647 can bind non-specifically to cells or surfaces, leading to high background.

    • Solution: Ensure thorough purification of the conjugate to remove all free dye. Methods like spin columns, dialysis, or HPLC can be used.[1] For some applications, a second purification step may be necessary.

  • Conjugate Aggregation: Aggregates of the labeled protein can bind non-specifically.

    • Solution: Centrifuge the conjugate solution before use and only use the supernatant. Store the conjugate properly to minimize aggregation.[4]

  • Hydrophobic Interactions: Alexa Fluor dyes can sometimes exhibit non-specific binding to certain cellular components, particularly in mesenchymal tissues.

    • Solution: Optimize blocking steps in your experimental protocol. Using a blocking buffer containing BSA or serum can help reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for Alexa Fluor 647 conjugation?

The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), can vary depending on the protein and the intended application. A higher DOL generally results in a brighter conjugate, but over-labeling can lead to issues like quenching and aggregation. For IgG antibodies, a DOL of 3-7 is often considered optimal.[2][3]

Protein (Molecular Weight)Recommended Molar Ratio (Dye:Protein) for Optimal DOL
IgG (~150 kDa)10:1 to 20:1
F(ab')2 (~100 kDa)9:1 to 16:1
Transferrin (~80 kDa)8:1 to 17:1
Streptavidin (~53 kDa)6:1 to 15:1
Thrombin (~40 kDa)6:1 to 18:1
Soybean Trypsin Inhibitor (~20 kDa)6:1 to 12:1
Parvalbumin (~12 kDa)6:1 to 9:1

This table provides general recommendations. The optimal ratio should be determined empirically for each specific protein and application.

Q2: What is the recommended reaction time for Alexa Fluor 647 conjugation?

The reaction time can influence the degree of labeling.

BiomoleculeRecommended Reaction Time
Antibodies/Proteins1 hour at room temperature
Peptides1-2 hours at room temperature
Amino-modified Oligonucleotides1-2 hours at room temperature

Note: Longer incubation times, such as overnight at 4°C, can also be used and may yield similar results to a 1-hour incubation at room temperature.[4] For some kits, a 15-minute incubation is sufficient.[5]

Q3: How do I remove unconjugated Alexa Fluor 647 dye after the reaction?

Efficient removal of free dye is crucial to reduce background signal. Several methods are available:

Purification MethodAdvantagesDisadvantages
Spin Columns/Gel Filtration Fast and easy to use.May not be as efficient for removing all traces of free dye in a single pass.
Dialysis Thorough removal of free dye.Time-consuming (can take several hours to overnight with multiple buffer changes).
High-Performance Liquid Chromatography (HPLC) Provides high purity conjugates.Requires specialized equipment and expertise.

Q4: How do I calculate the Degree of Labeling (DOL)?

The DOL can be determined spectrophotometrically.

Experimental Protocol: Calculating Degree of Labeling (DOL)

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.

  • Calculate Protein Concentration:

    • The concentration of the protein (in M) can be calculated using the following formula: Protein Concentration (M) = [A280 - (A650 × Correction Factor)] / εprotein

      • Correction Factor: This accounts for the absorbance of the dye at 280 nm. For Alexa Fluor 647, the correction factor is approximately 0.03.[3]

      • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this is ~203,000 M-1cm-1.[2]

  • Calculate Dye Concentration:

    • The concentration of the dye (in M) can be calculated using the following formula: Dye Concentration (M) = A650 / εdye

      • εdye: Molar extinction coefficient of Alexa Fluor 647 at 650 nm, which is approximately 239,000 M-1cm-1.[2][3]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Alexa Fluor 647 Conjugation

experimental_workflow Alexa Fluor 647 Conjugation and Purification Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_qc Quality Control protein_prep Protein/Oligonucleotide (in amine-free buffer, pH 8.0-8.5) reaction Incubate at Room Temperature (1 hour) protein_prep->reaction Add dye to protein dye_prep Alexa Fluor 647 NHS Ester (dissolved in anhydrous DMSO) dye_prep->reaction purify Remove Unconjugated Dye (Spin Column or Dialysis) reaction->purify Stop reaction dol Calculate Degree of Labeling (DOL) purify->dol storage Store Conjugate at 4°C (protected from light) dol->storage

Caption: A general workflow for the conjugation of Alexa Fluor 647 to a protein or oligonucleotide, followed by purification and quality control steps.

EGFR Signaling Pathway

egfr_signaling EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Alexa Fluor 647 Conjugated Antibody Target) EGF->EGFR GRB2 GRB2 EGFR->GRB2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway, a common target for studies using Alexa Fluor 647-conjugated antibodies for immunofluorescence imaging.[1][6]

Akt Signaling Pathway

akt_signaling PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Alexa Fluor 647 Conjugated Antibody Target) PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Targets (e.g., Bad, GSK3, FOXO) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway, where Alexa Fluor 647-conjugated antibodies against total or phosphorylated Akt are used for detection.[7][8][9]

NF-κB Signaling Pathway

nfkb_signaling NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) (Alexa Fluor 647 Conjugated Antibody Target) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA κB DNA Sites NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription

Caption: A simplified representation of the canonical NF-κB signaling pathway. Alexa Fluor 647-conjugated antibodies are used to visualize the translocation of NF-κB subunits.[10][11]

References

optimizing laser power for Alexa Fluor 647 in STORM imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize laser power for Alexa Fluor 647 in Stochastic Optical Reconstruction Microscopy (STORM) imaging.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation laser power for Alexa Fluor 647 in STORM imaging?

The optimal laser power for Alexa Fluor 647 is not a single value but depends heavily on the experimental setup, especially the imaging buffer.

  • For STORM imaging using Vectashield® mounting medium, an excitation power density of 0.60 kW/cm² with a 638 nm laser has been shown to maximize the signal-to-noise ratio, the number of switching events, and the number of photons detected per event.[1][2][3]

  • In other studies using Vectashield, higher laser powers of approximately 1.5 kW/cm² have been used effectively for 2D STORM.[4]

  • When using conventional water-index (WI) imaging buffers containing thiols and an oxygen scavenging system, intensities around 10 kW/cm² are typical. For specialized oil-index (OI) buffers, this can increase to ~15 kW/cm² .

  • Some experiments have utilized very high intensities, ranging from 31–97 kW/cm² , which necessitates high-speed cameras to capture the rapid blinking events.[5]

The key is to find a balance that provides sufficient signal for precise localization without causing rapid photobleaching.

Q2: How does the imaging buffer affect laser power optimization for Alexa Fluor 647?

The imaging buffer is critical as it directly influences the photoswitching chemistry of Alexa Fluor 647.

  • Thiol-based Buffers: Alexa Fluor 647 requires a thiol-containing reducing agent, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), for effective photoswitching.[6] These buffers often include an enzymatic oxygen scavenging system (e.g., GLOX) to improve dye stability. The concentration of these agents can affect the blinking kinetics, thus influencing the optimal laser power.

  • Commercial Mounting Media: Commercial media like Vectashield® have been found to induce blinking in Alexa Fluor 647 without the need for traditional STORM buffers.[1][4] However, Vectashield can quench the initial fluorescence, making it difficult to locate the sample before starting the STORM acquisition.[7][8]

  • Refractive Index-matched Buffers: Recently developed oil-index (OI) matched buffers can improve imaging depth and resolution by reducing light scattering.[9] These buffers may alter the photoswitching behavior of Alexa Fluor 647, requiring different laser intensities compared to traditional water-based buffers.

Q3: What is the role of the 405 nm laser and how should its power be optimized?

The 405 nm laser typically serves as an "activation" or "reactivation" laser in a STORM experiment. It helps return fluorophores from a long-lived dark state back to the ground state, from where they can be excited again.

  • In dSTORM with a single dye like Alexa Fluor 647, the 405 nm laser can be used to increase the density of blinking molecules per frame.

  • In STORM using activator-reporter pairs (e.g., Alexa Fluor 405-Alexa Fluor 647), the 405 nm laser directly excites the activator dye, which in turn reactivates the reporter dye (Alexa Fluor 647).[10]

  • The power of the 405 nm laser should be kept low and increased gradually. Start with a very low power (e.g., 0.1-1% of maximum) and slowly increase it until a suitable density of single-molecule localizations per frame is achieved. Too much 405 nm power will activate too many fluorophores simultaneously, making it impossible to distinguish individual molecules.

Troubleshooting Guide

Problem 1: Weak or No Signal from Alexa Fluor 647

  • Possible Cause: Microscope hardware limitations.

  • Troubleshooting Step: Confirm that your microscope's camera is sensitive in the far-red spectrum. Standard cameras may have poor quantum efficiency at the emission wavelength of Alexa Fluor 647 (~665 nm), leading to a weak signal.[11]

  • Possible Cause: Quenching by mounting medium.

  • Troubleshooting Step: If using Vectashield®, be aware that it can significantly quench the initial fluorescence of Alexa Fluor 647, sometimes reducing the signal to just 15% of its intensity in PBS.[7][8] It is recommended to locate your cells of interest in PBS first before switching to Vectashield for STORM imaging.

  • Possible Cause: Incorrect laser alignment or power.

  • Troubleshooting Step: Ensure the 647 nm excitation laser is properly aligned and focused on the sample plane. Start with a moderate laser power (e.g., ~0.5-1 kW/cm²) and adjust as needed.

Problem 2: Rapid Photobleaching of Alexa Fluor 647

  • Possible Cause: Excitation laser power is too high.

  • Troubleshooting Step: Reduce the power of the 647 nm laser. While higher power increases the photon emission rate, it also accelerates the rate at which molecules enter a permanent dark state (photobleaching).[12]

  • Possible Cause: Inadequate imaging buffer.

  • Troubleshooting Step: Ensure your STORM buffer is freshly prepared. The oxygen scavenging system (GLOX) has a limited lifetime. The concentration of the thiol (MEA or BME) should also be optimized, as it plays a crucial role in the reversible switching of the dye.

  • Possible Cause: High oxygen levels.

  • Troubleshooting Step: Ensure your sample is well-sealed to prevent oxygen from entering, as oxygen can accelerate photobleaching. The GLOX system is designed to remove residual oxygen.[6]

Problem 3: High Background Noise

  • Possible Cause: Laser power is too high, causing autofluorescence.

  • Troubleshooting Step: Reduce the excitation laser power. High laser power can excite autofluorescence from the sample or mounting medium, which reduces the signal-to-noise ratio.[1][4]

  • Possible Cause: Suboptimal imaging buffer.

  • Troubleshooting Step: Some components of the imaging buffer or the mounting medium itself can be fluorescent.[4] If possible, test different buffer formulations or ensure the purity of your buffer components.

  • Possible Cause: Unbound fluorophores.

  • Troubleshooting Step: Ensure that all unbound Alexa Fluor 647-conjugated antibodies or labels have been thoroughly washed away from the sample. Unbound fluorophores in the imaging plane will contribute to background fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Alexa Fluor 647 in STORM imaging from various studies.

Table 1: Laser Power Density and Imaging Conditions

Mounting Medium/BufferExcitation Wavelength (nm)Excitation Power Density (kW/cm²)NotesReference(s)
Vectashield®6380.60Optimized for best signal-to-noise and switching events.[1][2][3]
Vectashield®Not specified~1.5Used for 2D STORM imaging.[4]
Water-Index (WI) Buffer642~10Standard thiol/GLOX buffer.
Oil-Index (OI) Buffer642~15-20Refractive index-matched buffer.

Table 2: Alexa Fluor 647 Performance Metrics

ParameterValueConditionsReference(s)
Photons per Switching Event~5,000143mM BME with oxygen scavenging system.[12][13]
Photons per Switching Event~3,80010mM MEA with oxygen scavenging system.[13]
Localization Precision~7.6 nmIn OI buffer, largely independent of excitation intensity (10-30 kW/cm²).

Experimental Protocols

Protocol: Optimizing 647 nm Laser Power for dSTORM

This protocol provides a general workflow for determining the optimal laser power for your specific setup.

  • Sample Preparation: Prepare your sample labeled with Alexa Fluor 647 and mount it in your chosen STORM imaging buffer (e.g., GLOX buffer with 100 mM MEA or Vectashield®). Seal the sample well.

  • Microscope Setup:

    • Use a microscope equipped for STORM/dSTORM, typically in a TIRF or highly inclined (HiLo) illumination configuration to minimize background.

    • Ensure the 647 nm excitation laser and, if used, the 405 nm activation laser are properly aligned.

  • Initial Imaging (Finding the Sample):

    • If using a traditional buffer, you can use low-power epifluorescence to locate your cells of interest.

    • If using Vectashield®, this step can be difficult due to quenching.[8] It is advisable to locate the field of view in PBS before adding Vectashield.

  • Setting the Initial Laser Power:

    • Turn on the 647 nm laser to a low-to-moderate power (e.g., 20-30% of maximum, corresponding to ~0.5-2 kW/cm²).

    • The goal is to drive most of the fluorophores into the dark state within a few seconds, leaving only a sparse subset of stochastically blinking molecules.

  • Data Acquisition and Optimization:

    • Begin acquiring a time series of images (typically 5,000-40,000 frames) at a high frame rate (e.g., 50-100 Hz).

    • Observe the density of localizations. If the density is too high (molecules are overlapping), slightly increase the 647 nm laser power to drive them into the dark state faster. If the density is too low, you may need to decrease the 647 nm power or add a very low amount of 405 nm activation light.

    • Acquire several datasets at different 647 nm laser power settings (e.g., 0.5 kW/cm², 1.0 kW/cm², 2.0 kW/cm², 5.0 kW/cm²).

  • Data Analysis:

    • Process each dataset using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • For each laser power setting, analyze the reconstructed image quality and the following parameters:

      • Number of photons per localization: Higher is generally better for localization precision.

      • Localization precision: The uncertainty of each localization.

      • Number of switching events per molecule: A higher number means the dye is more photostable under these conditions.

      • Signal-to-Noise Ratio (SNR): A measure of the brightness of a localization relative to the background.

  • Determination of Optimal Power: The optimal laser power is the one that provides the best balance of high photon count, good localization precision, and sufficient photostability to generate a high-quality reconstructed image, without excessive background.[1]

Visualizations

Laser_Optimization_Factors LaserPower 647nm Laser Power BlinkingRate Blinking Rate (On/Off Switching) LaserPower->BlinkingRate + PhotonCount Photons per Blink LaserPower->PhotonCount + Photobleaching Photobleaching Rate LaserPower->Photobleaching + BlinkerDensity Blinker Density BlinkingRate->BlinkerDensity - LocalizationPrecision Localization Precision PhotonCount->LocalizationPrecision + ImageQuality Final Image Quality (Resolution & SNR) LocalizationPrecision->ImageQuality + Photobleaching->ImageQuality - ActivationLaser 405nm Activation Laser Power ActivationLaser->BlinkerDensity + BlinkerDensity->ImageQuality Optimal density improves

Caption: Factors influencing STORM image quality.

STORM_Workflow start Start: Labeled Sample setup Microscope Setup (TIRF/HiLo Illumination) start->setup find_roi Locate Region of Interest (Low Power / PBS) setup->find_roi set_power Set Initial 647nm Laser Power find_roi->set_power acquire Acquire Image Stack (5k-40k frames) set_power->acquire check_density Is Blinker Density Optimal? acquire->check_density adjust_power Adjust 647nm Power and/or 405nm Power check_density->adjust_power No process Process Data (Single Molecule Localization) check_density->process Yes adjust_power->acquire analyze Analyze Quality Metrics (Photons, Precision, SNR) process->analyze reconstruct Reconstruct Super-Resolved Image analyze->reconstruct end End: Optimized Image reconstruct->end

Caption: Experimental workflow for optimizing laser power.

References

Validation & Comparative

Alexa Fluor 647 vs. Cy5: A Quantitative Comparison of Brightness and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the choice of fluorophore is a critical determinant of experimental success. Among the far-red fluorescent dyes, Alexa Fluor 647 and Cy5 are two of the most prevalently used options. This guide provides an objective, data-driven comparison of their performance with a focus on brightness and photostability to inform selection for applications such as immunofluorescence, flow cytometry, and super-resolution microscopy.

Brightness: A Quantitative Analysis

The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Comparative data consistently demonstrates the superior brightness of Alexa Fluor 647 over Cy5.

While both dyes exhibit similar excitation and emission maxima, making them compatible with the same instrument settings, Alexa Fluor 647 conjugates consistently yield brighter signals.[1] A significant factor contributing to this is the propensity of Cy5 to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1][2] This aggregation leads to a decrease in the overall fluorescence of the conjugate.[1][2] In contrast, Alexa Fluor 647 conjugates show significantly less of this self-quenching effect, resulting in more robust and reliable fluorescence signals.[1][3]

PropertyAlexa Fluor 647Cy5
Excitation Maximum (nm) ~650-652~649-650
Emission Maximum (nm) ~665-670~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) *~239,000 - 270,000~250,000
Quantum Yield ~0.33~0.20 - 0.28

Note: Molar extinction coefficient values can vary depending on the conjugation state and measurement conditions.

Photostability: Resistance to Photobleaching

Photostability, the ability of a fluorophore to resist photochemical degradation and maintain its fluorescence output under prolonged illumination, is another critical performance metric. In this regard, Alexa Fluor 647 demonstrates a clear advantage over Cy5.

Experimental data shows that Alexa Fluor 647 is considerably more photostable than Cy5.[4][5] In one study, after a period of continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[1][4] This enhanced photostability allows for longer exposure times during image acquisition and more reliable quantitative measurements in time-lapse experiments.

FluorophoreRelative Photostability
Alexa Fluor 647 High
Cy5 Moderate

Experimental Protocols

To ensure objective and reproducible comparisons between fluorophores, standardized experimental protocols are essential. Below are generalized methodologies for protein labeling and for assessing photostability.

General Protein Labeling Protocol

This protocol outlines the basic steps for conjugating amine-reactive Alexa Fluor 647 NHS ester or Cy5 SE to a protein. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.[1]

  • Protein Preparation: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Dye Preparation: Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]

  • Conjugation: Add the reactive dye solution to the protein solution while gently stirring. Allow the reaction to proceed for 1 hour at room temperature.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column, equilibrated with PBS.[1]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorption maximum (typically 280 nm) and the dye's absorption maximum.

Fluorophore Photostability Benchmarking Protocol

This protocol describes a method for quantifying and comparing the photostability of fluorophores. The key metric is the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[6]

  • Sample Preparation: Immobilize the fluorophore-conjugated molecules on a glass slide or in a viscous medium to prevent diffusion.[6]

  • Instrumentation Setup:

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Adjust the excitation light intensity to a constant and defined level. It is critical to use the same intensity for all comparative measurements.[6]

    • Set the emission detection to capture the peak fluorescence.[6]

  • Data Acquisition:

    • Record an initial fluorescence intensity measurement (I₀) at time t=0.[6]

    • Continuously illuminate the sample.[6]

    • Acquire fluorescence intensity measurements at regular intervals until the intensity has significantly decreased.[6]

  • Data Analysis:

    • For each time point (t), calculate the normalized fluorescence intensity (I/I₀).[6]

    • Plot the normalized fluorescence intensity versus time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k).[6]

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k.[6] A longer t½ indicates higher photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for benchmarking fluorophore photostability.

G cluster_prep Sample Preparation cluster_setup Instrumentation Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Immobilize Immobilize Fluorophore Conjugates SetWavelength Set Excitation Wavelength Immobilize->SetWavelength SetIntensity Set Constant Light Intensity SetWavelength->SetIntensity SetDetection Set Emission Detection SetIntensity->SetDetection InitialIntensity Measure Initial Intensity (I₀) SetDetection->InitialIntensity Illuminate Continuous Illumination InitialIntensity->Illuminate TimeLapse Acquire Intensity over Time Illuminate->TimeLapse Normalize Normalize Intensity (I/I₀) TimeLapse->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit Exponential Decay Plot->Fit Calculate Calculate Half-Life (t½) Fit->Calculate

Caption: Workflow for benchmarking fluorophore photostability.

Conclusion

For most applications requiring high sensitivity, quantitative accuracy, and extended imaging periods, Alexa Fluor 647 is the superior choice over Cy5. Its greater brightness, stemming from a higher quantum yield and reduced self-quenching, combined with its enhanced photostability, contribute to the generation of higher quality and more reproducible experimental data.[1] While Cy5 can be a cost-effective alternative for certain applications, the performance advantages of Alexa Fluor 647, particularly in demanding techniques like single-molecule studies and quantitative imaging, justify its selection for achieving optimal results.

References

A Head-to-Head Comparison of Far-Red Fluorescent Dyes: CF647 vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and flow cytometry, the choice of a far-red fluorescent dye is critical for achieving high sensitivity and signal-to-noise ratios, particularly in multiplexing experiments where minimizing spectral overlap is paramount. This guide provides an in-depth, objective comparison of CF647, a cyanine-based dye, with its main competitors: Alexa Fluor 647, Cy5, and DyLight 650. We will delve into their spectral and performance characteristics, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Key Performance Characteristics: A Quantitative Overview

The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to fading or photobleaching upon exposure to excitation light.

Below is a summary of the key quantitative data for CF647 and its alternatives.

PropertyCF647Alexa Fluor 647Cy5DyLight 650
Excitation Max (nm) 650[1]650[2]649652[3]
Emission Max (nm) 665[1]665[2]670672[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 240,000[1][4]~239,000250,000250,000[3][5]
Quantum Yield (Φ) Not Reported0.330.27Not Reported
Brightness (ε * Φ) High~78,87067,500High
Photostability HighHigh[2][6]ModerateHigh

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Since the quantum yield for CF647 and DyLight 650 is not consistently reported, a direct numerical comparison is not available. However, qualitative data from manufacturers and some studies suggest they are brighter than Cy5 and comparable to or brighter than Alexa Fluor 647.[1][7]

In-Depth Comparison

Brightness: Both CF647 and Alexa Fluor 647 are widely recognized for their exceptional brightness, significantly outperforming the traditional Cy5 dye.[1][8] This is attributed to their high molar extinction coefficients and, in the case of Alexa Fluor 647, a high quantum yield. While a specific quantum yield for CF647 is not publicly available, literature from the manufacturer highlights its "good fluorescence brightness".[1] DyLight 650 is also marketed as being brighter than both Cy5 and Alexa Fluor 647.[7] The higher brightness of these next-generation dyes allows for the detection of low-abundance targets and the use of lower antibody concentrations, which can reduce background staining.

Photostability: Photostability is a critical factor for applications requiring prolonged or intense illumination, such as confocal microscopy and super-resolution imaging. Alexa Fluor 647 is well-documented to be more photostable than Cy5.[6][9][10] CF® dyes, including CF647, are also promoted for their superior photostability.[8] Similarly, DyLight dyes are described as having high photostability.[11] This enhanced resistance to photobleaching ensures more stable and reliable fluorescence signals over the course of an experiment, enabling the capture of high-quality images with longer exposure times.

Other Considerations:

  • pH Sensitivity: Alexa Fluor 647 is known to be largely insensitive to pH changes between 4 and 10, a desirable characteristic for maintaining consistent fluorescence in various cellular environments.[12] CF647 is also described as being pH-insensitive.[1]

  • Water Solubility: Dyes like the Alexa Fluor and DyLight series are often sulfonated to improve their water solubility, which can facilitate conjugation to biomolecules and reduce aggregation.[12]

  • Cost: Historically, Cy5 has been a more cost-effective option. However, the superior performance of newer dyes like CF647 and Alexa Fluor 647 often justifies the additional cost for demanding applications.

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for antibody conjugation and a typical immunofluorescence staining procedure.

Antibody Conjugation with Succinimidyl Ester Dyes

This protocol describes the labeling of primary amines on antibodies with amine-reactive succinimidyl ester (SE) derivatives of CF647, Alexa Fluor 647, Cy5, or DyLight 650.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage Antibody_Prep Prepare Antibody (1-2 mg/mL in 0.1 M NaHCO3, pH 8.3) Mix Mix Antibody and Dye (Molar Ratio 8-12) Antibody_Prep->Mix Dye_Prep Prepare Dye Stock (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate for 1 hour at room temperature, protected from light Mix->Incubate SEC Separate Conjugate from free dye using Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->SEC DOL Determine Degree of Labeling (DOL) via Absorbance (A280/Amax) SEC->DOL Store Store Conjugate at 4°C, protected from light DOL->Store

Methodology:

  • Antibody Preparation: Dissolve the antibody to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide (B81097) should be removed by dialysis or buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the succinimidyl ester of the chosen dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing the antibody solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody typically ranges from 8:1 to 12:1 and should be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS). The first colored fraction to elute will be the antibody conjugate.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

  • Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, the addition of a carrier protein like bovine serum albumin (BSA) and a preservative such as sodium azide is recommended.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.

Immunofluorescence_Staining_Protocol Start Start: Cells Cultured on Coverslips Fixation Fixation (e.g., 4% Paraformaldehyde in PBS, 15 min) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100 in PBS, 10 min) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA in PBS, 30 min) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (1 hour at RT or O/N at 4°C) Blocking->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled, 1 hour at RT, in dark) Wash1->SecondaryAb Wash2 Wash (3x with PBS, in dark) SecondaryAb->Wash2 Mount Mount Coverslip with Antifade Reagent Wash2->Mount Image Image (Fluorescence Microscope) Mount->Image

Methodology:

  • Cell Culture and Preparation: Grow cells on sterile glass coverslips to the desired confluency. Gently wash the cells with PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cell membranes with a solution of 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-CF647), diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash the cells three times with PBS, protecting them from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen far-red dye.

Conclusion

The selection of a far-red fluorescent dye is a critical step in the design of robust and sensitive fluorescence-based assays. While Cy5 has been a longstanding workhorse, newer generation dyes such as CF647, Alexa Fluor 647, and DyLight 650 offer significant advantages in terms of brightness and photostability.

  • CF647 and Alexa Fluor 647 are excellent choices for demanding applications requiring high brightness and photostability.

  • DyLight 650 also presents a strong alternative with claims of superior brightness.

  • Cy5 , while less photostable and generally dimmer, can still be a suitable and cost-effective option for less demanding applications.

Ultimately, the optimal dye choice will depend on the specific experimental requirements, including the imaging modality, the abundance of the target protein, and the need for multiplexing with other fluorophores. It is always recommended to empirically test and optimize the performance of any fluorescent dye in the context of your specific experimental setup.

References

A Comparative Guide to Validating Alexa Fluor 647 Antibody Conjugate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody conjugate is paramount for generating reliable and reproducible data. An antibody that binds to unintended targets can lead to false-positive results, misinterpretation of biological phenomena, and wasted resources.[1][2] This guide provides an objective comparison of common methods for validating the specificity of Alexa Fluor 647-conjugated antibodies, complete with experimental protocols and supporting data structures.

Antibody validation is the process of confirming that an antibody specifically binds to its intended target antigen in the context of a specific application.[3] Factors such as the experimental conditions and the conformation of the target protein (native vs. denatured) can significantly impact antibody performance, making application-specific validation essential.[4][5] While Alexa Fluor 647 is a bright and photostable fluorophore, the conjugation process itself can alter an antibody's affinity and binding characteristics, underscoring the need for rigorous post-conjugation validation.[6]

Comparison of Key Validation Methods

The International Working Group for Antibody Validation (IWGAV) has proposed five conceptual pillars for antibody validation, which provide a framework for assessing specificity.[7] These pillars include genetic strategies, orthogonal strategies, independent antibody strategies, expression of tagged proteins, and immunocapture followed by mass spectrometry.[8] The most appropriate method depends on the antibody, the target protein, and the intended application.

Table 1: Comparison of Antibody Specificity Validation Methods

Method Principle Pros Cons Primary Applications
Genetic Strategies (Knockout/Knockdown) Compares antibody signal in wild-type (WT) cells to cells where the target gene is knocked out (KO) or knocked down (KD) via CRISPR or RNAi. The signal should be absent or significantly reduced in KO/KD models.[3] Considered the "gold standard" for specificity validation.[1][9] Provides a true negative control.[9][10] KO cell line generation can be time-consuming and costly if not readily available.[10][11] KD may not completely eliminate the protein, potentially leaving a residual signal.[11] Western Blot (WB), Immunocytochemistry (ICC), Flow Cytometry (FC), Immunohistochemistry (IHC)
Western Blot (WB) Detects the target protein based on its molecular weight after separation by gel electrophoresis. A specific antibody should ideally detect a single band at the expected size.[2][12] Relatively simple and widely used.[13] Validates binding to the correct size denatured protein.[1] May not reflect performance in assays where the protein is in its native conformation (e.g., FC, ICC).[4] Does not rule out cross-reactivity with other proteins of the same size. WB
Immunocytochemistry (ICC) / Immunofluorescence (IF) Visualizes the subcellular localization of the target protein within cells. The staining pattern should match the known location of the protein.[12][14] Provides spatial information about target expression. Can reveal unexpected cross-reactivity through incorrect localization patterns.[1] Interpretation can be subjective. Requires careful optimization of fixation and permeabilization protocols.[14] ICC/IF, IHC
Flow Cytometry (FC) Quantifies the percentage of cells expressing a target and the relative expression level (Mean Fluorescence Intensity). Compares signal between known target-positive and target-negative cell populations.[15][16] High-throughput and quantitative.[17] Ideal for validating antibodies against cell surface and intracellular antigens in their native state.[18] Susceptible to non-specific binding from Fc receptors on certain cells.[15] Requires well-characterized positive and negative cell lines.[5] FC
Orthogonal Strategies Correlates the results from the antibody-based method with data from a non-antibody-based technique, such as mass spectrometry or RNA-seq, across various samples.[3][11] Provides an independent confirmation of target expression levels. Increases confidence in antibody specificity when results correlate.[3] Requires access to different technology platforms and expertise. Data from different methods may not always be directly comparable. WB, IHC, ICC, FC, ELISA
Independent Antibody Strategies Uses two or more distinct antibodies that recognize different, non-overlapping epitopes on the same target protein. A similar detection pattern from both antibodies supports specificity.[3][4][12] Straightforward and easy to interpret. Does not require genetic modification of cells. Relies on the availability of a second, well-validated antibody to a different epitope, which may not exist.[4] WB, IHC, ICC, FC

| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to capture its target protein from a cell lysate. Mass spectrometry is then used to identify the captured protein and any co-precipitated proteins, directly confirming the target and revealing off-targets.[1][8][11] | Provides a highly detailed and unbiased analysis of what the antibody binds to directly.[8] | Can be technically challenging and requires specialized equipment and expertise. Not all antibodies are suitable for IP. | IP |

Experimental Protocols and Data Presentation

Here we provide streamlined protocols for three key methods to validate an Alexa Fluor 647-conjugated antibody.

Knockout (KO) Validation by Western Blot

This method confirms that the Alexa Fluor 647-conjugated antibody recognizes a protein of the correct size that is absent in a knockout control.

Experimental Protocol:

  • Lysate Preparation : Prepare whole-cell lysates from both wild-type (WT) and target-specific knockout (KO) cell lines.[19] Determine total protein concentration for each lysate using a Bradford or BCA assay.[20]

  • Sample Preparation : Dilute lysates in loading buffer. Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[20]

  • Gel Electrophoresis : Separate proteins by size using SDS-PAGE.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation : Incubate the membrane with the Alexa Fluor 647-conjugated primary antibody at an optimized dilution in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C.[21]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound antibody.

  • Loading Control : Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) followed by incubation with a compatible secondary antibody conjugated to a different fluorophore (e.g., one detected in the 700nm channel if the Alexa Fluor 647 is in the 800nm channel on a fluorescent imager).

  • Imaging : Image the membrane using a digital imager capable of detecting fluorescence in the far-red spectrum (Excitation/Emission: ~650/668 nm).

  • Data Analysis : Quantify the band intensity (densitometry) for the target protein in both WT and KO lanes. Normalize to the loading control. A specific antibody will show a distinct band in the WT lane and a very faint or absent band in the KO lane.[22]

Table 2: Example Data - Western Blot Densitometry

Cell Lysate Target Protein Band Intensity (Normalized) Loading Control Band Intensity (Normalized) Result
Wild-Type (WT) 1.00 1.00 Strong signal at expected MW

| Knockout (KO) | 0.05 | 0.98 | Signal absent or significantly reduced |

Specificity Validation by Immunocytochemistry (ICC)

This protocol uses ICC to visually confirm that the antibody's staining pattern corresponds to the target's known subcellular localization and is absent in KO cells.

Experimental Protocol:

  • Cell Seeding : Seed both WT and KO cells onto glass coverslips in a 6-well plate and allow them to adhere and grow until they are 50-70% confluent.[23]

  • Fixation : Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[23]

  • Washing : Gently wash the cells three times with PBS.[23]

  • Permeabilization : If the target is intracellular, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[23] This step is not required for cell surface targets.

  • Blocking : Block non-specific binding by incubating cells in a blocking buffer (e.g., 1-10% normal goat serum or BSA in PBS) for 1 hour at room temperature.[23]

  • Primary Antibody Incubation : Dilute the Alexa Fluor 647-conjugated antibody to its optimal concentration in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing : Wash the cells three times with PBS, protected from light.

  • Counterstaining : (Optional) Stain the nuclei with DAPI for 5 minutes.

  • Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging : Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 647 (far-red). A specific antibody will show a distinct staining pattern in the correct subcellular compartment of WT cells, with little to no signal in KO cells.[22]

Quantitative Analysis by Flow Cytometry

This method provides quantitative data on antibody binding to target-positive versus target-negative cell populations.

Experimental Protocol:

  • Cell Preparation : Harvest two cell populations: one known to express the target protein (positive control) and one that does not (negative control, which can be a KO cell line or a different cell type).[15] Prepare single-cell suspensions.

  • Fc Receptor Blocking : (Recommended for immune cells) Incubate cells with an Fc blocking reagent for 10-15 minutes to prevent non-specific binding to Fc receptors.[15]

  • Staining : Aliquot approximately 1x10^6 cells per tube. Add the Alexa Fluor 647-conjugated antibody at a pre-determined optimal concentration.

  • Incubation : Incubate the cells for 30 minutes on ice, protected from light.

  • Washing : Wash the cells twice with a wash buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

  • Resuspension : Resuspend the cells in wash buffer for analysis. A viability dye can be included to exclude dead cells, which can bind antibodies non-specifically.

  • Data Acquisition : Analyze the samples on a flow cytometer equipped with a laser that can excite Alexa Fluor 647 (e.g., a 633 nm or 640 nm red laser).

  • Data Analysis : Gate on the live, single-cell population. Compare the histogram of fluorescence intensity for the positive and negative cell populations. A specific antibody will show a significant shift in fluorescence for the positive cells compared to the negative cells.

Table 3: Example Data - Flow Cytometry Mean Fluorescence Intensity (MFI)

Cell Line Target Expression Mean Fluorescence Intensity (MFI) of Alexa Fluor 647 Result
Cell Line A (WT) Positive 15,800 High fluorescence signal, indicating specific binding

| Cell Line B (KO) | Negative | 120 | Background-level fluorescence, indicating high specificity |

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows.

G cluster_0 Initial Screening cluster_1 Advanced Validation cluster_2 Gold Standard Validation WB Western Blot (Check MW) FC Flow Cytometry (Quantitative Binding) WB->FC Tier 2 Ind_Ab Independent Antibody (Epitope Confirmation) WB->Ind_Ab Tier 2 Orth Orthogonal Method (e.g., MS Data Correlation) WB->Orth Tier 2 ICC ICC / IF (Check Localization) ICC->FC Tier 2 ICC->Ind_Ab Tier 2 ICC->Orth Tier 2 KO_Val Genetic Strategy (Knockout Cell Line) FC->KO_Val Tier 3 Ind_Ab->KO_Val Tier 3 Orth->KO_Val Tier 3 Final Final KO_Val->Final Validated Antibody start Alexa Fluor 647 Conjugated Antibody start->WB Tier 1 start->ICC Tier 1

Caption: A tiered workflow for antibody conjugate validation.

G cluster_cells Cell Culture WT Wild-Type (WT) Cells Lysate Prepare Lysates WT->Lysate KO Knockout (KO) Cells KO->Lysate Quant Quantify Protein Lysate->Quant Gel SDS-PAGE Quant->Gel Transfer Membrane Transfer Gel->Transfer Block Blocking (e.g., BSA) Transfer->Block Incubate Incubate with AF647-Antibody Block->Incubate Image Fluorescent Imaging Incubate->Image Analyze Analyze Bands (WT vs KO) Image->Analyze

Caption: Experimental workflow for KO validation by Western Blot.

G cluster_0 Cell Populations start Prepare Single-Cell Suspensions Positive Target-Positive Cells (e.g., WT or Overexpressing) start->Positive Negative Target-Negative Cells (e.g., KO or Unrelated Line) start->Negative Stain Stain both populations with AF647-Conjugated Antibody Positive->Stain Negative->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Gate on Live Cells & Compare MFI Acquire->Analyze Result High MFI in Positive Cells Low MFI in Negative Cells Analyze->Result

Caption: Workflow for Flow Cytometry specificity validation.

References

A Researcher's Guide to Far-Red Fluorophores: Quantitative Comparison of Alexa Fluor 647 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in cellular analysis, flow cytometry, and advanced microscopy, the selection of a suitable fluorophore is critical for generating high-quality, reproducible data. In the far-red spectrum, Alexa Fluor 647 has long been a popular choice due to its brightness and photostability. This guide provides an objective comparison of Alexa Fluor 647's fluorescence intensity and overall performance against its main competitors, supported by quantitative data and detailed experimental protocols.

Quantitative Performance of Far-Red Fluorophores

The brightness of a fluorophore is a key determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. Brightness is a function of both the molar extinction coefficient (how efficiently the dye absorbs photons) and the fluorescence quantum yield (the efficiency of converting absorbed photons into emitted light).

Below is a summary of the key photophysical properties of Alexa Fluor 647 and spectrally similar alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Alexa Fluor 647 ~650-652~665-670~270,0000.3389,100
Cy5 ~649-650~670~250,0000.2050,000
DyLight 650 ~652-655~672~250,000N/AN/A
ATTO 647N ~646~664~150,0000.6597,500

Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent, pH, and conjugation state. Brightness is a calculated metric for relative comparison.

Alexa Fluor 647 is widely regarded as a superior alternative to the traditional Cy5 dye.[1][2] While their spectra are nearly identical, Alexa Fluor 647 conjugates are significantly brighter and more photostable.[1][2][3] A major drawback of Cy5 is its tendency to self-quench when conjugated to proteins at high degrees of labeling, which diminishes its fluorescence.[1][3] Alexa Fluor 647 exhibits minimal self-quenching, leading to more intensely fluorescent conjugates.[3]

Experimental Protocols

To objectively compare the performance of fluorescent dyes in a laboratory setting, standardized experimental workflows are essential. The following protocols outline methods for antibody conjugation and for quantifying fluorescence intensity using immunofluorescence microscopy and flow cytometry.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol describes a general procedure for labeling a primary or secondary antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Materials:

  • Antibody (1 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-reactive dye (e.g., Alexa Fluor 647 NHS ester, Cy5 NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare Antibody: Dissolve or dilute the antibody in the Reaction Buffer.

  • Prepare Dye: Immediately before use, dissolve the NHS ester dye in a small amount of DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye-to-protein should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

Protocol 2: Comparing Fluorescence Intensity by Immunofluorescence Microscopy

This protocol allows for a qualitative and semi-quantitative comparison of dye brightness and photostability in a cell-based imaging assay.

Materials:

  • Adherent cells cultured on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a target of interest

  • Dye-conjugated secondary antibodies (prepared as in Protocol 1)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells to a suitable confluency on coverslips. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[4]

  • Permeabilization: Rinse the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.[5]

  • Blocking: Wash the cells with PBS and incubate in Blocking Buffer for 30 minutes to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the cells thoroughly with PBS. Incubate with the different fluorophore-conjugated secondary antibodies at identical concentrations for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells again, rinse with water, and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition: Using a fluorescence microscope, capture images of the different samples using identical settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the stained structures using image analysis software (e.g., ImageJ). Photostability can be assessed by measuring the decay in fluorescence intensity over time during continuous laser exposure.

Protocol 3: Quantitative Comparison by Flow Cytometry (Stain Index)

The Stain Index (SI) is a metric used in flow cytometry to measure the relative brightness of a fluorophore, providing a standardized way to compare reagents.[6] It is calculated as the difference between the median fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population.[7][8]

Stain Index = (MFIpositive - MFInegative) / (2 x SDnegative)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of cells known to express the target antigen (positive population) and a population that does not (negative control).

  • Staining: Stain the cells with a primary antibody, followed by secondary antibodies conjugated to the different fluorophores being compared. Ensure the antibody concentrations are optimal and identical across all samples.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.[2] Collect data for both the positive and negative populations for each fluorophore.

  • Analysis: Gate on the positive and negative populations. Determine the Median Fluorescence Intensity (MFI) for the positive population and the MFI and Standard Deviation (SD) for the negative population.

  • Calculate Stain Index: Use the formula above to calculate the Stain Index for each fluorophore. A higher stain index indicates better resolution and a brighter signal.[8]

Visualizing Experimental Workflows

To better understand the processes involved in comparing these fluorophores, the following diagrams illustrate the key workflows.

G cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_application Application Ab Antibody Mix Mix & Incubate (1 hr, RT) Ab->Mix Dye NHS-Ester Dye (e.g., Alexa Fluor 647) Dye->Mix Purify Purify (Gel Filtration) Mix->Purify Covalent Bond Formation Stain Cell Staining Purify->Stain Labeled Antibody Image Microscopy / Flow Cytometry Stain->Image Analyze Analyze Intensity & Photostability Image->Analyze

Caption: Workflow for antibody conjugation and performance comparison.

G cluster_cell Cell Target Target Antigen PrimaryAb Primary Antibody PrimaryAb->Target Binds to SecondaryAb Secondary Antibody SecondaryAb->PrimaryAb Binds to Fluorophore Alexa Fluor 647 SecondaryAb->Fluorophore Conjugated with Emission Emitted Light (~668 nm) Fluorophore->Emission Light Excitation Light (~650 nm) Light->Fluorophore

Caption: Principle of indirect immunofluorescence staining.

References

A Researcher's Guide to Assessing the Quantum Yield of Far-Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of far-red fluorophores has become indispensable for deep-tissue imaging and multiplexed assays. A critical parameter for selecting the optimal fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[1][2][3] This guide provides a comparative analysis of the quantum yields of several common far-red fluorophores, detailed experimental protocols for their measurement, and logical workflows to aid researchers in making informed decisions.

Comparative Quantum Yield of Far-Red Fluorophores

The selection of a suitable far-red fluorophore is often a trade-off between brightness, photostability, and spectral properties. The quantum yield is a direct measure of a fluorophore's brightness. The table below summarizes the reported quantum yields for a selection of far-red and near-infrared dyes. It is important to note that the quantum yield can be influenced by the solvent environment.[4]

FluorophoreExcitation (nm)Emission (nm)SolventQuantum Yield (Φf)Reference
Cresyl Violet580>600Methanol0.53[5]
Cresyl Violet->600Ethanol0.578[4]
Oxazine 170->600Ethanol0.579[4]
Oxazine 1->600Ethanol0.141[4]
HITCI->600Ethanol0.283[4]
IR-125->600Ethanol0.132[4]
IR-140->600Ethanol0.167[4]
Cryptocyanine->600Ethanol0.012[4]
Cy5620-PBS0.27[5]
mPlum---0.1-0.2[6][7]
mCherry---0.1-0.2[6][7]
eqFP670---~0.05[6][7]
mGrape3---~0.05[6][7]

Experimental Protocols for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] There are two primary methods for its determination: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement (Comparative Method)

This is the more common and accessible method, relying on the comparison of the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[9]

Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons.[9] The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • 10 mm path length quartz cuvettes

  • Quantum yield standard (e.g., Quinine sulfate, Rhodamine 6G)[10]

  • Spectroscopic grade solvents[1]

  • Fluorophore of interest (sample)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard and the sample in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[9]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each measurement.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the gradient (slope) of the resulting straight line for both the standard (Grad_ST) and the sample (Grad_X).

  • Calculation:

    • The quantum yield of the sample (Φ_X) is calculated using the following equation:[9] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      • Where:

        • Φ_ST is the quantum yield of the standard.

        • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

        • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted and absorbed by a sample and does not require a reference standard. This is typically achieved using an integrating sphere.

Principle: An integrating sphere captures all the light emitted from the sample. By comparing the signal with and without the sample in the sphere, the number of absorbed and emitted photons can be determined directly.[1][2]

Equipment:

  • Spectrofluorometer equipped with an integrating sphere

Procedure:

  • A measurement of the excitation light is taken with a blank in the integrating sphere (La).

  • The sample is placed in the sphere, and the unabsorbed excitation light is measured (Lc).

  • The fluorescence emission of the sample is measured (Ec).

Calculation:

  • The absolute quantum yield (Φf) is calculated as: Φf = Ec / (La - Lc)

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for relative quantum yield measurement and a common application of far-red fluorophores in immunofluorescence.

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation prep_standard Prepare Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Dilutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calc Calculate Quantum Yield (Φ_X) gradient->calc

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

G cluster_system Biological System cluster_reagents Reagents cluster_detection Detection antigen Target Antigen in Cell/Tissue primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Secondary Antibody-Fluorophore Conjugate primary_ab->secondary_ab binds to microscope Fluorescence Microscope secondary_ab->microscope detected by far_red Far-Red Fluorophore far_red->secondary_ab conjugated to signal Far-Red Fluorescence Signal microscope->signal generates

Caption: Application of Far-Red Fluorophores in Immunofluorescence.

References

Alexa Fluor 647 in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alexa Fluor 647 has established itself as a cornerstone fluorophore in cancer research, prized for its performance in the far-red spectral region. Its brightness, photostability, and pH insensitivity make it an exceptional tool for a variety of applications, from high-resolution microscopy to high-throughput flow cytometry. This guide provides an objective comparison of Alexa Fluor 647 with common alternatives, supported by experimental data and detailed protocols for its use in key cancer research applications.

Performance Comparison with Alternative Fluorophores

For multicolor experiments, achieving good color separation is essential. To separate signals from green-emitting fluorophores like Alexa Fluor 488 or FITC, a longer-wavelength dye such as Alexa Fluor 647 is a better choice than dyes with closer emission spectra like Cy3.[1]

Key Photophysical Properties

The following table summarizes the key quantitative properties of Alexa Fluor 647 and other commonly used fluorophores in the red and far-red spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Lifetime (τ) (ns)
Alexa Fluor 647 650670[6]0.33[7]239,0001.0[7][8]
Cy5 ~649~670N/A250,000N/A
Allophycocyanin (APC) ~650~6600.68700,0004.0
Alexa Fluor 660 663690[2]0.37[7]132,0001.2[7]
Alexa Fluor 680 6797020.36[7]183,0001.2[7]
Alexa Fluor 750 7497750.12[7]271,0000.7[8]

Note: Quantum yield and lifetime for Alexa Fluor dyes were measured on free succinimidyl ester derivatives in aqueous solutions.[7] Performance of tandem dyes like APC can vary.

Key Applications and Experimental Protocols

Alexa Fluor 647 is versatile and widely used in immunofluorescence, flow cytometry, and in vivo imaging to study cancer biology, from the tumor microenvironment to cellular proliferation.[9][10][11]

Antibody and Protein Conjugation

Covalently labeling antibodies and other proteins with Alexa Fluor 647 is a common first step for many applications. The most common method involves using an N-hydroxysuccinimidyl (NHS) ester of the dye, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable conjugate.[12][13]

This protocol is a generalized procedure for labeling IgG antibodies.

  • Protein Preparation : Dissolve the antibody in a buffer free of ammonia (B1221849) and primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.[14] The antibody solution should be at a concentration of approximately 2 mg/mL.[14]

  • Dye Preparation : Prepare a 10 mg/mL stock solution of the Alexa Fluor 647 NHS ester by dissolving it in high-quality, anhydrous dimethylsulfoxide (DMSO).[13]

  • Labeling Reaction : Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for IgGs is typically between 3 and 7.[14] Incubate the reaction for 1 hour at room temperature, protected from light.[13]

  • Purification : Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[13] Elute with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the antibody conjugate.

  • Storage : Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) or aliquot and freeze at -20°C.[14][15]

Alternatively, several commercial kits, such as the Lightning-Link® kit, offer a much faster and simpler conjugation procedure, often with hands-on times of less than a minute and conjugates ready for use in under 20 minutes without a purification step.[12][15]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage p1 Prepare Antibody in Amine-Free Buffer (e.g., 0.1M Bicarbonate) r1 Combine Antibody and Dye (Optimal Molar Ratio) p1->r1 p2 Dissolve AF647 NHS Ester in Anhydrous DMSO p2->r1 r2 Incubate for 1 hour at Room Temperature (Protected from Light) r1->r2 u1 Purify via Size-Exclusion Chromatography (e.g., G-25) r2->u1 u2 Collect Labeled Antibody u1->u2 u3 Store at 4°C or -20°C (Protected from Light) u2->u3

Workflow for Antibody Conjugation with Alexa Fluor 647 NHS Ester.
Multiplex Immunofluorescence of Tumor Tissues

Multiplex immunofluorescence (MxIF) allows for the simultaneous detection of multiple markers within a single tissue section, providing crucial spatial information about the tumor microenvironment. Alexa Fluor 647 is frequently used in MxIF panels due to its far-red emission, which minimizes spectral overlap with other common fluorophores and reduces issues with tissue autofluorescence.[16][17]

This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration : Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol (B145695) washes (100%, 95%, 70%) to rehydrate the tissue.[11]

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking : Block non-specific antibody binding by incubating the tissue with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation : Incubate the slides with the primary antibody (or a cocktail of primary antibodies for multiplexing) overnight at 4°C.[18] The primary antibody can be directly conjugated to Alexa Fluor 647 or be an unlabeled antibody from a species that will be detected by an Alexa Fluor 647-conjugated secondary antibody.

  • Secondary Antibody Incubation (if using unlabeled primary): Wash the slides with PBS and then incubate with an Alexa Fluor 647-conjugated secondary antibody for 1 hour at room temperature, protected from light.[18]

  • Counterstaining and Mounting : Stain nuclei with a DNA dye like DAPI. Mount the slides with an anti-fade mounting medium to preserve the fluorescence signal.[18]

  • Imaging : Acquire images using a confocal or fluorescence microscope equipped with the appropriate laser lines and emission filters for Alexa Fluor 647 (e.g., 633 nm or 647 nm laser for excitation).[16]

G cluster_prep Tissue Preparation cluster_stain Staining cluster_final Imaging t1 FFPE Section t2 Deparaffinize & Rehydrate (Xylene & Ethanol Series) t1->t2 t3 Antigen Retrieval (Heat-Induced) t2->t3 s1 Blocking (e.g., BSA/Serum) t3->s1 s2 Primary Antibody Incubation s1->s2 s3 Secondary Antibody Incubation (with Alexa Fluor 647 conjugate) s2->s3 s4 Nuclear Counterstain (e.g., DAPI) s3->s4 f1 Mount with Antifade Medium s4->f1 f2 Image with Fluorescence Microscope f1->f2

General workflow for immunofluorescent staining of FFPE tissues.
Flow Cytometry for Cancer Cell Analysis

Flow cytometry is a powerful technique for analyzing single cells in a heterogeneous population, essential for applications like immunophenotyping, cell cycle analysis, and identifying cancer stem cells.[10][19] Alexa Fluor 647 is an ideal fluorophore for flow cytometry due to its excitation by the common 633 nm or 640 nm red lasers and its emission in a channel with low cellular autofluorescence.[6]

  • Cell Preparation : Prepare a single-cell suspension from cultured cells or dissociated tissue. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁷ cells/mL.[20]

  • Antibody Staining : Add the Alexa Fluor 647-conjugated primary antibody to 100 µL of the cell suspension.[10]

  • Incubation : Incubate the cells with the antibody for 30 minutes at 4°C, protected from light to prevent photobleaching.[10]

  • Washing : Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant. Repeat this step.[20]

  • Resuspension : Resuspend the final cell pellet in 500 µL of staining buffer.

  • Data Acquisition : Analyze the cells on a flow cytometer. For Alexa Fluor 647, use a 633/635 nm laser for excitation and a red emission filter, such as a 660/20 nm bandpass filter.[6]

G c1 Start: Single-Cell Suspension c2 Stain with AF647- conjugated Antibody c1->c2 c3 Incubate at 4°C (Protected from Light) c2->c3 c4 Wash Cells (Centrifugation) c3->c4 c5 Resuspend in Buffer c4->c5 c6 Acquire Data on Flow Cytometer c5->c6

References

A Researcher's Guide to Validating FRET Efficiency with Alexa Fluor 647 as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alexa Fluor 647 with alternative acceptor fluorophores for Förster Resonance Energy Transfer (FRET) experiments. Detailed experimental protocols and supporting data are presented to aid in the validation of FRET efficiency, a critical step in studying molecular interactions.

Alexa Fluor 647, a bright and photostable far-red fluorescent dye, is a popular choice as a FRET acceptor due to its high extinction coefficient and good quantum yield.[1][2] Its spectral properties make it an excellent partner for a variety of donor fluorophores in the yellow to red region of the spectrum. However, a thorough validation of FRET efficiency is paramount for accurate interpretation of experimental results. This guide outlines key methodologies for this validation and compares the performance of Alexa Fluor 647 with other commonly used acceptor dyes.

Performance Comparison of FRET Acceptor Fluorophores

The selection of an appropriate acceptor fluorophore is crucial for the success of a FRET experiment. Key photophysical properties that influence FRET efficiency include the acceptor's extinction coefficient (ε), quantum yield (ΦY), and its spectral overlap with the donor fluorophore. The table below provides a comparison of Alexa Fluor 647 with viable alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (ΦY)
Alexa Fluor 647 650665239,0000.33
Cy5~649~670250,0000.27
DyLight 650652672250,000Not specified
ATTO 647N644669150,0000.65

Table 1: Photophysical Properties of Alexa Fluor 647 and Alternative Acceptor Fluorophores. Data compiled from various sources.[1][2][3][4][5][6]

Key Experimental Protocols for FRET Efficiency Validation

Several methods can be employed to validate and quantify FRET efficiency. The choice of method often depends on the available instrumentation and the specific experimental system. Here, we detail three widely used techniques: Acceptor Photobleaching, Sensitized Emission, and Fluorescence Lifetime Imaging Microscopy (FLIM).

Acceptor Photobleaching FRET

This method is based on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, the FRET process is disrupted, leading to an increase in the donor's fluorescence intensity.[7][8][9]

Experimental Protocol:

  • Sample Preparation: Prepare samples containing the donor-acceptor pair, a donor-only control, and an acceptor-only control.

  • Pre-bleach Imaging: Acquire images of the donor and acceptor channels before photobleaching.

    • Excite the donor fluorophore at its maximum excitation wavelength and record the emission in the donor channel (I_D_pre).

    • Excite the acceptor fluorophore at its maximum excitation wavelength and record the emission in the acceptor channel (I_A_pre).

  • Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is significantly reduced.

  • Post-bleach Imaging: Acquire a post-bleach image of the donor channel by exciting the donor fluorophore (I_D_post).

  • FRET Efficiency Calculation: Calculate the FRET efficiency (E) for each region of interest using the following equation:

    E = 1 - (I_D_pre / I_D_post)

Sensitized Emission FRET

This ratiometric method involves measuring the fluorescence emission of the acceptor that results from energy transfer from the donor.[7][10][11] This technique requires correction for spectral bleed-through (crosstalk).

Experimental Protocol:

  • Sample Preparation: Prepare samples with the donor-acceptor pair, a donor-only control, and an acceptor-only control.

  • Image Acquisition: Acquire three images for the FRET sample:

    • Donor Channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength (I_DD).

    • Acceptor Channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength (I_AA).

    • FRET Channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength (I_DA).

  • Crosstalk Correction: Determine the bleed-through factors from the control samples.

    • Donor Bleed-through (BT_D): Image the donor-only sample using the FRET channel settings. BT_D = I_DA / I_DD.

    • Acceptor Bleed-through (BT_A): Image the acceptor-only sample using the FRET channel settings after excitation at the donor wavelength. BT_A = I_DA / I_AA.

  • Corrected FRET (FRETc) Calculation: Calculate the corrected FRET signal:

    FRETc = I_DA - (BT_D × I_DD) - (BT_A × I_AA)

  • FRET Efficiency Calculation: While several methods exist, a common approach to estimate apparent FRET efficiency involves normalizing the corrected FRET signal.

Fluorescence Lifetime Imaging Microscopy (FLIM) FRET

FLIM is a powerful technique that measures the fluorescence lifetime of the donor fluorophore.[12][13][14] In the presence of FRET, the donor's fluorescence lifetime is reduced (quenched). This method is independent of fluorophore concentration and excitation intensity.

Experimental Protocol:

  • Sample Preparation: Prepare two samples: one with the donor-acceptor pair and another with the donor only.

  • FLIM Data Acquisition:

    • Acquire FLIM data for the donor-only sample to determine the unquenched donor lifetime (τ_D).

    • Acquire FLIM data for the donor-acceptor sample to measure the quenched donor lifetime in the presence of the acceptor (τ_DA).

  • FRET Efficiency Calculation: Calculate the FRET efficiency (E) for each pixel or region of interest using the following equation:

    E = 1 - (τ_DA / τ_D)

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described FRET validation methods.

FRET_Validation_Signaling_Pathway cluster_AcceptorPhotobleaching Acceptor Photobleaching Workflow cluster_SensitizedEmission Sensitized Emission Workflow cluster_FLIM FLIM-FRET Workflow AP1 Prepare Samples (D-A, D-only, A-only) AP2 Pre-bleach Imaging (Donor & Acceptor Channels) AP1->AP2 AP3 Selective Acceptor Photobleaching AP2->AP3 AP4 Post-bleach Imaging (Donor Channel) AP3->AP4 AP5 Calculate FRET Efficiency E = 1 - (ID_pre / ID_post) AP4->AP5 SE1 Prepare Samples (D-A, D-only, A-only) SE2 Acquire 3 Images (Donor, Acceptor, FRET) SE1->SE2 SE3 Determine Crosstalk (BT_D & BT_A) SE2->SE3 SE4 Calculate Corrected FRET (FRETc) SE3->SE4 SE5 Calculate Apparent FRET Efficiency SE4->SE5 FLIM1 Prepare Samples (D-A, D-only) FLIM2 Acquire FLIM Data (τD & τDA) FLIM1->FLIM2 FLIM3 Calculate FRET Efficiency E = 1 - (τDA / τD) FLIM2->FLIM3

Caption: Workflows for three common FRET efficiency validation methods.

FRET_Signaling_Pathway cluster_FRET_Process FRET Process Overview Donor_Excited Excited Donor (D) Donor_Emission Donor Emission Donor_Excited->Donor_Emission FRET FRET (Non-radiative) Donor_Excited->FRET Donor_Ground Ground State Donor (D) Donor_Ground->Donor_Excited Absorption Acceptor_Ground Ground State Acceptor (A) Acceptor_Excited Excited Acceptor (A) Acceptor_Ground->Acceptor_Excited Energy Transfer Acceptor_Emission Acceptor Emission Acceptor_Excited->Acceptor_Emission Donor_Excitation Excitation Light Donor_Excitation->Donor_Ground FRET->Acceptor_Ground

Caption: Simplified signaling pathway of the FRET process.

References

A Head-to-Head Comparison: Alexa Fluor 647 vs. iFluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of the appropriate fluorophore is paramount to achieving sensitive and reliable results. For researchers working in the far-red spectrum, Alexa Fluor 647 has long been a gold standard, renowned for its brightness and photostability. However, a number of alternative dyes, including iFluor 647, have emerged, claiming to offer superior or equivalent performance. This guide provides a comprehensive, data-driven comparison of Alexa Fluor 647 and iFluor 647 to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Spectrophotometric and Physicochemical Properties

A summary of the key quantitative properties of Alexa Fluor 647 and iFluor 647 is presented below. These parameters are crucial for predicting the performance of a fluorophore in various applications.

PropertyAlexa Fluor 647iFluor 647
Maximum Excitation (nm) 650[1]654[2]
Maximum Emission (nm) 665[1]670[2]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **239,000[1]250,000[2]
Quantum Yield 0.33[1]0.25[2]
Molecular Weight ( g/mol ) ~1300 (succinimidyl ester)~1275 (succinimidyl ester)
pH Insensitivity Yes (pH 4-10)[3][4]Yes (pH 3-11)[5]

Performance Analysis: Brightness and Photostability

Brightness , a critical factor for detecting low-abundance targets, is a function of both the molar extinction coefficient and the quantum yield. While iFluor 647 has a slightly higher molar extinction coefficient, Alexa Fluor 647 has a higher quantum yield. Theoretical brightness can be calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. Based on the available data, the theoretical brightness of Alexa Fluor 647 is 78,870, while that of iFluor 647 is 62,500. It is important to note that the performance of conjugated fluorophores can vary depending on the degree of labeling and the target molecule.[6]

Photostability , or the resistance to photobleaching upon exposure to excitation light, is another crucial parameter, especially for imaging applications that require prolonged or intense illumination. While manufacturers of iFluor 647 claim superior photostability over Alexa Fluor 647, independent, peer-reviewed studies providing a direct quantitative comparison in standard applications like immunofluorescence or flow cytometry are limited.[3][7] One study focusing on super-resolution microscopy (dSTORM) found that iFluor 647 exhibited a longer survival time and higher mean molecule brightness under specific blinking conditions. However, the initial photobleaching rate of Alexa Fluor 647 has been measured at 10.1 s⁻¹ under certain conditions.[8]

Experimental Protocols

Detailed methodologies for common applications are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for immunofluorescent staining of cultured cells.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips fixation 2. Fix with 4% paraformaldehyde cell_culture->fixation permeabilization 3. Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking 4. Block with 1% BSA permeabilization->blocking primary_ab 5. Incubate with primary antibody blocking->primary_ab secondary_ab 6. Incubate with fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 647 or iFluor 647) primary_ab->secondary_ab mounting 7. Mount coverslips secondary_ab->mounting imaging 8. Image with fluorescence microscope mounting->imaging

Immunofluorescence Staining Workflow

Protocol Steps:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is not required for staining of cell surface proteins.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 647 or iFluor 647 conjugated secondary antibody to its optimal concentration in 1% BSA in PBS.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Image the slides using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (e.g., excitation at ~650 nm and emission at ~670 nm).

Flow Cytometry Staining Protocol

This protocol provides a general workflow for staining suspended cells for flow cytometry analysis.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension 1. Prepare single-cell suspension wash_cells 2. Wash cells with staining buffer cell_suspension->wash_cells fc_block 3. Block Fc receptors (optional) wash_cells->fc_block primary_ab 4. Incubate with fluorophore-conjugated primary antibody (e.g., CD4-Alexa Fluor 647 or CD4-iFluor 647) fc_block->primary_ab wash_final 5. Wash cells primary_ab->wash_final resuspend 6. Resuspend in staining buffer wash_final->resuspend acquire 7. Acquire on flow cytometer resuspend->acquire

Flow Cytometry Staining Workflow

Protocol Steps:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, tissue) using standard methods.

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Alexa Fluor 647 or iFluor 647 conjugated primary antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash and Resuspend:

    • Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

    • Resuspend the final cell pellet in 0.5 mL of staining buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters (e.g., a 660/20 bandpass filter).

    • Ensure proper compensation is set up if performing multicolor flow cytometry.

Conclusion

Both Alexa Fluor 647 and iFluor 647 are bright and effective fluorophores for applications requiring far-red fluorescence detection. Alexa Fluor 647 is a well-established and extensively validated dye with a proven track record of high performance. iFluor 647 presents itself as a viable alternative, with manufacturer claims of enhanced brightness and photostability.[3][7] The choice between the two may depend on the specific requirements of the experiment, with Alexa Fluor 647 being the safe, well-documented option, while iFluor 647 may be worth considering for researchers looking for potential performance improvements, particularly in demanding applications like super-resolution microscopy. For most standard applications, both dyes are expected to yield excellent results. Researchers are encouraged to perform their own side-by-side comparisons to determine the optimal fluorophore for their specific experimental setup and biological question.

References

Safety Operating Guide

Navigating the Disposal of CC-647: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a compound identified as CC-647, where specific disposal protocols may not be readily available, a cautious and systematic approach is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance of unknown toxicity.[1] This guide provides a procedural framework for the responsible handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, fundamental safety measures must be in place. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound waste should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation exposure.[2]

Quantitative Data Summary for Chemical Waste Handling

The following table summarizes key quantitative and procedural parameters for the safe management of chemical waste like this compound, based on general laboratory waste guidelines.

ParameterGuidelineSource
Waste Accumulation Limit (Acutely Toxic) ≤ 1 quart (liquid) or 1 kg (solid)[3]
Maximum Storage Volume (Satellite Area) ≤ 55 gallons[3][4]
Container Headspace Leave adequate room for vapor expansion[5]
Eye Wash/Rinse Time ≥ 15 minutes in case of eye contact[2][6][7]
Waste Container Inspection Frequency Regular[1][8]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should follow a structured process that prioritizes safety and regulatory compliance at each step.

Step 1: Waste Characterization and Segregation
  • Assume Hazard : Treat this compound waste as hazardous.[1] This is the most critical step in the absence of specific toxicity data.

  • Do Not Mix : To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams.[1]

  • Segregate by Form : Keep solid and liquid forms of this compound waste in separate, dedicated containers.[1]

Step 2: Container Selection and Management
  • Use Compatible Containers : Select waste containers made of materials chemically compatible with this compound. Glass or polyethylene (B3416737) containers are generally suitable for organic compounds.[1] The container must be in good condition, free from leaks or damage.[4][8]

  • Secure Sealing : Ensure the waste container has a secure, leak-proof lid.[1][8] Containers must be kept closed at all times, except when adding waste.[1][9]

Step 3: Proper Labeling
  • Immediate Labeling : As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[1][4]

  • Detailed Information : The label should clearly identify the contents as "this compound Waste" and include any known information about its properties. The date the container becomes full must also be recorded.[4]

Step 4: Storage and Accumulation
  • Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory.[1][3] This area should be at or near the point of generation and under the control of laboratory personnel.[1][8]

  • Secondary Containment : Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[1][8]

Step 5: Arranging for Professional Disposal
  • Contact EHS : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Provide Documentation : Be prepared to provide the waste label and any available information about this compound to the EHS personnel.[1]

  • Professional Collection : EHS will arrange for the collection and disposal of the hazardous waste by a licensed contractor, ensuring compliance with all federal and state regulations.[1][3]

Note : Never dispose of chemical waste down the drain or in the regular trash.[3][8][9]

Experimental Workflow for Disposal

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Characterize Waste: Treat this compound as Hazardous B Segregate Waste: Solid and Liquid Forms Separate A->B C Select Compatible Container (e.g., Glass, Polyethylene) B->C D Affix 'Hazardous Waste' Label with Contents and Date C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G H Professional Waste Collection & Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for CC-647 (Alexa Fluor™ 647 NHS Ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling CC-647, which has been identified as Alexa Fluor™ 647 NHS Ester, a widely used fluorescent dye in biological research. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your experimental results.

Personal Protective Equipment and Safety Precautions

Proper personal protective equipment (PPE) is the first line of defense against potential exposure to this compound. While the substance is not classified as hazardous under normal use, good laboratory practices should always be observed.[1] The following table summarizes the recommended PPE and safety measures.

Protective EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or gogglesProtects against accidental splashes of the dye solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the dye. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Protection Not required under normal use with adequate ventilationIf dust is generated or handling occurs in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

General Hygiene and Handling:

  • Handle in a well-ventilated area.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[2]

Disposal Plan

Unused this compound and contaminated materials should be disposed of in accordance with local, state, and federal regulations. As the product is not classified as hazardous, standard chemical waste disposal procedures are typically sufficient.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Protocol: Protein Labeling with this compound

This protocol outlines the key steps for conjugating Alexa Fluor™ 647 NHS Ester to a protein, a common application in research settings.

Materials:

  • Alexa Fluor™ 647 NHS Ester (this compound)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor™ 647 NHS Ester in DMF or DMSO.

  • Conjugation Reaction:

    • Add the protein solution to the dissolved dye.

    • Add 1/10th volume of 1 M sodium bicarbonate to raise the pH of the reaction mixture.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

  • Determine Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the dye).[3]

  • Storage: Store the labeled protein at 2-8°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound and its subsequent use in a typical cell-based imaging experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Downstream Application protein Protein Solution (Amine-free buffer) conjugation Conjugation (1 hr, RT, dark) protein->conjugation dye This compound (Alexa Fluor 647) Stock Solution dye->conjugation purification Purification (Gel Filtration) conjugation->purification cell_labeling Cell Incubation with Labeled Protein purification->cell_labeling imaging Fluorescence Microscopy (Excitation ~650 nm) cell_labeling->imaging

Caption: Workflow for protein labeling with this compound and cell imaging.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。